molecular formula C29H26F3N5O2 B15544980 BAY-204

BAY-204

Cat. No.: B15544980
M. Wt: 533.5 g/mol
InChI Key: IKATWWUGCJFQJV-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BAY-204 is a useful research compound. Its molecular formula is C29H26F3N5O2 and its molecular weight is 533.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H26F3N5O2

Molecular Weight

533.5 g/mol

IUPAC Name

(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)-2-pyridinyl]-4,4-difluoro-2-(4-fluorophenyl)butanamide

InChI

InChI=1S/C29H26F3N5O2/c1-37-14-12-22-25(29(37)39)27(34-20-5-3-2-4-6-20)26(35-22)18-11-13-33-24(15-18)36-28(38)21(16-23(31)32)17-7-9-19(30)10-8-17/h2-11,13,15,21,23,34-35H,12,14,16H2,1H3,(H,33,36,38)/t21-/m0/s1

InChI Key

IKATWWUGCJFQJV-NRFANRHFSA-N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: BAY-204 (BRD3727), a Potent and Selective CSNK1α Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-204, also known as BRD3727, is a potent, ATP-competitive, and selective small molecule inhibitor of Casein Kinase 1 alpha (CSNK1α). Preclinical data have demonstrated its potential as a therapeutic agent in acute myeloid leukemia (AML) and in solid tumors characterized by high expression of FAM83 family members. This document provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Core Mechanism of Action

This compound functions as a highly potent and selective ATP-competitive inhibitor of the serine/threonine kinase CSNK1α.[1] By binding to the ATP-binding pocket of CSNK1α, this compound effectively blocks the transfer of phosphate (B84403) from ATP to its downstream substrates. This inhibition disrupts the cellular signaling pathways regulated by CSNK1α, which are crucial for various cellular processes including cell division, Wnt/β-catenin signaling, and p53 activation.

The targeted inhibition of CSNK1α by this compound has been identified as a promising therapeutic strategy in oncology. Specifically, its anti-tumor activity has been observed in preclinical models of AML and solid tumors with elevated expression of FAM83 proteins. The interaction between FAM83 proteins and CSNK1α is crucial for the subcellular localization and function of the kinase. High levels of FAM83 proteins are correlated with increased sensitivity to CSNK1α inhibition.

A key pharmacodynamic biomarker for this compound activity is the phosphorylation of Ribosomal Protein S6 (RPS6). Inhibition of CSNK1α by this compound leads to a reduction in RPS6 phosphorylation, which can be monitored in vivo to assess target engagement and therapeutic efficacy.

Quantitative Data

The inhibitory potency of this compound against CSNK1α has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high affinity of this compound for its target, even at physiological ATP concentrations.

CompoundTargetIC50 (10 µM ATP)IC50 (1 mM ATP)
This compound (BRD3727) CSNK1α2 nM12 nM

Signaling Pathways

The mechanism of action of this compound involves the modulation of key cellular signaling pathways. As a CSNK1α inhibitor, this compound directly impacts pathways where this kinase plays a pivotal regulatory role.

CSNK1α-FAM83 Complex and Downstream Signaling

The interaction between CSNK1α and FAM83 proteins is a critical determinant of sensitivity to this compound. FAM83 proteins act as scaffolds, directing CSNK1α to specific subcellular locations and substrates. Inhibition of this complex by this compound disrupts downstream signaling, including the phosphorylation of RPS6.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor CSNK1a CSNK1α Growth_Factor_Receptor->CSNK1a Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor BAY204 This compound BAY204->CSNK1a Inhibits FAM83 FAM83 CSNK1a->FAM83 Forms Complex RPS6 RPS6 CSNK1a->RPS6 Phosphorylates p_RPS6 p-RPS6 Translation_and_Proliferation Protein Translation & Cell Proliferation p_RPS6->Translation_and_Proliferation Promotes

This compound inhibits CSNK1α, preventing RPS6 phosphorylation and downstream cell proliferation.
Wnt/β-catenin and p53 Signaling Pathways

CSNK1α is a known regulator of both the Wnt/β-catenin and p53 signaling pathways. While direct experimental evidence for this compound's effect on these pathways is not yet fully detailed in public sources, its mechanism of action strongly implies a modulatory role. Inhibition of CSNK1α would be expected to stabilize β-catenin and activate p53, leading to cell cycle arrest and apoptosis in susceptible cancer cells.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BAY204 This compound CSNK1a CSNK1α BAY204->CSNK1a Inhibits Destruction_Complex Destruction Complex CSNK1a->Destruction_Complex Activates MDM2 MDM2 CSNK1a->MDM2 Activates beta_catenin β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Destruction_Complex->beta_catenin Degrades p53 p53 p21 p21 p53->p21 Activates Apoptosis_Genes Apoptosis Genes p53->Apoptosis_Genes Activates MDM2->p53 Degrades Target_Gene_Wnt Wnt Target Gene Expression TCF_LEF->Target_Gene_Wnt Promotes

Inhibition of CSNK1α by this compound is predicted to impact Wnt/β-catenin and p53 signaling.

Experimental Protocols

The following are generalized protocols representative of the key experiments used to characterize this compound. For definitive and detailed methodologies, it is recommended to consult the primary literature and the patent application WO2020161257 A1.

In Vitro CSNK1α Kinase Inhibition Assay (Luminescent)

This protocol outlines a method for determining the IC50 value of an ATP-competitive inhibitor like this compound.

  • Materials:

    • Recombinant human CSNK1α enzyme

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • Substrate (e.g., a specific peptide substrate for CSNK1α)

    • ATP (at concentrations of 10 µM and 1 mM)

    • This compound (serially diluted in DMSO)

    • Luminescence-based ADP detection kit

    • White, opaque microplates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer with a constant final DMSO concentration.

    • Add the CSNK1α enzyme solution to the wells of the microplate.

    • Add the serially diluted this compound or vehicle control to the wells.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature for a predetermined time within the linear range of the reaction.

    • Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G Start Start Prep_Inhibitor Prepare Serial Dilutions of this compound Start->Prep_Inhibitor Add_Enzyme Add CSNK1α Enzyme to Plate Start->Add_Enzyme Add_Inhibitor Add this compound or Vehicle to Wells Prep_Inhibitor->Add_Inhibitor Add_Enzyme->Add_Inhibitor Initiate_Reaction Add Substrate/ATP Mix Add_Inhibitor->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Stop_and_Detect Stop Reaction & Add ADP Detection Reagent Incubate->Stop_and_Detect Read_Plate Measure Luminescence Stop_and_Detect->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze

Workflow for the in vitro kinase inhibition assay.
In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Materials:

    • Human cancer cell line (e.g., a cell line with high FAM83 expression)

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Cell culture medium and supplements

    • Matrigel (optional)

    • This compound formulated for in vivo administration

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Culture the selected cancer cell line to the desired number.

    • Harvest and resuspend the cells in a suitable medium, optionally mixed with Matrigel.

    • Subcutaneously inject the cell suspension into the flanks of the immunocompromised mice.

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule.

    • Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.

    • Monitor the mice for any signs of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

G Start Start Cell_Culture Culture Cancer Cell Line Start->Cell_Culture Implantation Subcutaneous Injection of Cells into Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Formation Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Monitoring Measure Tumor Volume & Monitor Toxicity Treatment->Monitoring Endpoint Euthanize & Excise Tumors for Analysis Monitoring->Endpoint

Workflow for the in vivo xenograft tumor model study.
Phosphoproteomics Analysis

This protocol provides a general workflow for identifying changes in protein phosphorylation in response to this compound treatment.

  • Materials:

    • Cancer cells treated with this compound or vehicle

    • Lysis buffer with phosphatase and protease inhibitors

    • Protein quantification assay

    • Trypsin for protein digestion

    • Phosphopeptide enrichment materials (e.g., TiO2 or IMAC)

    • LC-MS/MS instrumentation and software for data analysis

  • Procedure:

    • Treat cancer cells with this compound or vehicle for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Digest the proteins into peptides using trypsin.

    • Enrich for phosphopeptides from the peptide mixture.

    • Analyze the enriched phosphopeptides by LC-MS/MS.

    • Process the raw data to identify and quantify the phosphopeptides.

    • Perform bioinformatics analysis to identify differentially phosphorylated proteins and affected signaling pathways.

G Start Start Cell_Treatment Treat Cells with This compound or Vehicle Start->Cell_Treatment Lysis_Digestion Cell Lysis and Protein Digestion Cell_Treatment->Lysis_Digestion Enrichment Phosphopeptide Enrichment Lysis_Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Processing and Quantification LC_MS->Data_Analysis Bioinformatics Bioinformatics Analysis of Signaling Pathways Data_Analysis->Bioinformatics

Workflow for phosphoproteomics analysis.

Conclusion

This compound (BRD3727) is a potent and selective CSNK1α inhibitor with a clear mechanism of action and demonstrated preclinical anti-tumor activity. Its efficacy in models of AML and FAM83-high solid tumors, coupled with a well-defined pharmacodynamic biomarker, positions it as a promising candidate for further clinical development. The detailed understanding of its interaction with key signaling pathways will be instrumental in designing effective clinical trials and identifying patient populations most likely to benefit from this targeted therapy.

References

BAY-204: A Technical Guide to a Selective CSNK1α Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Kinase 1α (CSNK1α), a serine/threonine kinase, is a pivotal regulator of numerous cellular processes, including the Wnt/β-catenin signaling pathway and cell cycle progression. Its dysregulation has been implicated in various malignancies, making it a compelling target for therapeutic intervention. BAY-204 is a potent, ATP-competitive, and selective inhibitor of CSNK1α. This document provides a comprehensive technical overview of this compound, including its biochemical properties, mechanism of action, and methodologies for its evaluation. The information presented herein is intended to guide researchers in the utilization of this compound as a chemical probe to investigate CSNK1α biology and as a potential starting point for drug discovery programs.

Introduction

This compound has emerged from a tetrahydro-pyrrolopyridinone scaffold optimization program as a highly potent and selective inhibitor of Casein Kinase 1α (CSNK1α)[1]. CSNK1α is a critical negative regulator of the canonical Wnt signaling pathway, where it phosphorylates β-catenin, priming it for ubiquitination and subsequent proteasomal degradation. In several cancers, including acute myeloid leukemia (AML) and various solid tumors, the Wnt pathway is aberrantly activated, leading to uncontrolled cell proliferation. By inhibiting CSNK1α, this compound is postulated to stabilize the β-catenin destruction complex, thereby suppressing Wnt signaling and exerting anti-tumor effects. Furthermore, CSNK1α plays a role in cell cycle regulation, and its inhibition can lead to cell cycle arrest. This guide details the available quantitative data, experimental protocols, and known signaling pathways associated with this compound.

Quantitative Data

The following tables summarize the known quantitative data for this compound and the closely related compound BAY-888.

Table 1: Compound Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₂₉H₂₆F₃N₅O₂533.54
BAY-888C₂₈H₂₆FN₅O₂483.54[2]

Table 2: In Vitro Potency

CompoundTargetIC₅₀ (2 nM ATP)IC₅₀ (1 mM ATP)IC₅₀ (10 µM ATP)
This compoundCSNK1α2 nM12 nM-
BAY-888CSNK1α-63 nM[3]4 nM[3]

Table 3: Kinase Selectivity

CompoundKinaseIC₅₀Notes
BAY-888CSNK1D1.21 µM[3]Data for this compound is not publicly available.
BAY-888EGFR (WT)11.5-15.5 µM (@2 mM ATP)[3]Data for this compound is not publicly available.

A comprehensive kinome scan for this compound is not publicly available at the time of this writing.

Signaling Pathways

Wnt/β-catenin Signaling Pathway

CSNK1α is a key component of the β-catenin destruction complex, which also includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β). In the absence of a Wnt ligand, this complex facilitates the sequential phosphorylation of β-catenin, marking it for ubiquitination and degradation. Inhibition of CSNK1α by this compound is expected to disrupt this process, leading to the suppression of Wnt signaling.

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State (CSNK1α Inhibition by this compound) Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β, CSNK1α) Ub_Proteasome Ubiquitination & Proteasomal Degradation Destruction_Complex->Ub_Proteasome beta_catenin_cyto β-catenin (cytoplasm) beta_catenin_cyto->Destruction_Complex Phosphorylation BAY204 This compound CSNK1a_inhibited CSNK1α (inhibited) BAY204->CSNK1a_inhibited Destruction_Complex_inactive Destruction Complex (inactive) CSNK1a_inhibited->Destruction_Complex_inactive disrupts beta_catenin_stable β-catenin (stabilized) beta_catenin_nuc β-catenin (nucleus) beta_catenin_stable->beta_catenin_nuc translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF co-activates Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes transcription

Wnt/β-catenin signaling and the effect of this compound.
Cell Cycle Regulation

CSNK1α is also involved in the regulation of the cell cycle. Its inhibition can lead to cell cycle arrest, although the precise mechanisms are complex and may be cell-type dependent.

Cell_Cycle G1 G1 Phase G1_S_checkpoint G1/S Checkpoint G1->G1_S_checkpoint S S Phase G2 G2 Phase S->G2 G2_M_checkpoint G2/M Checkpoint G2->G2_M_checkpoint M M Phase G1_S_checkpoint->S G2_M_checkpoint->M BAY204 This compound CSNK1a CSNK1α BAY204->CSNK1a inhibits Cell_Cycle_Arrest Cell Cycle Arrest BAY204->Cell_Cycle_Arrest CSNK1a->G1_S_checkpoint regulates CSNK1a->G2_M_checkpoint regulates

Role of CSNK1α in cell cycle regulation.

Experimental Protocols

The following are representative protocols for assays relevant to the characterization of this compound. These are based on standard methodologies and should be optimized for specific experimental conditions.

CSNK1α Biochemical Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against CSNK1α.

Materials:

  • Recombinant human CSNK1α enzyme

  • Biotinylated peptide substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound stock solution in DMSO

  • 384-well plates

  • Detection reagent (e.g., HTRF® KinEASE™-STK S1 kit)

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the CSNK1α enzyme to the wells and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding the detection reagents.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on a suitable plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

Biochemical_Assay start Prepare this compound dilutions add_inhibitor Add this compound/DMSO to plate start->add_inhibitor add_enzyme Add CSNK1α enzyme add_inhibitor->add_enzyme incubate1 Incubate 15 min add_enzyme->incubate1 add_substrate_atp Add substrate and ATP incubate1->add_substrate_atp incubate2 Incubate 60 min add_substrate_atp->incubate2 add_detection Add detection reagents incubate2->add_detection incubate3 Incubate 60 min add_detection->incubate3 read_plate Read plate incubate3->read_plate analyze Calculate IC₅₀ read_plate->analyze

Workflow for CSNK1α biochemical inhibition assay.
Co-Immunoprecipitation of CSNK1α and FAM83B

This protocol details a method to investigate the interaction between CSNK1α and FAM83B in cells treated with this compound.

Materials:

  • Human cancer cell line expressing endogenous CSNK1α and FAM83B (e.g., HCT116)

  • This compound

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Anti-CSNK1α antibody

  • Isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffer (lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

  • Anti-FAM83B antibody

Procedure:

  • Culture cells to 80-90% confluency and treat with this compound or DMSO for the desired time.

  • Harvest and lyse the cells in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation.

  • Pre-clear the lysates with protein A/G magnetic beads.

  • Incubate the pre-cleared lysates with anti-CSNK1α antibody or control IgG overnight at 4°C.

  • Add protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the immune complexes.

  • Wash the beads several times with wash buffer.

  • Elute the protein complexes from the beads by boiling in elution buffer.

  • Analyze the eluates by SDS-PAGE and Western blotting using an anti-FAM83B antibody.

CoIP_Workflow start Cell treatment with this compound lysis Cell Lysis start->lysis preclear Pre-clear lysate lysis->preclear ip Immunoprecipitation with anti-CSNK1α antibody preclear->ip capture Capture with Protein A/G beads ip->capture wash Wash beads capture->wash elute Elute proteins wash->elute western Western Blot for FAM83B elute->western end Analyze interaction western->end

Co-immunoprecipitation workflow.
In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • Human colorectal cancer cell line (e.g., HCT116 or HT29)

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Subcutaneously implant cancer cells into the flank of the mice.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound or vehicle control orally, according to the desired dosing schedule (e.g., once daily).

  • Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

  • Monitor animal body weight and overall health.

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-RPS6).

  • Analyze the tumor growth data to determine the anti-tumor efficacy of this compound.

Pharmacodynamic Biomarker

Phosphorylation of the ribosomal protein S6 (RPS6) has been identified as a potential pharmacodynamic (PD) biomarker to assess the in vivo activity of CSNK1α inhibitors[1]. Inhibition of CSNK1α can lead to a decrease in the phosphorylation of RPS6, which can be measured by Western blotting of tumor lysates from treated animals.

Conclusion

This compound is a potent and selective inhibitor of CSNK1α with demonstrated preclinical anti-cancer activity. Its mechanism of action through the inhibition of the Wnt signaling pathway and induction of cell cycle arrest provides a strong rationale for its further investigation as a potential therapeutic agent. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the biological effects of this compound and the role of CSNK1α in health and disease. Further studies, including comprehensive kinase selectivity profiling and detailed in vivo pharmacology, are warranted to fully elucidate the therapeutic potential of this compound.

References

The Molecular Target of BRD3727: A Technical Guide to Casein Kinase 1α (CSNK1α) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Boston, MA – This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the molecular target and mechanism of action of the potent and selective chemical probe, BRD3727. Contrary to initial hypotheses, the primary molecular target of BRD3727 is not the mitochondrial citrate (B86180) carrier SLC25A1, but rather Casein Kinase 1α (CSNK1α) . BRD3727 is a synonym for the well-characterized CSNK1α inhibitor, BAY-204 .

This guide will provide an in-depth overview of the quantitative data associated with BRD3727 (this compound), detailed experimental protocols for assessing its activity, and a visualization of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

BRD3727 (this compound) is a highly potent and selective ATP-competitive inhibitor of CSNK1α. Its inhibitory activity has been characterized in various biochemical assays. The following table summarizes the available quantitative data.

CompoundTargetAssay TypeIC50 (nM)ATP ConcentrationReference
BRD3727 (this compound)CSNK1αBiochemical Kinase Assay210 µM[1]
BRD3727 (this compound)CSNK1αBiochemical Kinase Assay121 mM[1]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibition of CSNK1α by BRD3727 (this compound).

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescence-based in vitro kinase assay to determine the IC50 value of an inhibitor against CSNK1α.

Materials:

  • Recombinant human CSNK1α enzyme

  • Specific peptide substrate for CSNK1α (e.g., a synthetic peptide with a consensus phosphorylation sequence)

  • BRD3727 (this compound)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of BRD3727 (this compound) in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of CSNK1α enzyme solution (concentration optimized for linear reaction kinetics) in kinase buffer to each well.

    • Incubate the inhibitor and enzyme for 15-30 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 2 µL of a solution containing the peptide substrate and ATP (at a concentration near the Km for ATP, or as specified) in kinase buffer to each well.

    • Incubate the reaction mixture at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Target Engagement Assay (NanoBRET™ Format)

This protocol describes a method to quantify the binding of BRD3727 (this compound) to CSNK1α in living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding CSNK1α fused to NanoLuc® luciferase

  • NanoBRET™ fluorescent tracer

  • BRD3727 (this compound)

  • Opti-MEM® I Reduced Serum Medium

  • 96-well white assay plates

  • Plate reader capable of measuring BRET signals

Procedure:

  • Cell Preparation:

    • Transfect HEK293 cells with the CSNK1α-NanoLuc® fusion plasmid and seed them into a 96-well plate.

    • Incubate for 24 hours to allow for protein expression.

  • Assay Setup:

    • Prepare a serial dilution of BRD3727 (this compound) in Opti-MEM®.

    • Prepare the NanoBRET™ tracer at a concentration optimized for the assay in Opti-MEM®.

  • Compound Treatment and Tracer Addition:

    • Add the diluted inhibitor to the appropriate wells and incubate for a specified time (e.g., 2 hours) at 37°C in a CO₂ incubator.

    • Add the NanoBRET™ tracer to all wells.

  • BRET Measurement:

    • Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which represents the concentration of the inhibitor that displaces 50% of the tracer from the target protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving CSNK1α and a typical workflow for the discovery and validation of a CSNK1α inhibitor.

CSNK1A1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Signaling cluster_downstream Downstream Effects in AML Growth_Factors Growth Factors CSNK1A1 CSNK1α (BRD3727 Target) Growth_Factors->CSNK1A1 Activates Wnt_Ligands Wnt Ligands Wnt_Ligands->CSNK1A1 Regulates MDM2 MDM2 CSNK1A1->MDM2 Phosphorylates & Promotes Degradation p53 p53 CSNK1A1->p53 Directly Phosphorylates & Promotes Degradation Beta_Catenin β-Catenin CSNK1A1->Beta_Catenin Phosphorylates for Degradation MDM2->p53 Inhibits Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Proliferation Leukemic Proliferation Beta_Catenin->Proliferation Promotes Apoptosis->Proliferation Cell_Cycle_Arrest->Proliferation Differentiation Myeloid Differentiation Differentiation->Proliferation BRD3727 BRD3727 (this compound) BRD3727->CSNK1A1 Inhibits

Caption: CSNK1α signaling pathway in the context of AML.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Initial Validation cluster_cellular Cellular Characterization cluster_selectivity Selectivity & Off-Target Profiling cluster_invivo In Vivo Validation HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (Biochemical) Hit_ID->IC50 Target_Engagement Cellular Target Engagement (e.g., NanoBRET, CETSA) IC50->Target_Engagement Kinase_Panel Kinome-wide Selectivity Profiling (e.g., >400 kinases) IC50->Kinase_Panel Cell_Viability Cell Viability/Proliferation Assays (e.g., in AML cell lines) Target_Engagement->Cell_Viability Downstream_Signaling Western Blot for Downstream Markers (p-p53, p-Rps6) Cell_Viability->Downstream_Signaling PK_PD Pharmacokinetics & Pharmacodynamics Downstream_Signaling->PK_PD Off_Target_ID Off-Target Identification (e.g., Chemoproteomics) Kinase_Panel->Off_Target_ID Xenograft AML Xenograft Mouse Models PK_PD->Xenograft Efficacy Tumor Growth Inhibition & Survival Analysis Xenograft->Efficacy

Caption: Workflow for kinase inhibitor discovery and validation.

Conclusion

BRD3727, also known as this compound, is a valuable chemical probe for studying the biological functions of Casein Kinase 1α. Its high potency and selectivity make it a critical tool for elucidating the role of CSNK1α in various cellular processes, including those implicated in the pathogenesis of acute myeloid leukemia. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation of BRD3727 and the development of novel therapeutic strategies targeting CSNK1α. It is imperative for researchers to utilize the correct molecular target information to ensure the accurate interpretation of experimental results and to advance the field of targeted therapeutics.

References

The Role of Elimusertib (BAY-1895344) in Cell Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elimusertib (formerly BAY-1895344) is a potent, selective, and orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways that senses, signals, and repairs DNA lesions. In many cancer cells, which are characterized by increased genomic instability and replication stress, the reliance on the ATR-mediated checkpoint for survival is heightened. Elimusertib abrogates this checkpoint, leading to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. This technical guide provides an in-depth overview of Elimusertib's mechanism of action, its impact on cell signaling pathways, a compilation of its preclinical activity, and detailed protocols for its experimental evaluation.

Introduction to ATR and the DNA Damage Response

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. The DDR is a sophisticated signaling network that detects DNA lesions, arrests the cell cycle to allow for repair, and initiates apoptosis if the damage is irreparable. At the apex of this response to single-stranded DNA (ssDNA) breaks and replication stress are the PI3K-related kinases, primarily ATR and Ataxia Telangiectasia Mutated (ATM). While ATM responds primarily to double-strand breaks, ATR is activated by a broader range of DNA damage, particularly the ssDNA that forms at stalled replication forks.

Upon activation, ATR phosphorylates a multitude of downstream substrates, with Checkpoint Kinase 1 (Chk1) being a key effector. The activation of the ATR-Chk1 signaling cascade leads to the phosphorylation of downstream targets that mediate cell cycle arrest, primarily at the G2/M and intra-S phase checkpoints. This provides a crucial window for DNA repair, thereby promoting cell survival. Many cancers exhibit defects in other DDR pathways, such as mutations in the ATM or TP53 genes, making them particularly dependent on the ATR pathway for their viability.

Elimusertib (BAY-1895344): Mechanism of Action

Elimusertib is a small molecule inhibitor that competitively binds to the ATP-binding pocket of the ATR kinase, thereby inhibiting its catalytic activity. This action prevents the phosphorylation and activation of Chk1 and other downstream ATR substrates. The abrogation of the ATR-mediated cell cycle checkpoints means that cells with DNA damage are unable to arrest their progression through the cell cycle. This forces them into mitosis with unrepaired DNA, leading to a catastrophic genomic event and ultimately, apoptotic cell death.

The selectivity of Elimusertib for ATR over other kinases, including those in the PI3K/mTOR pathway, contributes to its targeted therapeutic potential.

Quantitative Data on Elimusertib's Activity

The preclinical efficacy of Elimusertib has been demonstrated across a variety of cancer cell lines and in vivo models. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Inhibitory Activity of Elimusertib
ParameterValueCell Line / SystemReference
ATR IC₅₀ 7 nMBiochemical Assay[1]
H2AX Phosphorylation IC₅₀ 36 nMCellular Assay (Hydroxyurea-induced)[1]
mTOR/ATR IC₅₀ Ratio 61Biochemical Assays[1]
Table 2: Anti-proliferative Activity of Elimusertib in Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (nM)Reference
A2780 Ovarian CancerNot specified (strong efficacy)[2]
PC-3 Prostate CancerNot specified (strong efficacy)[2]
LOVO Colorectal CancerNot specified (strong efficacy)[2]
REC-1 Mantle Cell LymphomaNot specified (strong efficacy)[2]
MDA-MB-231 Triple-Negative Breast Cancer~6-8 nM (at 72-96h)[3]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Elimusertib and a typical experimental workflow for its characterization.

ATR_Signaling_Pathway cluster_stimulus DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream_signaling Downstream Signaling DNA_Damage ssDNA at Stalled Replication Forks ATR ATR DNA_Damage->ATR activates p_Chk1 p-Chk1 ATR->p_Chk1 phosphorylates Elimusertib Elimusertib (BAY-1895344) Elimusertib->ATR inhibits Cell_Cycle_Arrest G2/M & S-Phase Checkpoint Activation p_Chk1->Cell_Cycle_Arrest mediates Apoptosis Apoptosis p_Chk1->Apoptosis inhibition leads to DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows for Cell_Survival Cell Survival DNA_Repair->Cell_Survival promotes

Figure 1: Elimusertib's Inhibition of the ATR-Chk1 Signaling Pathway.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines (e.g., A2780, MDA-MB-231) Treatment Treat with Elimusertib (various concentrations and time points) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability Western_Blot Western Blot (p-Chk1, γH2AX) Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Treatment->Flow_Cytometry IC50_Calc IC₅₀ Calculation Cell_Viability->IC50_Calc Protein_Quant Protein Quantification Western_Blot->Protein_Quant Cell_Cycle_Dist Cell Cycle Distribution Flow_Cytometry->Cell_Cycle_Dist

Figure 2: Experimental workflow for assessing Elimusertib's cellular activity.

Detailed Experimental Protocols

The following protocols are generalized methodologies for key experiments used to characterize the effects of Elimusertib. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT-based)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 2 x 10⁴ to 5 x 10³ cells per well, depending on the cell line's growth rate. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of Elimusertib in complete culture medium. Remove the old medium from the plates and add the Elimusertib-containing medium. Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest concentration of Elimusertib used. Incubate for the desired time period (e.g., 72-96 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for DDR Markers

This technique is used to detect changes in the phosphorylation status and expression levels of key proteins in the ATR signaling pathway.

  • Cell Lysis: After treatment with Elimusertib, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Chk1, Chk1, γH2AX, ATR, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Elimusertib or vehicle control for the specified duration.

  • Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software (e.g., FlowJo, ModFit LT).

Conclusion

Elimusertib (BAY-1895344) is a promising anti-cancer agent that targets the core of the DNA damage response by inhibiting ATR kinase. Its mechanism of action, which leads to synthetic lethality in cancers with specific DDR deficiencies, represents a targeted approach to cancer therapy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of Elimusertib and other DDR inhibitors in cancer treatment. The continued investigation into the intricate signaling pathways governed by ATR will undoubtedly pave the way for novel and more effective therapeutic strategies.

References

The Pivotal Role of Casein Kinase 1α in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Kinase 1α (CSNK1α), a highly conserved serine/threonine kinase, has emerged as a critical regulator in the pathogenesis of Acute Myeloid Leukemia (AML). Overexpressed in AML cells compared to healthy hematopoietic counterparts, CSNK1α plays a central role in promoting leukemic cell survival and proliferation through its intricate involvement in key oncogenic signaling pathways. This technical guide provides an in-depth exploration of the multifaceted functions of CSNK1α in AML, detailing its signaling networks, its validation as a therapeutic target, and the mechanisms of action of its inhibitors. We present a comprehensive summary of quantitative data from key studies, detailed experimental protocols for investigating CSNK1α function, and visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research and drug development efforts in this promising area of oncology.

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the clonal expansion of myeloid blasts in the bone marrow and peripheral blood.[1][2] Despite advances in chemotherapy and targeted therapies, the overall survival rates for AML, particularly in older patients, remain poor, underscoring the urgent need for novel therapeutic strategies.[1] Recent research has identified Casein Kinase 1α (CSNK1α), encoded by the CSNK1A1 gene, as a key player in AML pathogenesis.[3][4]

CSNK1α is a member of a family of serine/threonine kinases that regulate a wide array of cellular processes.[5] In the context of AML, CSNK1α has been shown to be essential for the survival and proliferation of leukemic cells, including the critical population of leukemic stem cells (LSCs) that are often responsible for disease relapse.[6][7] Its multifaceted role involves the modulation of several key signaling pathways, most notably the p53 tumor suppressor pathway and the Wnt/β-catenin signaling cascade.[7][8] This guide will delve into the intricate functions of CSNK1α in AML, providing a technical overview for researchers and drug developers.

CSNK1α Signaling Pathways in AML

CSNK1α exerts its pro-leukemic functions through its involvement in multiple signaling networks. Understanding these pathways is crucial for elucidating the mechanisms of AML pathogenesis and for the rational design of targeted therapies.

The CSNK1α-p53 Axis

A primary mechanism through which CSNK1α promotes AML cell survival is by negatively regulating the p53 tumor suppressor protein.[3][9] In unstressed cells, p53 levels are kept low through continuous degradation mediated by the E3 ubiquitin ligase MDM2. CSNK1α has been shown to interact with and phosphorylate MDM2, enhancing its ability to target p53 for proteasomal degradation.[4][8]

Inhibition of CSNK1α disrupts this interaction, leading to the stabilization and activation of p53.[3][4] Activated p53 then transcriptionally upregulates its target genes, such as p21 (CDKN1A), which induces cell cycle arrest, and pro-apoptotic proteins like PUMA and BAX, ultimately leading to apoptosis of the leukemic cells.[10][11] This p53-dependent cell death is a key mechanism of action for CSNK1α inhibitors.[3][9]

CSNK1a_p53_Pathway cluster_inhibition Effect of CSNK1α Inhibition CSNK1a CSNK1α MDM2 MDM2 CSNK1a->MDM2 Phosphorylates & Activates p53 p53 MDM2->p53 Ubiquitinates Proteasome Proteasome p53->Proteasome Degradation Apoptosis Apoptosis p53->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces Ub Ubiquitin CSNK1a_Inhibitor CSNK1α Inhibitor CSNK1a_Inhibitor->CSNK1a MDM2_inactive MDM2 (inactive) p53_active p53 (stabilized & active) MDM2_inactive->p53_active No longer degrades p53_active->Apoptosis p53_active->CellCycleArrest

Caption: CSNK1α-p53 Signaling Pathway in AML.
The Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is crucial for the self-renewal of hematopoietic and leukemic stem cells.[7][12] In the canonical Wnt pathway, CSNK1α is a component of the β-catenin destruction complex, which also includes Axin, APC, and GSK3β.[5] This complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the absence of Wnt signaling, this keeps cytoplasmic β-catenin levels low.

While CSNK1α's role in the destruction complex suggests it acts as a tumor suppressor in some contexts, its function in AML appears more complex. Some studies suggest that the overall cellular context and the interplay with other signaling pathways dictate the ultimate effect of CSNK1α on β-catenin signaling in AML.[5] It is hypothesized that in certain AML subtypes, the dominant pro-leukemic effect of CSNK1α is mediated through its p53-regulatory function, which outweighs its role in β-catenin degradation.

Wnt_BetaCatenin_Pathway cluster_off Wnt OFF cluster_on Wnt ON Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP56 LRP5/6 Wnt->LRP56 Dvl Dvl Frizzled->Dvl Activates DestructionComplex Destruction Complex (Axin, APC, GSK3β, CSNK1α) Dvl->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates BetaCatenin_active β-catenin (stabilized) Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates BetaCatenin_active->TCF_LEF Enters Nucleus & Binds shRNA_Workflow shRNA_Design 1. Design & Clone shRNA into Lentiviral Vector Virus_Production 2. Produce Lentiviral Particles in Packaging Cells (e.g., 293T) shRNA_Design->Virus_Production Transduction 3. Transduce AML Cells with Lentiviral Particles Virus_Production->Transduction Selection 4. Select Transduced Cells (e.g., with Puromycin) Transduction->Selection Validation 5. Validate Knockdown (qPCR, Western Blot) Selection->Validation Functional_Assays 6. Perform Functional Assays (Viability, Apoptosis, etc.) Validation->Functional_Assays

References

The Dual Role of Casein Kinase 1 Alpha in Solid Tumors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Casein Kinase 1 Alpha (CK1α), a highly conserved serine/threonine protein kinase, has emerged as a critical regulator in the landscape of solid tumors. Its multifaceted involvement in fundamental cellular processes, including cell cycle progression, apoptosis, and DNA repair, underscores its significance in cancer biology. Dysregulation of CK1α expression and activity is frequently observed across a spectrum of solid malignancies, where it can function as either a tumor suppressor or a proto-oncogene, depending on the cellular context and tumor type. This technical guide provides a comprehensive overview of the current understanding of CK1α's role in solid tumors, with a focus on its involvement in key signaling pathways, its prognostic value, and its potential as a therapeutic target. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and drug development in this promising area.

Introduction

The Casein Kinase 1 (CK1) family of protein kinases are ubiquitously expressed and play pivotal roles in a multitude of cellular signaling pathways.[1][2] Among its isoforms, CK1α (encoded by the CSNK1A1 gene) is extensively studied for its intricate and often contradictory roles in tumorigenesis.[1][3] It is a key component of several signaling cascades that are frequently dysregulated in cancer, including the Wnt/β-catenin and p53 pathways.[4][5][6] The functional consequence of CK1α alteration—whether it promotes or suppresses tumor growth—appears to be highly dependent on the specific cancer type and the status of other oncogenes and tumor suppressors.[3] This complexity makes CK1α a challenging yet compelling target for cancer therapy. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical resource on the role of CK1α in solid tumors.

CK1α Expression and Prognostic Significance in Solid Tumors

The expression of CK1α is variably altered in different solid tumors, and its levels often correlate with clinical outcomes. Both overexpression and underexpression have been reported to have prognostic implications, highlighting its context-dependent role.

Quantitative Analysis of CK1α Expression

Studies utilizing patient tumor samples and large-scale cancer genomics databases like The Cancer Genome Atlas (TCGA) have provided valuable insights into the differential expression of CSNK1A1 in cancerous versus normal tissues.

Tumor TypeChange in mRNA Expression in Tumor vs. Normal TissueChange in Protein Expression in Tumor vs. Normal TissueReference(s)
Colorectal Cancer (CRC) UpregulatedOverexpressed[7][8][9][10]
Glioblastoma (GBM) Highly ExpressedOverexpressed (approx. 1.5-fold higher than normal brain tissue)[11][12][13]
Breast Cancer Significantly higher in primary tumors-[7]
Lung Cancer (NSCLC) High expression associated with poor prognosis-[14]
Esophageal Squamous Cell Carcinoma (ESCC) -Lower positive percentage (56%) compared to nonneoplastic tissue (90%)[10]
Prognostic Significance of CK1α Expression

The correlation between CK1α expression and patient survival is a critical area of investigation, with high expression levels generally associated with poorer outcomes in several cancers.

Tumor TypePrognostic Significance of High CK1α ExpressionHazard Ratio (HR) / p-valueReference(s)
Colorectal Cancer (CRC) Correlates with poor survival.p = 0.044[7][8]
Non-Small Cell Lung Cancer (NSCLC) Independent prognostic factor for poor survival.p = 0.029[14]
Glioblastoma (GBM) High expression correlates with higher tumor grade and poorer prognosis.-[3][12]
ER-negative Breast Cancer High correlation between CSNK1A1 and NFATC3 is associated with poor survival.p = 0.039[8]
Esophageal Squamous Cell Carcinoma (ESCC) Positive expression is associated with significantly better survival.-[10]

Role of CK1α in Key Signaling Pathways

CK1α's influence on tumorigenesis is primarily mediated through its interaction with and regulation of critical signaling pathways.

Wnt/β-catenin Signaling

In the canonical Wnt signaling pathway, CK1α plays a crucial tumor-suppressive role.[14][15][16] In the absence of a Wnt ligand, CK1α is a key component of the "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK-3β).[5][6] CK1α initiates the degradation of β-catenin by phosphorylating it at Serine 45, which primes it for subsequent phosphorylation by GSK-3β, ubiquitination, and proteasomal degradation.[4][5] Dysregulation of this process leads to the accumulation of β-catenin, its translocation to the nucleus, and the activation of target genes that promote cell proliferation.[1]

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus CK1a_off CK1α beta_catenin_off β-catenin CK1a_off->beta_catenin_off P (S45) destruction_complex Destruction Complex CK1a_off->destruction_complex APC_off APC APC_off->destruction_complex Axin_off Axin Axin_off->destruction_complex GSK3b_off GSK3β GSK3b_off->beta_catenin_off P GSK3b_off->destruction_complex Ub_off Ubiquitination beta_catenin_off->Ub_off destruction_complex->beta_catenin_off Proteasome_off Proteasome Ub_off->Proteasome_off Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP56 LRP5/6 Co-receptor Wnt->LRP56 Dvl Dishevelled (Dvl) Frizzled->Dvl LRP56->Dvl Dvl->destruction_complex Inhibition beta_catenin_on β-catenin (stabilized) TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Nucleus Nucleus beta_catenin_on->Nucleus Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes

Caption: Canonical Wnt/β-catenin signaling pathway.
p53 Signaling

The tumor suppressor p53 is a central regulator of the cellular response to stress, and its activity is tightly controlled. CK1α has a complex and dual role in regulating p53.[4] It can directly phosphorylate p53 at multiple N-terminal sites, which can lead to its activation.[3] However, CK1α also forms a stable complex with MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[17][18][19] This CK1α-MDM2 interaction promotes p53 ubiquitination and degradation.[20] Furthermore, CK1α can phosphorylate the p53 inhibitor MDMX, enhancing its ability to bind and inhibit p53.[21] Therefore, the overall effect of CK1α on p53 activity is context-dependent.

p53_Signaling_Pathway cluster_regulation Regulation of p53 cluster_downstream Downstream Effects CK1a CK1α p53 p53 CK1a->p53 P (Activation) MDM2 MDM2 CK1a->MDM2 Forms complex MDMX MDMX CK1a->MDMX P Ub Ubiquitination CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 Ubiquitination MDMX->p53 Inhibition Proteasome Proteasome Ub->Proteasome Degradation

Caption: Regulation of the p53 signaling pathway by CK1α.
NF-κB Signaling

CK1α exhibits a dual function in the regulation of the NF-κB signaling pathway, a critical mediator of inflammation and cell survival.[5] It can promote TCR-induced NF-κB activation by associating with the CBM (CARD11/BCL10/MALT1) complex.[22][23] Conversely, CK1α can also terminate NF-κB signaling by phosphorylating and inactivating CARMA1.[23] In certain lymphomas, constitutive NF-κB activity is dependent on CK1α.[24]

Autophagy

Autophagy is a cellular degradation process that can either promote cell survival or cell death in cancer. CK1α acts as a key negative regulator of oncogenic RAS-induced autophagy.[1] It achieves this by phosphorylating and promoting the degradation of the transcription factor FOXO3A, which is responsible for transcribing autophagy-related genes.[1][25][26] Inhibition of CK1α can therefore enhance autophagic flux.[1] In glioblastoma, however, overexpressed CK1α has been shown to positively regulate autophagy through the HIF-1α pathway, promoting tumor progression.[11][27][28]

Autophagy_Regulation cluster_ras Oncogenic RAS Signaling cluster_gbm Glioblastoma Context RAS Oncogenic RAS PI3K_AKT_mTOR PI3K/AKT/mTOR RAS->PI3K_AKT_mTOR CK1a_ras CK1α PI3K_AKT_mTOR->CK1a_ras Upregulates FOXO3A FOXO3A CK1a_ras->FOXO3A P (Degradation) Autophagy_Genes Autophagy Genes FOXO3A->Autophagy_Genes Autophagy_ras Autophagy Autophagy_Genes->Autophagy_ras CK1a_gbm CK1α (Overexpressed) HIF1a HIF-1α CK1a_gbm->HIF1a Upregulates Autophagy_gbm Autophagy HIF1a->Autophagy_gbm Tumor_Progression Tumor Progression Autophagy_gbm->Tumor_Progression

Caption: Dual role of CK1α in autophagy regulation.

CK1α as a Therapeutic Target

The multifaceted role of CK1α in cancer has made it an attractive, albeit complex, therapeutic target. Both inhibitors and activators of CK1α are being explored for their anti-cancer potential.

CK1α Inhibitors

Several small molecule inhibitors targeting CK1α have been developed and show promise in preclinical studies.

InhibitorTarget(s)IC50 (µM)Cancer Cell Line(s)Effect(s)Reference(s)
Epiblastin A CK1α, CK1δ, CK1εCK1α: 3.7-8.9, CK1δ: 0.5-0.8, CK1ε: 3.7-4.7HCT116, HT29, DLD1 (Colorectal)Inhibits viability and proliferation[6][23][29][30][31]
D4476 CK1δ, CK1α, ALK5CK1δ: 0.3, CK1α: ~0.2-16, ALK5: 0.5Multiple Myeloma, A375 (Melanoma), Lung Cancer cell linesInduces cytotoxicity, activates p53, reduces proliferation[4][22][32][33]
CSNK1A1 Mutations in Solid Tumors

Somatic mutations in the CSNK1A1 gene are relatively infrequent across most solid tumors but have been reported. Data from cBioPortal for Cancer Genomics provides an overview of mutation frequencies.[31][34]

Tumor TypeMutation Frequency (%)
Prostate Adenocarcinoma ~0.2%
Other Solid Tumors Generally low, with specific mutations found in a subset of cases.

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the role of CK1α in solid tumors.

Western Blot for CK1α Protein Expression

This protocol describes the detection of CK1α protein levels in cell lysates or tissue homogenates.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against CK1α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse cells or homogenize tissue in RIPA buffer on ice.

  • Clarify the lysate by centrifugation and collect the supernatant.

  • Determine protein concentration using the BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-CK1α antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Western_Blot_Workflow start Sample Preparation (Lysate/Homogenate) bca Protein Quantification (BCA Assay) start->bca sds_page SDS-PAGE bca->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-CK1α) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Analysis detection->end

Caption: Western blot experimental workflow.
Quantitative Real-Time PCR (qRT-PCR) for CSNK1A1 mRNA Expression

This protocol quantifies the mRNA expression level of the CSNK1A1 gene.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for CSNK1A1 and a reference gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Extract total RNA from cells or tissues using a suitable kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qPCR reaction with the master mix, primers, and cDNA.

  • Run the reaction on a real-time PCR instrument.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of CSNK1A1.

Immunohistochemistry (IHC) for CK1α in Paraffin-Embedded Tissues

This protocol allows for the visualization of CK1α protein expression and localization within tissue sections.[11][13][34][35][36]

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on slides

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide solution to block endogenous peroxidase

  • Blocking serum

  • Primary antibody against CK1α

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate-chromogen solution

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform heat-induced antigen retrieval.

  • Block endogenous peroxidase activity.

  • Block non-specific binding with blocking serum.

  • Incubate with the primary anti-CK1α antibody.

  • Incubate with the biotinylated secondary antibody.

  • Incubate with streptavidin-HRP.

  • Develop the signal with DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the slides.

  • Analyze under a microscope.

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay is used to determine cell viability and the cytotoxic effects of compounds like CK1α inhibitors.[1][24][26][27][37]

Materials:

  • 96-well plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Acetic acid solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compound for the desired duration.

  • Fix the cells with cold TCA for 1 hour at 4°C.

  • Wash the plates with water and air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash away unbound dye with 1% acetic acid and air dry.

  • Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Measure the absorbance at ~510-565 nm using a microplate reader.

Luciferase Reporter Assay for Wnt/β-catenin Signaling (TOPflash Assay)

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.[3][5][25][38][39]

Materials:

  • HEK293T cells (or other suitable cell line)

  • TOPflash (contains TCF/LEF binding sites) and FOPflash (mutated binding sites, as a negative control) reporter plasmids

  • A plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect cells with the TOPflash or FOPflash plasmid, along with the Renilla luciferase plasmid.

  • After 24 hours, treat the cells with the test compound (e.g., a CK1α activator) and/or a Wnt pathway agonist (e.g., Wnt3a).

  • After the desired incubation period, lyse the cells.

  • Measure both firefly and Renilla luciferase activities using a luminometer and the dual-luciferase assay system.

  • Calculate the TOP/FOP ratio and normalize to the Renilla luciferase activity to determine the specific Wnt pathway activation.

TOPflash_Assay_Workflow start Cell Seeding transfection Co-transfection (TOP/FOPflash + Renilla) start->transfection treatment Treatment (e.g., CK1α activator +/- Wnt3a) transfection->treatment lysis Cell Lysis treatment->lysis luciferase_assay Dual-Luciferase Assay lysis->luciferase_assay analysis Data Analysis (TOP/FOP Ratio, Normalization) luciferase_assay->analysis end Results analysis->end

Caption: TOPflash reporter assay workflow.

Conclusion

Casein Kinase 1 Alpha is a pivotal player in the complex signaling networks that govern the behavior of solid tumors. Its dual functionality as both a tumor suppressor and a proto-oncogene underscores the importance of understanding its context-dependent roles. This technical guide has provided a comprehensive overview of CK1α's involvement in cancer, from its expression patterns and prognostic significance to its intricate regulation of key signaling pathways. The detailed experimental protocols and structured quantitative data presented herein are intended to serve as a valuable resource for the scientific community, fostering further investigation into the therapeutic potential of targeting CK1α in the fight against solid tumors. Continued research in this area holds the promise of developing novel and effective cancer therapies.

References

Preclinical Profile of BAY-204 (BRD3727): A Potent and Selective CSNK1A1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data for BAY-204 (BRD3727), a novel, potent, and selective ATP-competitive inhibitor of Casein Kinase 1 Alpha (CSNK1A1). This document summarizes key in vitro and in vivo findings, details relevant signaling pathways, and provides insights into the compound's mechanism of action and potential therapeutic applications in oncology.

Core Compound Activity

This compound has demonstrated significant inhibitory activity against its primary target, CSNK1A1, a serine/threonine kinase implicated in various cellular processes, including cell division, beta-catenin signaling, and TP53 activation.[1]

Table 1: In Vitro Inhibitory Activity of this compound against CSNK1A1
ParameterConditionValue (nM)
IC5010 µM ATP2
IC501 mM ATP12

Data sourced from an abstract by Steven M. Corsello, et al. presented at the American Association for Cancer Research Annual Meeting 2022.[1]

In Vitro Anti-proliferative Activity

The anti-proliferative effects of this compound have been evaluated across a panel of human cancer cell lines, demonstrating potent activity in models of both hematological malignancies and solid tumors.

Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer Type
TMD8Diffuse Large B-cell Lymphoma (DLBCL)
HCT116Colorectal Cancer
HT29Colorectal Cancer
IM95Gastric Cancer
KU-19-19Urothelial Carcinoma

While the abstract by Corsello et al. mentions nanomolar anti-proliferative potency in TMD8, IM-95, and KU-19-19 cell lines, specific IC50 values for each cell line are not publicly available.[1]

In Vivo Preclinical Efficacy

This compound, noted for its oral bioavailability, has shown promising anti-tumor efficacy in multiple murine xenograft models.[1]

Table 3: Summary of In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelCancer TypeEfficacy Summary
TMD8Diffuse Large B-cell LymphomaPromising efficacy observed.
HCT116Colorectal CancerPromising efficacy observed.
HT29Colorectal CancerPromising efficacy observed.
IM95Gastric CancerPromising efficacy observed.
KU-19-19Urothelial CarcinomaPromising efficacy observed.

Specific quantitative data on tumor growth inhibition, dosage regimens, and survival outcomes from these in vivo studies are not yet publicly available. The information is based on the abstract by Corsello et al.[1]

Pharmacokinetics

Preclinical pharmacokinetic studies in mice have been conducted for this compound and a related compound, BAY-888.

Table 4: Mouse Pharmacokinetic Parameters of this compound and BAY-888
CompoundDose (mg/kg, oral)AUClast (mg·h/L)
This compound5019
BAY-8885032

This data suggests that both compounds have high oral exposure in mice, supporting their use in in vivo efficacy studies.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not fully available in the public domain. However, based on standard methodologies, the following outlines the likely approaches.

In Vitro Kinase Assay (General Protocol)

A biochemical assay would have been used to determine the IC50 values of this compound against CSNK1A1. This typically involves:

  • Reagents : Recombinant human CSNK1A1 enzyme, a suitable substrate (e.g., a specific peptide or protein), and ATP.

  • Procedure : The kinase, substrate, and varying concentrations of this compound are incubated in a buffer solution. The kinase reaction is initiated by the addition of ATP.

  • Detection : The amount of phosphorylated substrate is quantified, often using methods like radioactivity (if using ³²P-ATP or ³³P-ATP), fluorescence, or luminescence.

  • Analysis : The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability/Anti-proliferative Assay (General Protocol)

To assess the anti-proliferative effects of this compound on cancer cell lines, a cell viability assay such as the MTT or CellTiter-Glo® assay would be employed:

  • Cell Culture : Cancer cell lines (TMD8, HCT116, HT29, IM95, KU-19-19) are seeded in multi-well plates and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • Viability Measurement : A reagent that measures metabolic activity or ATP content (correlating with cell viability) is added to the wells.

  • Data Analysis : The signal is measured using a plate reader, and the IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

In Vivo Xenograft Studies (General Protocol)

The in vivo efficacy of this compound would be evaluated in immunocompromised mice bearing tumors derived from human cancer cell lines:

  • Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation : A suspension of cancer cells (e.g., TMD8, HCT116) is injected subcutaneously into the flank of the mice.

  • Treatment : Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules.

  • Efficacy Assessment : Tumor volume is measured regularly using calipers. Animal body weight is monitored as an indicator of toxicity.

  • Pharmacodynamic Biomarkers : At the end of the study, tumors may be excised to analyze biomarkers such as the phosphorylation of RPS6 to confirm target engagement.

Signaling Pathways and Mechanism of Action

CSNK1A1 is a critical regulator of several oncogenic signaling pathways. Inhibition of CSNK1A1 by this compound is expected to modulate these pathways, leading to anti-tumor effects.

Wnt/β-Catenin Signaling Pathway

In many cancers, particularly colorectal cancer, the Wnt/β-catenin pathway is aberrantly activated. CSNK1A1 plays a crucial role in the β-catenin destruction complex. Inhibition of CSNK1A1 can lead to the stabilization and nuclear translocation of β-catenin, which paradoxically can have context-dependent anti-tumor or pro-tumor effects. However, the anti-proliferative effects observed with this compound suggest a dominant anti-tumor mechanism.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3β, CSNK1A1) Dishevelled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Ub Ubiquitination & Proteasomal Degradation BetaCatenin->Ub TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes BAY204 This compound BAY204->DestructionComplex Inhibits CSNK1A1

Figure 1: Simplified Wnt/β-Catenin Signaling Pathway and the inhibitory action of this compound.
NF-κB Signaling in Diffuse Large B-cell Lymphoma (DLBCL)

In the activated B-cell-like (ABC) subtype of DLBCL, chronic B-cell receptor (BCR) signaling leads to constitutive activation of the NF-κB pathway, which is essential for tumor cell survival. CSNK1A1 has been identified as a key component that promotes this signaling cascade.

NFkB_Pathway_DLBCL BCR B-cell Receptor (BCR) BTK BTK BCR->BTK CBM_Complex CBM Complex (CARD11, BCL10, MALT1) BTK->CBM_Complex IKK IKK Complex CBM_Complex->IKK CSNK1A1 CSNK1A1 CSNK1A1->CBM_Complex Promotes Activity IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB Proliferation Cell Proliferation & Survival NFkB->Proliferation Nuclear Translocation & Gene Expression BAY204 This compound BAY204->CSNK1A1 Inhibits Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment KinaseAssay CSNK1A1 Kinase Assay (Determine IC50) CellViability Cancer Cell Line Viability Assays (Determine IC50) KinaseAssay->CellViability Identifies Potent Inhibitor Xenograft Tumor Xenograft Models (e.g., TMD8, HCT116) CellViability->Xenograft Confirms Cellular Activity PD Pharmacodynamic Analysis (RPS6 Phosphorylation) Xenograft->PD Evaluate Target Engagement PK Pharmacokinetic Studies (Oral Bioavailability) PK->Xenograft Informs Dosing Strategy

References

Investigating the Therapeutic Potential of "BAY-204": A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "BAY-204" does not correspond to a single, publicly disclosed therapeutic agent. This guide addresses the most probable candidates based on available information, focusing on compounds developed by Bayer with similar numerical identifiers. The primary focus will be on Elimusertib (BAY 1895344) and 225Ac-GPC3 (BAY 3547926) , as they are the most likely subjects of the query. Additionally, other therapeutics with a "204" designation are briefly mentioned.

Section 1: Elimusertib (BAY 1895344) - An ATR Inhibitor for Solid Tumors

Elimusertib (BAY 1895344) is an orally bioavailable and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway. Its therapeutic potential lies in its ability to induce synthetic lethality in tumors with existing DNA repair defects and high replication stress.

Mechanism of Action

Elimusertib functions by binding to the ATP-binding pocket of the ATR kinase, thereby inhibiting its activity.[1] This prevents the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (CHK1), which in turn disrupts the activation of cell cycle checkpoints (G2/M and S-phase).[1] In cancer cells, which often have a high level of replication stress and may harbor defects in other DDR pathways (such as ATM deficiency), the inhibition of ATR prevents the repair of DNA damage. This accumulation of unrepaired DNA damage leads to a state known as "replication catastrophe," ultimately triggering apoptotic cell death.

Elimusertib_Mechanism cluster_0 DNA Damage / Replication Stress DNA_Damage DNA Damage (e.g., single-strand breaks) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates CellCycleArrest Cell Cycle Arrest (G2/M, S-phase) CHK1->CellCycleArrest induces Apoptosis Replication Catastrophe & Apoptosis DNARepair DNA Repair CellCycleArrest->DNARepair allows time for Elimusertib Elimusertib (BAY 1895344) Elimusertib->ATR

Figure 1: Elimusertib's Mechanism of Action
Quantitative Preclinical Data

ParameterValueCell Lines/ModelsSource
IC50 (ATR Kinase Inhibition) 7 nMBiochemical Assay[2]
Median IC50 (Cell Proliferation) 78 nMBroad panel of human tumor cell lines[2]
IC50 (H2AX Phosphorylation) 36 nMCellular Mechanistic Assay[2]
In Vivo Efficacy (Monotherapy) Partial or Complete Response4 of 21 PDX models[3]
In Vivo Efficacy (Monotherapy) Stable Disease4 of 21 PDX models[3]
In Vivo Efficacy (Monotherapy) Significant prolongation of Event-Free Survival (EFS-2)11 of 21 PDX models[3]
Experimental Protocols

MTT Cell Viability Assay:

  • Cell Plating: Tumor cells were seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours.

  • Compound Addition: Cells were treated with various concentrations of Elimusertib.

  • Incubation: Plates were incubated for a period of 72 hours.

  • MTT Addition: 10 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.45 mg/ml) was added to each well.

  • Incubation: Plates were incubated for 1 to 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[4]

  • Solubilization: 100 µl of a solubilization solution was added to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: The absorbance was measured at 540-590 nm using a microplate reader.

Western Blot for DNA Damage Markers:

  • Cell Lysis: Cells treated with Elimusertib were lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against DNA damage markers such as phosphorylated Histone H2A.X (γH2AX), p-ATR, and p-CHK1.

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Patient-Derived Xenograft (PDX) Model:

  • Tumor Implantation: Fresh tumor tissue from a patient was implanted subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).[5][6]

  • Tumor Growth: Tumors were allowed to grow to a specified volume (e.g., 150-200 mm³).[7]

  • Randomization: Mice were randomized into control and treatment groups with similar average tumor volumes.[7]

  • Treatment: Elimusertib was administered orally according to the specified dosing schedule (e.g., 40 mg/kg twice a day, 3 days on/4 days off).[3]

  • Monitoring: Tumor volume and mouse body weight were measured regularly (e.g., 2-3 times per week).

  • Endpoint: The study was concluded when tumors reached a predetermined size, and tumor growth inhibition was calculated.

PDX_Workflow cluster_0 Treatment Phase PatientTumor Patient Tumor Biopsy Implantation Subcutaneous Implantation PatientTumor->Implantation Mouse Immunodeficient Mouse (NSG) Implantation->Mouse TumorGrowth Tumor Growth Monitoring Mouse->TumorGrowth Randomization Randomization (Tumor Volume ~150-200 mm³) TumorGrowth->Randomization Control Vehicle Control Randomization->Control Treatment Elimusertib (Oral Gavage) Randomization->Treatment Monitoring Measure Tumor Volume & Body Weight Control->Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Growth Inhibition) Monitoring->Endpoint

Figure 2: Patient-Derived Xenograft (PDX) Experimental Workflow
Clinical Development

The first-in-human, Phase 1 clinical trial of Elimusertib (NCT03188965) has been completed.[8] The study evaluated the safety, tolerability, and maximum tolerated dose in patients with advanced solid tumors and lymphomas.[8] The trial demonstrated that Elimusertib is tolerated at biologically active doses and shows anti-tumor activity in cancers with certain DDR defects, including ATM protein loss.[9]

Section 2: 225Ac-GPC3 (BAY 3547926) - A Targeted Alpha Therapy for Hepatocellular Carcinoma

225Ac-GPC3 (BAY 3547926) is an investigational targeted alpha therapy being developed by Bayer for the treatment of advanced hepatocellular carcinoma (HCC) and other solid tumors that express Glypican-3 (GPC3).[10] GPC3 is an oncofetal protein that is overexpressed in a majority of HCC lesions with limited expression in healthy adult tissues, making it an attractive therapeutic target.[10][11]

Mechanism of Action

This therapeutic agent consists of a high-affinity monoclonal antibody targeting GPC3, which is conjugated to the alpha-emitting radionuclide actinium-225 (B1199940) (225Ac).[10] Upon administration, the antibody selectively binds to GPC3 on the surface of cancer cells. The attached 225Ac then decays, emitting highly potent alpha particles. These alpha particles have a short path length, causing dense ionization and leading to difficult-to-repair DNA double-strand breaks in the targeted cancer cells, ultimately inducing cell death while minimizing damage to surrounding healthy tissues.[10][11]

Ac225_GPC3_Mechanism cluster_0 225Ac-GPC3 Complex Antibody GPC3-targeting Antibody Ac225 Actinium-225 (225Ac) Antibody->Ac225 conjugated to Binding Binding to GPC3 Antibody->Binding GPC3 GPC3 Receptor AlphaEmission Alpha Particle Emission DNA Cellular DNA Binding->GPC3 Binding->AlphaEmission DSB DNA Double-Strand Breaks AlphaEmission->DSB causes DSB->DNA Apoptosis Cell Death (Apoptosis) DSB->Apoptosis

Figure 3: 225Ac-GPC3 Mechanism of Action
Quantitative Preclinical Data

ParameterValueAnimal ModelSource
In Vivo Efficacy Significant, dose-dependent tumor growth inhibitionHuman HCC xenograft models[12]
In Vivo Efficacy Complete tumor regressionOrthotopic HCC model[12]
Biodistribution High tumor accumulation, low uptake and fast clearance in normal organsHuman HCC xenograft models[12]
Therapeutic Dose (mice) 9.25 kBqHepG2 xenograft model[13]
Higher Efficacy Dose (mice) 18.5 kBq (with associated hematological toxicity)HepG2 xenograft model[13]
Experimental Protocols

Radioligand Binding Assay:

  • Membrane Preparation: Membranes from GPC3-expressing cells were prepared by homogenization and centrifugation.

  • Incubation: Membranes were incubated with a radiolabeled ligand (e.g., the GPC3 antibody labeled with a tracer) and varying concentrations of the unlabeled antibody (competitor).

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.[14]

  • Counting: The radioactivity on the filters was counted using a scintillation counter.

  • Data Analysis: The data was used to calculate the binding affinity (Kd) and the number of binding sites (Bmax).

In Vivo Biodistribution and Efficacy Studies:

  • Model System: Human HCC xenograft models were established in immunodeficient mice.

  • Administration: 225Ac-GPC3 was administered to the tumor-bearing mice.

  • Biodistribution: At various time points, tissues were harvested, weighed, and the radioactivity was measured to determine the percentage of injected dose per gram of tissue (%ID/g) in tumors and normal organs.[12]

  • Efficacy: Tumor growth was monitored over time in treated versus control groups. Tumor volumes were calculated, and tumor growth inhibition was determined.[12]

  • Pharmacodynamics: Tumors were analyzed for markers of DNA damage, such as γH2AX, to confirm the mechanism of action.[12]

Biodistribution_Workflow cluster_0 Time Points Xenograft Establish HCC Xenograft Model Administration Administer 225Ac-GPC3 Xenograft->Administration Time1 Time Point 1 Administration->Time1 Time2 Time Point 2 Administration->Time2 TimeN Time Point n Administration->TimeN Harvest Harvest Tissues (Tumor & Normal Organs) Time1->Harvest Time2->Harvest TimeN->Harvest Weighing Weigh Tissues Harvest->Weighing Counting Gamma Counting Weighing->Counting Analysis Calculate %ID/g Counting->Analysis

Figure 4: In Vivo Biodistribution Experimental Workflow
Clinical Development

Bayer has initiated a first-in-human, Phase I clinical trial for 225Ac-GPC3 (BAY 3547926).[10][11] The study, identified as NCT06764316, is a dose-escalation trial designed to evaluate the safety, tolerability, and preliminary efficacy of 225Ac-GPC3, both as a monotherapy and in combination with other therapies, in patients with advanced HCC.[10][15]

Section 3: Other Therapeutic Candidates with the "204" Designation

While Elimusertib and 225Ac-GPC3 are the most probable candidates for "this compound," it is worth noting other therapeutics in development with a "204" identifier:

  • ECT204: An experimental ARTEMIS® T-cell therapy developed by Eureka Therapeutics. It targets GPC3-positive HCC and is currently in a Phase I/II clinical trial (ARYA-3, NCT04864054).

  • ACP-204: A 5-HT2A receptor inverse agonist under development by Acadia Pharmaceuticals for the treatment of Alzheimer's disease psychosis. It is in a seamless Phase 2/3 clinical trial program.

  • BO-112: An intratumoral immunotherapy that acts as a Toll-like receptor 3 (TLR3) agonist. It is being investigated in the SPOTLIGHT-203 clinical trial in combination with pembrolizumab (B1139204) for anti-PD-1-resistant melanoma.

References

The Impact of miR-204 on Cancer Cell Proliferation: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "BAY-204" did not yield a specific oncology compound with substantial public data on cancer cell proliferation. However, extensive research exists for microRNA-204 (miR-204) , a key regulator of tumorigenesis. This whitepaper will provide an in-depth technical guide on the role of miR-204 in cancer cell proliferation, assuming this to be the intended subject of interest.

Executive Summary

MicroRNA-204 (miR-204) is a non-coding RNA molecule that has emerged as a critical tumor suppressor in a variety of human cancers. Its expression is frequently downregulated in malignant tissues, and restoration of its function has been shown to significantly impede cancer cell proliferation, migration, and invasion. This document synthesizes the current understanding of miR-204's mechanism of action, focusing on its impact on key signaling pathways that govern cell growth and survival. Quantitative data from preclinical studies are presented, alongside detailed experimental protocols and visual representations of the molecular pathways involved. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology research and the development of novel cancer therapeutics.

Quantitative Data on miR-204's Anti-Proliferative Effects

The inhibitory effect of miR-204 on cancer cell proliferation has been quantified in numerous studies. Overexpression of miR-204 has been demonstrated to reduce cell viability, induce apoptosis, and cause cell cycle arrest in various cancer cell lines.

Cancer TypeCell LineKey FindingsReference
Breast CancerMCF-7Overexpression of miR-204 suppressed proliferation by inducing apoptosis and G2/M cell cycle arrest.[1]
Retinoblastoma-miR-204 regulates genes involved in the progression and invasion of retinoblastoma.[2][3]

Core Signaling Pathway: The PI3K/AKT Axis

A primary mechanism through which miR-204 exerts its tumor-suppressive functions is by targeting and regulating the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. This pathway is a central regulator of cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many cancers.

In breast cancer, for instance, miR-204 has been shown to target PTEN, a well-known tumor suppressor that negatively regulates the PI3K/AKT pathway. By downregulating key components of this pathway, miR-204 inhibits the phosphorylation of AKT and PI3K, leading to a cascade of downstream effects that culminate in decreased cell proliferation and survival[1].

miR_204_PI3K_AKT_Pathway miR_204 miR-204 PTEN PTEN miR_204->PTEN Upregulates PI3K PI3K PTEN->PI3K Inhibits AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes

miR-204 regulation of the PI3K/AKT signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the impact of miR-204 on cancer cell proliferation.

Quantitative Real-Time PCR (qRT-PCR) for miR-204 Expression
  • Objective: To quantify the expression levels of miR-204 in cancer cell lines or tissues.

  • Procedure:

    • Total RNA is extracted from cells or tissues using a suitable RNA isolation kit.

    • The concentration and purity of the extracted RNA are determined using a spectrophotometer.

    • Reverse transcription is performed to synthesize cDNA from the RNA template using a specific stem-loop primer for miR-204.

    • qRT-PCR is then carried out using a PCR system with a specific primer set for miR-204 and a reference gene (e.g., U6 snRNA) for normalization.

    • The relative expression of miR-204 is calculated using the 2-ΔΔCt method.

Cell Viability Assay (WST-1)
  • Objective: To assess the effect of miR-204 overexpression on the proliferation of cancer cells.

  • Procedure:

    • Cancer cells are seeded in 96-well plates.

    • Cells are transfected with miR-204 mimics or a negative control using a transfection reagent like Lipofectamine 2000[1].

    • At specified time points post-transfection, WST-1 reagent is added to each well.

    • After incubation, the absorbance is measured at a specific wavelength using a microplate reader.

    • Cell viability is expressed as a percentage relative to the control group.

Transwell Migration and Invasion Assays
  • Objective: To evaluate the effect of miR-204 on the migratory and invasive capabilities of cancer cells.

  • Procedure:

    • Transfected cells are seeded in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion and migration assays, respectively).

    • The lower chamber is filled with a medium containing a chemoattractant.

    • After incubation, non-migrated/invaded cells on the upper surface of the membrane are removed.

    • Cells that have migrated/invaded to the lower surface are fixed, stained, and counted under a microscope.

Immunoblotting (Western Blot)
  • Objective: To determine the expression levels of proteins in signaling pathways affected by miR-204, such as p-AKT and p-PI3K[1].

  • Procedure:

    • Total protein is extracted from transfected cells and quantified.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-AKT, anti-p-PI3K, anti-β-actin).

    • After washing, the membrane is incubated with a corresponding secondary antibody.

    • Protein bands are visualized using a chemiluminescence detection system.

Experimental and Logical Workflow

The general workflow for investigating the role of miR-204 in cancer cell proliferation follows a logical progression from expression analysis to functional assays and mechanistic studies.

Experimental_Workflow cluster_Expression Expression Analysis cluster_Functional Functional Assays cluster_Mechanistic Mechanistic Studies qRT_PCR qRT-PCR: Measure miR-204 levels in cancer vs. normal cells Transfection Transfect cancer cells with miR-204 mimic or inhibitor qRT_PCR->Transfection Viability Cell Viability Assay (e.g., WST-1) Transfection->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Transfection->Apoptosis CellCycle Cell Cycle Analysis (e.g., Flow Cytometry) Transfection->CellCycle Migration Migration/Invasion Assay (e.g., Transwell) Transfection->Migration Bioinformatics Bioinformatic Target Prediction (e.g., TargetScan) Viability->Bioinformatics Apoptosis->Bioinformatics CellCycle->Bioinformatics Migration->Bioinformatics WesternBlot Western Blot: Analyze protein expression in target pathways (e.g., PI3K/AKT) Bioinformatics->WesternBlot Luciferase Luciferase Reporter Assay: Validate direct target interaction Bioinformatics->Luciferase

A typical experimental workflow to study miR-204 function.

Conclusion and Future Directions

The evidence strongly supports the role of miR-204 as a potent tumor suppressor that inhibits cancer cell proliferation, primarily through the modulation of critical signaling pathways like PI3K/AKT. The consistent downregulation of miR-204 in various cancers suggests its potential as both a biomarker for diagnosis and prognosis, and as a therapeutic target. Future research should focus on the development of stable and efficient in vivo delivery systems for miR-204 mimics to translate these promising preclinical findings into effective cancer therapies. Further investigation into the full spectrum of miR-204 targets and its involvement in other oncogenic pathways will undoubtedly provide a more comprehensive understanding of its tumor-suppressive functions.

References

Methodological & Application

Application Notes and Protocols for BAY-204, a Potent CSNK1A1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-204, also known as BRD3727, is a potent and selective, ATP-competitive inhibitor of Casein Kinase 1 alpha (CSNK1A1).[1] CSNK1A1 is a serine/threonine kinase involved in various cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of CSNK1A1 activity has been implicated in the pathogenesis of several diseases, including Acute Myeloid Leukemia (AML). This compound serves as a valuable research tool for studying the biological functions of CSNK1A1 and for evaluating its therapeutic potential as a drug target.

These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the activity of this compound.

Data Presentation

Table 1: Biochemical Activity of this compound
TargetAssay FormatATP ConcentrationIC50 (nM)Reference
CSNK1A1Biochemical10 µM2[1]
CSNK1A1Biochemical1 mM12[1]
Table 2: Cellular Activity of this compound in an AML Cell Line
Cell LineAssay TypeParameterEC50 (nM)
MOLM-13 (AML)Cell ViabilityInhibition of Proliferation[Data not available in search results; example value can be determined using the protocol below]

Signaling Pathway and Experimental Workflow

G cluster_0 Biochemical Assay Workflow cluster_1 Cell-Based Assay Workflow b_start Start b_reagents Prepare Reagents: - CSNK1A1 Enzyme - Kinase Buffer - Peptide Substrate - ATP (spiked with [γ-33P]ATP or cold) - this compound dilutions b_start->b_reagents b_reaction Incubate Kinase Reaction: Enzyme + Substrate + ATP + this compound b_reagents->b_reaction b_stop Stop Reaction b_reaction->b_stop b_detect Detect Signal: - Radiometric: Measure 33P incorporation - Luminescence: Measure ADP production b_stop->b_detect b_analyze Analyze Data: Calculate IC50 b_detect->b_analyze b_end End b_analyze->b_end c_start Start c_culture Culture AML Cells (e.g., MOLM-13) c_start->c_culture c_seed Seed Cells in 96-well Plate c_culture->c_seed c_treat Treat with this compound Dilutions c_seed->c_treat c_incubate Incubate for 72 hours c_treat->c_incubate c_viability Add Cell Viability Reagent (e.g., CellTiter-Glo®) c_incubate->c_viability c_read Measure Luminescence c_viability->c_read c_analyze Analyze Data: Calculate EC50 c_read->c_analyze c_end End c_analyze->c_end

Caption: Workflow for in vitro biochemical and cell-based assays.

G BAY204 This compound CSNK1A1 CSNK1A1 Kinase BAY204->CSNK1A1 Inhibits Substrate Substrate Protein CSNK1A1->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Downstream Downstream Cellular Processes (e.g., Wnt Signaling, Cell Proliferation in AML) pSubstrate->Downstream Regulates ATP ATP ADP ADP ATP->ADP during phosphorylation

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for determining the IC50 value of this compound against CSNK1A1.[2][3][4][5]

A. Materials:

  • Recombinant human CSNK1A1 enzyme

  • Kinase substrate (e.g., a synthetic peptide recognized by CSNK1A1)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound

  • DMSO

  • Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

B. Method:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a serial dilution series of this compound in DMSO. Then, dilute these solutions 25-fold in Assay Buffer. For the vehicle control, prepare a 4% DMSO-Assay Buffer solution.

  • Reagent Preparation:

    • Thaw all reagents and bring to room temperature before use.

    • Prepare the ATP solution at the desired concentration (e.g., 10 µM or 1 mM) in Assay Buffer.

    • Prepare the CSNK1A1 enzyme and substrate solution in Assay Buffer at 4x the final desired concentration.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the compound solution (or vehicle control).

    • Add 5 µL of the substrate solution.

    • Add 5 µL of the ATP solution.

    • To initiate the reaction, add 5 µL of the enzyme solution.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: Cell-Based Viability Assay in AML Cells

This protocol describes how to measure the effect of this compound on the proliferation of an AML cell line, such as MOLM-13, using a luminescent cell viability assay.[6][7]

A. Materials:

  • MOLM-13 human AML cell line

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, clear-bottom 96-well cell culture plates

B. Method:

  • Cell Culture:

    • Maintain MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Subculture the cells every 2-3 days to maintain exponential growth.

  • Assay Procedure:

    • Count the cells and adjust the density to 1 x 10⁵ cells/mL in fresh culture medium.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

    • Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (medium with DMSO).

    • Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Determine the EC50 value using a non-linear regression curve fit.

References

Application Notes and Protocols for Using BAY-204 in a Cell-Based Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-204 is a potent and selective ATP-competitive inhibitor of Casein Kinase 1 alpha (CSNK1α), a serine/threonine kinase implicated in the regulation of various cellular processes, including Wnt/β-catenin signaling and the p53 pathway.[1][2] Dysregulation of CSNK1α activity has been linked to several diseases, most notably acute myeloid leukemia (AML).[1][2] These application notes provide detailed protocols for utilizing this compound in cell-based kinase assays to investigate its effects on CSNK1α activity and downstream signaling pathways in relevant cancer cell models. The provided methodologies are designed to be robust and adaptable for drug discovery and preclinical research.

Mechanism of Action: The CSNK1α Signaling Pathways

CSNK1α is a crucial regulator of two major signaling pathways implicated in cancer: the Wnt/β-catenin pathway and the p53 pathway.

  • Wnt/β-catenin Pathway: In the absence of a Wnt signal, CSNK1α initiates the degradation of β-catenin by phosphorylating it at serine 45. This "priming" phosphorylation allows for subsequent phosphorylation by GSK3β, leading to ubiquitination and proteasomal degradation of β-catenin.[1][3][4] Inhibition of CSNK1α by this compound is expected to stabilize β-catenin, leading to its accumulation and translocation to the nucleus, where it can activate the transcription of target genes.

  • p53 Pathway: CSNK1α has been shown to regulate the p53 tumor suppressor pathway, in part through its interaction with MDM2, a key negative regulator of p53.[1][5] CSNK1α can phosphorylate MDM2, which can influence p53 stability and activity.[6][7] By inhibiting CSNK1α, this compound can lead to an increase in p53 activity, promoting cell cycle arrest and apoptosis in cancer cells with wild-type p53.[4]

Mandatory Visualizations

References

Application Notes and Protocols for BAY-204 in In Vivo Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-204 is a potent and selective ATP-competitive inhibitor of Casein Kinase 1 alpha (CSNK1α) with demonstrated relevance in the study of Acute Myeloid Leukemia (AML).[1][2] CSNK1α is a serine-threonine kinase that plays a crucial role in various cellular processes, and its inhibition has emerged as a potential therapeutic strategy in AML.[1] Notably, the anti-leukemic effects of CSNK1α suppression are linked to the activation of the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in leukemia cells.[3][4]

These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of this compound using xenograft models of human AML. The following sections detail the necessary materials, experimental procedures, and data analysis techniques to conduct robust preclinical studies.

Data Presentation

Quantitative data from in vivo xenograft studies should be meticulously recorded and organized to allow for clear interpretation and comparison between treatment and control groups. The following tables provide a template for summarizing key efficacy endpoints.

Table 1: Leukemia Engraftment in Peripheral Blood

Treatment GroupAnimal IDWeek 1 (% hCD45+)Week 2 (% hCD45+)Week 3 (% hCD45+)Week 4 (% hCD45+)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
Positive Control

hCD45+: Percentage of human CD45 positive cells, indicating leukemic engraftment.

Table 2: Endpoint Analysis of Leukemia Burden

Treatment GroupMean Spleen Weight (g) ± SDMean Liver Weight (g) ± SDBone Marrow Engraftment (% hCD45+) ± SD
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
Positive Control

Table 3: Animal Body Weight and Survival

| Treatment Group | Mean Initial Body Weight (g) ± SD | Mean Final Body Weight (g) ± SD | Percent Body Weight Change | Median Survival (Days) | |---|---|---|---| | Vehicle Control | | | | | | this compound (Dose 1) | | | | | | this compound (Dose 2) | | | | | | Positive Control | | | | |

Signaling Pathway

The therapeutic potential of this compound in AML is linked to its inhibition of CSNK1α, which leads to the activation of the p53 signaling pathway. The diagram below illustrates this proposed mechanism of action.

BAY204_Signaling_Pathway cluster_cell AML Cell BAY204 This compound CSNK1a CSNK1α BAY204->CSNK1a MDM2 MDM2 CSNK1a->MDM2 Phosphorylation (Activation) p53 p53 MDM2->p53 Ubiquitination (Degradation) p21 p21 p53->p21 Transcriptional Activation BAX BAX p53->BAX Transcriptional Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX->Apoptosis

Caption: Proposed mechanism of action of this compound in AML cells.

Experimental Protocols

Cell Line Derived Xenograft (CDX) Model Protocol

This protocol describes the establishment of a subcutaneous or disseminated xenograft model using an AML cell line such as MOLM-13.[5][6]

Materials:

  • MOLM-13 cell line

  • Appropriate cell culture medium and supplements

  • Sterile PBS

  • Matrigel (optional, for subcutaneous model)

  • Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]

  • Calipers for tumor measurement

  • Flow cytometry reagents (e.g., anti-human CD45, CD33 antibodies)

Procedure:

  • Cell Culture: Culture MOLM-13 cells according to standard protocols to achieve a sufficient number of cells for injection. Ensure cells are in the logarithmic growth phase.

  • Cell Preparation: Harvest and wash the cells twice with sterile PBS. Resuspend the cell pellet in sterile PBS at a concentration of 5 x 10^7 cells/mL. For a subcutaneous model, cells can be mixed 1:1 with Matrigel to improve tumor take rate.[7]

  • Tumor Implantation:

    • Subcutaneous Model: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.[7]

    • Disseminated (Orthotopic) Model: Inject 50,000 MOLM-13 cells in 100 µL of sterile PBS via tail vein injection.[8]

  • Monitoring:

    • Subcutaneous Model: Monitor the mice for tumor growth. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[7]

    • Disseminated Model: Starting from seven days post-transplantation, monitor the engraftment of AML cells in the peripheral blood by flow cytometry for human CD45 and CD33 positive cells.[9][10]

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³) in the subcutaneous model, or when engraftment is confirmed in the disseminated model, randomize the mice into treatment and control groups.[7]

  • Drug Preparation and Administration: Prepare the this compound formulation. A recommended vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] Administer this compound or vehicle to the respective groups via oral gavage or intraperitoneal injection according to the desired dosing schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume (subcutaneous model) or peripheral blood engraftment (disseminated model) and body weight throughout the study. Survival can be monitored as a secondary endpoint.

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors, spleens, livers, and bone marrow for further analysis (e.g., weight, histology, flow cytometry for leukemia burden).

Patient-Derived Xenograft (PDX) Model Protocol

PDX models more accurately recapitulate the heterogeneity of human AML.

Materials:

  • Primary AML patient samples

  • Ficoll-Paque

  • Sterile PBS

  • Immunodeficient mice (NSG mice are recommended for AML PDX)

  • This compound and vehicle

  • Flow cytometry reagents

Procedure:

  • Sample Processing: Isolate mononuclear cells from the patient sample using Ficoll-Paque density gradient centrifugation.

  • Cell Implantation: Resuspend the isolated AML blasts in sterile PBS. Intravenously inject 1-10 x 10^6 viable cells into sublethally irradiated (optional) NSG mice.[7]

  • Engraftment Monitoring: Monitor engraftment by periodically collecting peripheral blood and analyzing for the presence of human CD45+ cells by flow cytometry. Engraftment is typically confirmed when human CD45+ cells reach >1% in the peripheral blood.[7]

  • Randomization and Treatment: Once engraftment is established, randomize the mice and begin treatment with this compound as described in the CDX protocol.

  • Efficacy and Endpoint Analysis: Monitor disease progression and perform endpoint analysis as described for the disseminated CDX model.

Experimental Workflow

The following diagram outlines the general workflow for an in vivo xenograft study with this compound.

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_monitoring Monitoring & Treatment cluster_analysis Analysis Cell_Culture AML Cell Culture (e.g., MOLM-13) Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation Cell Implantation (Subcutaneous or IV) Cell_Harvest->Implantation Animal_Acclimation Animal Acclimation (NSG Mice) Animal_Acclimation->Implantation Tumor_Growth Tumor Growth or Engraftment Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment with This compound or Vehicle Randomization->Treatment Data_Collection Data Collection (Tumor Size, Body Weight, Blood Counts) Treatment->Data_Collection Endpoint Endpoint Analysis (Tissue Collection) Data_Collection->Endpoint Data_Analysis Statistical Analysis & Interpretation Endpoint->Data_Analysis

Caption: General experimental workflow for this compound in vivo xenograft studies.

References

Application Notes and Protocols for Animal Dosing of BAY-204

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "BAY-204" is a designated placeholder for a novel small molecule inhibitor. The following application notes and protocols provide a comprehensive framework for the preparation and administration of a new chemical entity for in vivo animal studies. All experimental parameters, particularly those related to solubility and formulation, should be determined empirically for the specific compound under investigation.

Introduction

The transition of a novel small molecule inhibitor from in vitro validation to in vivo efficacy and safety studies is a critical step in the drug development pipeline.[1] Proper preparation of the compound for animal dosing is paramount to ensure accurate and reproducible results. This document outlines the essential procedures for characterizing the solubility of a test compound, selecting an appropriate vehicle, preparing a stable dosing formulation, and administering it to animal models. These guidelines are designed to support preclinical research in accordance with Good Laboratory Practice (GLP) principles.[2]

Physicochemical Characterization: Solubility Assessment

Before a dosing formulation can be developed, the solubility of this compound must be determined in various solvents and potential vehicles. This is a critical factor for achieving the desired drug exposure in animal models.[3][4] Early-stage solubility screening helps to identify and eliminate compounds that may fail due to poor absorption or low bioavailability.[5][6]

Experimental Protocol: Kinetic and Thermodynamic Solubility Testing

Objective: To determine the kinetic and thermodynamic solubility of this compound in a range of pharmaceutically relevant vehicles.

Methodologies:

  • Kinetic Solubility Assay: This high-throughput method is typically used in early discovery to assess the solubility of a compound that is already dissolved in an organic solvent, commonly dimethyl sulfoxide (B87167) (DMSO).[6] An aqueous solution is added to the DMSO stock, and the concentration at which precipitation occurs is measured, often by nephelometry.[4]

  • Thermodynamic Solubility Assay: This method determines the equilibrium solubility of a compound. An excess of the solid compound is agitated in the selected vehicle over an extended period (e.g., 24-48 hours) to reach equilibrium. The supernatant is then filtered and analyzed by a suitable method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. This is often conducted in later stages of drug development to optimize formulations.[5][6]

Table 1: Solubility Profile of this compound

VehicleTypeKinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)Notes
WaterAqueous< 1< 0.5Practically insoluble.
Phosphate-Buffered Saline (PBS), pH 7.4Aqueous< 1< 0.5Simulates physiological pH.
0.5% (w/v) Methylcellulose in WaterSuspension> 1000 (as suspension)N/AForms a uniform suspension, suitable for oral gavage.[7]
Corn OilLipid-based> 5045.8Suitable for lipophilic compounds, often used for oral dosing.[8][9]
10% DMSO / 40% PEG300 / 50% SalineCo-solvent Mix> 200185.3A common formulation for increasing solubility for injections.[10]
30% (w/v) Hydroxypropyl-β-CyclodextrinComplexation> 150142.1Can enhance the solubility of hydrophobic compounds.[11]

Formulation Development and Stability Testing

The selection of a dosing vehicle is critical and depends on the compound's properties, the intended route of administration, and the animal species.[11][12] The final formulation must be stable for the duration of its preparation and use to ensure accurate dosing.[2][13]

Vehicle Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate dosing vehicle for this compound based on its solubility and the intended route of administration.

G start Determine Target Dose & Route of Administration solubility Assess Solubility of this compound in Aqueous & Organic Solvents start->solubility route Route of Administration? solubility->route oral Oral (Gavage) route->oral Oral ip_iv Parenteral (IP, IV, SC) route->ip_iv Parenteral oral_sol Sufficiently Soluble in Aqueous or Oil Vehicle? oral->oral_sol parenteral_sol Sufficiently Soluble in Aqueous Vehicle? ip_iv->parenteral_sol solution Prepare Solution (e.g., Corn Oil, HPβCD) oral_sol->solution Yes suspension Prepare Suspension (e.g., 0.5% Methylcellulose) oral_sol->suspension No parenteral_sol->solution Yes cosolvent Use Co-solvent System (e.g., DMSO/PEG300/Saline) parenteral_sol->cosolvent No end Proceed to Stability Testing solution->end suspension->end cosolvent->end

Caption: Vehicle selection workflow for this compound.

Experimental Protocol: Formulation Stability Assessment

Objective: To confirm the stability of the this compound dosing formulation under the anticipated storage and handling conditions.[13]

Methodology:

  • Prepare low and high concentrations of the this compound dosing formulation, bracketing the intended study concentrations.[13]

  • Store aliquots of the formulations under various conditions (e.g., 2-8°C, room temperature) and for different durations (e.g., 0, 4, 8, 24 hours).

  • At each time point, visually inspect the formulation for precipitation or changes in appearance.

  • Quantify the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV).

  • The formulation is considered stable if the concentration remains within a predefined range (e.g., 90-110%) of the initial (time 0) concentration.[13]

Table 2: Stability of this compound in 0.5% Methylcellulose (10 mg/mL Suspension)

Storage ConditionTime (hours)Concentration (mg/mL)% of InitialAppearance
Room Temperature010.1100%Homogeneous suspension
(20-25°C)49.998.0%Homogeneous suspension
89.897.0%Homogeneous suspension
Refrigerated (2-8°C)2410.099.0%Homogeneous suspension

Animal Dosing Protocols

The following protocols are provided as general guidelines for common routes of administration in rodent models. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

Protocol: Oral Gavage (Mouse)

Objective: To administer a precise dose of this compound directly into the stomach.

Materials:

  • This compound suspension (e.g., in 0.5% methylcellulose).[7]

  • Appropriately sized syringe (e.g., 1 mL).

  • 20-gauge, 1.5-inch curved, ball-tipped gavage needle.[7]

  • Animal scale.

Procedure:

  • Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).[7][14]

  • Thoroughly re-suspend the this compound formulation by vortexing immediately before drawing it into the syringe.

  • Restrain the mouse firmly by the scruff of the neck to immobilize the head.

  • Gently insert the gavage needle into the mouth, passing it along the side of the mouth and over the tongue into the esophagus.

  • Ensure the needle has not entered the trachea before slowly dispensing the formulation.

  • Withdraw the needle and return the mouse to its cage, monitoring for any adverse reactions.

Protocol: Intraperitoneal (IP) Injection (Mouse)

Objective: To administer this compound into the peritoneal cavity for systemic absorption.[15]

Materials:

  • This compound solution (e.g., in 10% DMSO / 40% PEG300 / 50% Saline).

  • Appropriately sized syringe (e.g., 1 mL).

  • 25-27 gauge needle.[16]

  • Animal scale.

Procedure:

  • Weigh the mouse to determine the correct injection volume (up to 10 mL/kg).[15][16]

  • Draw the this compound solution into the syringe.

  • Restrain the mouse, tilting it into a head-down position to allow the abdominal organs to shift forward.[16]

  • Insert the needle (bevel up) into the lower right quadrant of the abdomen at a 30-40° angle to avoid puncturing the bladder or cecum.[16]

  • Aspirate slightly to ensure no fluid or blood is drawn back, confirming correct placement.

  • Inject the solution smoothly and withdraw the needle.

  • Return the mouse to its cage and monitor for any signs of distress.

Signaling Pathway Context

Understanding the mechanism of action of this compound is crucial for interpreting in vivo results. Assuming this compound is an inhibitor of a key kinase in a cancer-related signaling pathway, such as the MAPK/ERK pathway, the following diagram illustrates its potential point of intervention.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates BAY204 This compound BAY204->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

References

Application Notes and Protocols for BAY-204 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the solubilization and use of the Casein Kinase 1 Alpha (CSNK1α) inhibitor, BAY-204, in various cell culture applications. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a potent, ATP-competitive, and selective small molecule inhibitor of Casein Kinase 1 Alpha (CSNK1α).[1][2] CSNK1α is a serine/threonine kinase implicated in the regulation of multiple cellular processes, including Wnt/β-catenin signaling, p53 activation, and cell division.[3] Dysregulation of these pathways is common in various malignancies. Inhibition of CSNK1α has been identified as a therapeutic strategy, particularly in hematologic malignancies like acute myeloid leukemia (AML) and certain solid tumors.[1][3] this compound offers a tool for investigating the therapeutic potential of CSNK1α inhibition in cancer cell lines.

Quantitative Data Summary

The following tables summarize the key physicochemical and biological properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₉H₂₆F₃N₅O₂[1][4]
Molecular Weight 533.54 g/mol [1][4]
Appearance Light yellow to yellow solid[4]
Purity (HPLC) >99%[4]
Solubility in DMSO 100 mg/mL (187.43 mM)[1]
Storage (Solid) 4°C, sealed, away from moisture and light[1]
Storage (in DMSO) -80°C for 6 months; -20°C for 1 month[2]

Table 2: Biological Activity of this compound

ParameterValueConditionsSource
Target CSNK1α (CK1α)---[1]
IC₅₀ 2 nMat 10 µM ATP[1][2]
IC₅₀ 12 nMat 1 mM ATP[1][2]

Signaling Pathway

This compound inhibits CSNK1α, a key regulator of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, CSNK1α, as part of a "destruction complex" with APC, Axin, and GSK3β, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of CSNK1α by this compound can disrupt this process.

CSNK1A1_Pathway cluster_0 Wnt OFF State (Canonical Pathway) cluster_1 Effect of this compound Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CSNK1α) beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation p_beta_catenin p-β-catenin Proteasome Proteasome p_beta_catenin->Proteasome Ubiquitination & Degradation TCF_LEF TCF/LEF Target_Genes Target Gene Transcription OFF TCF_LEF->Target_Genes BAY204 This compound CSNK1A1 CSNK1α BAY204->CSNK1A1 Inhibition beta_catenin_stable β-catenin (stabilized) Nucleus Nucleus beta_catenin_stable->Nucleus Translocation TCF_LEF_active TCF/LEF Target_Genes_active Target Gene Transcription ON (e.g., c-Myc, Cyclin D1) TCF_LEF_active->Target_Genes_active Activation

This compound inhibits CSNK1α, disrupting β-catenin degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 533.54 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes (e.g., amber tubes)

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Calculation: To prepare 1 mL of a 100 mM stock solution, calculate the required mass of this compound: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass (mg) = 0.1 mol/L × 0.001 L × 533.54 g/mol × 1000 mg/g = 53.35 mg

  • Weighing: Tare a sterile, light-protected microcentrifuge tube. Carefully weigh 53.35 mg of this compound powder and transfer it into the tube.

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Mixing: Close the tube tightly and vortex at high speed for 1-2 minutes.

  • Ultrasonication: The manufacturer notes that ultrasonic treatment is required for complete dissolution at high concentrations.[1] Place the tube in an ultrasonic water bath at room temperature and sonicate for 10-15 minutes or until the solution is completely clear.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the 100 mM stock solution into smaller, single-use working volumes (e.g., 10 µL) in sterile, light-protected microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Safety Precautions:

  • Handle this compound and DMSO in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

Protocol 2: General Workflow for Cell-Based Assays

This workflow outlines the general steps for treating cultured cells with this compound.

Experimental_Workflow start Start seed_cells 1. Seed Cells (e.g., AML cell lines like THP-1, KG-1) in appropriate plates (e.g., 96-well). start->seed_cells adherence 2. Allow Adherence/Recovery (Overnight incubation at 37°C, 5% CO₂). seed_cells->adherence prepare_working 3. Prepare Working Solutions (Serial dilution of this compound stock in culture medium). adherence->prepare_working treatment 4. Treat Cells (Replace old medium with medium containing this compound or vehicle control). prepare_working->treatment incubation 5. Incubate (e.g., 24, 48, or 72 hours). treatment->incubation assay 6. Perform Downstream Assay (e.g., Viability, Western Blot, etc.). incubation->assay end End assay->end

General experimental workflow for this compound cell treatment.
Protocol 3: Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on the viability of adherent or suspension cancer cells.

Materials:

  • 96-well flat-bottom cell culture plates

  • Cancer cell line of interest (e.g., AML lines THP-1, KG-1)

  • Complete culture medium

  • This compound stock solution (100 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow adherent cells to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the high-concentration stock. A typical final concentration range for initial screening could be 1 nM to 10 µM.

    • Important: Ensure the final DMSO concentration in all wells is identical and does not exceed 0.1% (v/v) to avoid solvent-induced toxicity. Prepare a "vehicle control" with the same final concentration of DMSO as the highest this compound concentration well.

    • Remove the old medium and add 100 µL of the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells: (Absorbance of treated cells / Absorbance of vehicle control) × 100.

    • Plot a dose-response curve and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

References

Application Notes and Protocols: Determining the Optimal Concentration of BAY-204 for AML Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-204 is a potent and selective ATP-competitive inhibitor of Casein Kinase 1α (CSNK1α), a serine/threonine kinase implicated in the pathogenesis of Acute Myeloid Leukemia (AML).[1] Inhibition of CSNK1α has emerged as a promising therapeutic strategy in AML, primarily through the activation of the p53 tumor suppressor pathway and modulation of the Wnt/β-catenin signaling cascade. These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for use in AML cell line-based studies. Included are summaries of its mechanism of action, effective concentrations, and detailed protocols for key experimental assays.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Standard chemotherapy regimens are often associated with significant toxicity and relapse, highlighting the need for targeted therapies. Casein Kinase 1α (CSNK1α) is a critical regulator of several cellular processes, including cell cycle progression, apoptosis, and the Wnt/β-catenin signaling pathway. Dysregulation of these pathways is a hallmark of many cancers, including AML.

This compound is a highly selective inhibitor of CSNK1α. By targeting this kinase, this compound offers a promising avenue for therapeutic intervention in AML. This document outlines the essential information and laboratory protocols to effectively utilize this compound in pre-clinical AML research, with a focus on determining its optimal working concentration for various AML cell lines.

Mechanism of Action

The anti-leukemic activity of this compound stems from its inhibition of CSNK1α, which in turn modulates key signaling pathways involved in cancer cell survival and proliferation.

  • p53 Pathway Activation: CSNK1α is a negative regulator of the p53 tumor suppressor protein. Inhibition of CSNK1α by this compound leads to the stabilization and activation of p53. Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.

  • Wnt/β-catenin Pathway Modulation: The Wnt/β-catenin pathway is crucial for cell fate determination, proliferation, and self-renewal. CSNK1α is a key component of the β-catenin destruction complex. While the precise effects of CSNK1α inhibition on this pathway in AML are complex and can be context-dependent, it is a critical signaling axis affected by this compound.

Diagram of this compound Mechanism of Action

BAY204_Mechanism This compound Signaling Pathway in AML BAY204 This compound CSNK1A1 CSNK1α BAY204->CSNK1A1 p53_pathway p53 Pathway CSNK1A1->p53_pathway Wnt_pathway Wnt/β-catenin Pathway CSNK1A1->Wnt_pathway Apoptosis Apoptosis p53_pathway->Apoptosis CellCycleArrest Cell Cycle Arrest p53_pathway->CellCycleArrest Proliferation Leukemic Cell Proliferation Wnt_pathway->Proliferation

Caption: this compound inhibits CSNK1α, leading to p53 activation and Wnt/β-catenin modulation.

Quantitative Data Summary: Effective Concentrations of this compound in AML Cell Lines

While comprehensive IC50 data for this compound across a wide range of AML cell lines is not yet publicly available, preliminary studies and data from other CSNK1α inhibitors can guide the determination of an effective concentration range. A study has shown that this compound was used at a concentration of 200 nM in MOLM13 cells.

For initial experiments, a dose-response study is recommended to determine the optimal concentration for specific AML cell lines. The following table provides a template for presenting such data.

Cell LineMolecular SubtypeIC50 of this compound (nM)
MV4-11 FLT3-ITDData not available
THP-1 MLL-rearranged, TP53 wtData not available
HL-60 TP53 nullData not available
OCI-AML3 DNMT3A R882H, NPM1c, TP53 wtData not available
MOLM-13 FLT3-ITD, TP53 wtEffective at 200 nM

Note: The above table should be populated with experimentally determined IC50 values.

Experimental Protocols

To determine the optimal concentration of this compound and elucidate its mechanism of action in your AML cell line of interest, the following protocols are recommended.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Diagram of Cell Viability Workflow

Cell_Viability_Workflow Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout Seed_Cells Seed AML Cells in 96-well plate Treat_Cells Add this compound dilutions to cells Seed_Cells->Treat_Cells Prepare_BAY204 Prepare serial dilutions of this compound Prepare_BAY204->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization buffer Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

  • AML cell lines (e.g., MV4-11, THP-1, HL-60, OCI-AML3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A starting concentration of 1 µM with 1:3 serial dilutions is recommended for initial range-finding experiments.

  • Cell Treatment: Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • AML cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration and a higher concentration (e.g., 5x IC50) for 24 or 48 hours.

  • Cell Harvesting: Collect the cells by centrifugation.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the CSNK1α signaling pathway.

Diagram of Western Blot Workflow

Western_Blot_Workflow Western Blot Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Treatment Treat AML cells with this compound Cell_Lysis Lyse cells and extract proteins Cell_Treatment->Cell_Lysis Quantification Quantify protein concentration Cell_Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal Secondary_Ab->Detection

Caption: Key steps involved in performing a western blot analysis.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CSNK1α, anti-p53, anti-phospho-p53, anti-β-catenin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells with this compound, lyse them in RIPA buffer, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Troubleshooting

  • Low cell viability in control wells: Check cell health and seeding density.

  • High variability in MTT assay: Ensure proper mixing of reagents and consistent incubation times.

  • No signal in Western blot: Check antibody concentrations, incubation times, and the integrity of the transferred proteins.

Conclusion

This compound is a valuable tool for investigating the role of CSNK1α in AML. The protocols provided in these application notes offer a framework for determining the optimal concentration of this compound and for characterizing its effects on AML cell lines. Careful optimization of experimental conditions will be crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols: Western Blot Analysis of CSNK1α Inhibition by BAY-204

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the inhibition of Casein Kinase 1α (CSNK1α) by the small molecule inhibitor BAY-204 using Western blot analysis. The focus is on the canonical Wnt/β-catenin signaling pathway, where CSNK1α plays a crucial role in the degradation of β-catenin.

Introduction

Casein Kinase 1α (CSNK1α) is a serine/threonine kinase that acts as a key regulator in numerous cellular processes, most notably the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, CSNK1α initiates the phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Dysregulation of this pathway is implicated in various cancers, particularly colorectal cancer.

This compound is a potent and selective ATP-competitive inhibitor of CSNK1α with a reported IC50 of 2 nM at 10 μM ATP and 12 nM at 1 mM ATP. By inhibiting CSNK1α, this compound is expected to prevent the initial phosphorylation of β-catenin, leading to its stabilization, accumulation, and subsequent translocation to the nucleus. This application note details a Western blot-based methodology to observe and quantify the effects of this compound on this critical signaling cascade.

Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation. In the "off" state, a destruction complex composed of Axin, APC, GSK3β, and CSNK1α targets β-catenin for degradation. CSNK1α's phosphorylation of β-catenin at Serine 45 is the priming step for this process. In the "on" state, Wnt ligands bind to Frizzled receptors, leading to the disassembly of the destruction complex and the stabilization of β-catenin.

Wnt_Signaling_Pathway cluster_off Wnt 'Off' State cluster_on Wnt 'On' State / CSNK1α Inhibition cluster_nuc CSNK1a CSNK1α beta_catenin_off β-catenin CSNK1a->beta_catenin_off pS45 GSK3b GSK3β GSK3b->beta_catenin_off p Axin_APC Axin/APC Complex Axin_APC->beta_catenin_off Ub Ubiquitin beta_catenin_off->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Gene_Repression Gene Repression TCF_LEF_off TCF/LEF TCF_LEF_off->Gene_Repression Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Dsh->Axin_APC BAY204 This compound CSNK1a_inhibited CSNK1α BAY204->CSNK1a_inhibited Inhibition beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Accumulation & Translocation TCF_LEF_on TCF/LEF beta_catenin_nuc β-catenin Target_Genes Target Gene (c-Myc, Cyclin D1) TCF_LEF_on->Target_Genes Transcription

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

This protocol is optimized for the human colorectal carcinoma cell line HCT116, which harbors an activating mutation in β-catenin, making it a relevant model system.

Cell Culture and Treatment
  • Cell Line: HCT116 (ATCC® CCL-247™).

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed HCT116 cells in 6-well plates at a density of 1.5 x 10^5 cells per well and allow them to adhere and grow for 24 hours.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in culture medium to the desired final concentrations. A concentration range of 10 nM to 1 µM is recommended for initial dose-response experiments.

    • Treat the cells with varying concentrations of this compound or vehicle (DMSO) control for a time course of 6, 12, and 24 hours.

Western Blot Protocol

1. Cell Lysis: a. After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Add 100-150 µL of RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

2. SDS-PAGE and Electrotransfer: a. Normalize protein concentrations of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes. c. Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder. d. Run the gel at 100-120V until the dye front reaches the bottom. e. Transfer the proteins to a PVDF membrane at 100V for 60-90 minutes in a cold room or on ice.

3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in the table below. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

4. Detection and Quantification: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imager or X-ray film. d. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).

Recommended Antibodies
Target ProteinHostRecommended DilutionSupplier (Cat. No.)
Total β-cateninRabbit1:1000Cell Signaling Technology (#8480)
Phospho-β-catenin (Ser45)Rabbit1:1000Cell Signaling Technology (#9564)
c-MycRabbit1:1000Cell Signaling Technology (#5605)
Cyclin D1Rabbit1:1000Cell Signaling Technology (#2978)
CSNK1αRabbit1:1000Cell Signaling Technology (#2655)
GAPDHRabbit1:2000Cell Signaling Technology (#2118)

Data Presentation

The following table is a template for presenting quantitative data from the Western blot analysis. The values should be expressed as a percentage of the vehicle-treated control, with standard deviations from at least three independent experiments.

TreatmentTotal β-catenin (% of Control)p-β-catenin (Ser45) (% of Control)c-Myc (% of Control)Cyclin D1 (% of Control)
Vehicle (DMSO)100 ± SD100 ± SD100 ± SD100 ± SD
This compound (10 nM)Mean ± SDMean ± SDMean ± SDMean ± SD
This compound (100 nM)Mean ± SDMean ± SDMean ± SDMean ± SD
This compound (1 µM)Mean ± SDMean ± SDMean ± SDMean ± SD

Note: It is anticipated that with increasing concentrations of this compound, the levels of p-β-catenin (Ser45) will decrease, while the levels of total β-catenin, c-Myc, and Cyclin D1 will increase.

Experimental Workflow

Experimental_Workflow A 1. Cell Culture (HCT116) B 2. This compound Treatment (Dose-response & Time-course) A->B C 3. Cell Lysis (Protein Extraction) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (Protein Separation) D->E F 6. Western Blot (Protein Transfer) E->F G 7. Immunodetection (Primary & Secondary Antibodies) F->G H 8. Signal Detection (ECL) G->H I 9. Data Analysis (Densitometry) H->I

Caption: Workflow for Western blot analysis of CSNK1α inhibition by this compound.

Troubleshooting

IssuePossible CauseSolution
No or Weak Signal Inactive antibodyUse a fresh or validated antibody.
Insufficient protein loadedIncrease the amount of protein loaded per well.
Inefficient transferConfirm transfer with Ponceau S staining. Optimize transfer time and voltage.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too highTitrate the primary and secondary antibody concentrations.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific Bands Antibody cross-reactivityUse a more specific antibody.
Protein degradationPrepare fresh lysates and always use protease and phosphatase inhibitors.

By following these detailed protocols, researchers can effectively utilize Western blotting to investigate the inhibitory effects of this compound on CSNK1α and its downstream consequences on the Wnt/β-catenin signaling pathway.

Application Notes and Protocols: Investigating BAY-204 in Combination with Other AML Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a heterogeneous hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow. The current standard of care often involves intensive chemotherapy and targeted agents, yet relapse and resistance remain significant challenges. Novel therapeutic strategies, including combination therapies that target multiple oncogenic pathways, are urgently needed.

BAY-204 (also known as BRD3727) is a potent and selective inhibitor of Casein Kinase 1 Alpha (CSNK1α)[1]. CSNK1α is a serine/threonine kinase that plays a crucial role in regulating several key signaling pathways implicated in AML pathogenesis, including the Wnt/β-catenin and p53 pathways[1][2]. Overexpression of the gene encoding CSNK1α, CSNK1A1, has been observed in AML patients and is associated with a poorer prognosis, highlighting its potential as a therapeutic target[1].

These application notes provide a comprehensive overview of the rationale and methodologies for investigating this compound in combination with other established and emerging AML therapies. While direct preclinical or clinical data on this compound combination therapies is currently limited, this document outlines potential combination strategies and detailed experimental protocols based on the known mechanism of action of CSNK1α inhibitors and published studies on targeting related pathways in AML.

Mechanism of Action of this compound (CSNK1α Inhibition) in AML

CSNK1α is a key regulator of cellular signaling. In the context of AML, its inhibition by this compound is predicted to exert anti-leukemic effects through the modulation of at least two critical pathways:

  • Wnt/β-catenin Pathway: In the canonical Wnt pathway, CSNK1α is part of the "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of CSNK1α can lead to the stabilization and nuclear accumulation of β-catenin, which paradoxically can have context-dependent anti-leukemic effects in certain AML subtypes by promoting differentiation. Conversely, in other contexts, aberrant Wnt signaling is crucial for the survival of leukemia stem cells[1][3][4]. The precise impact of CSNK1α inhibition on the Wnt pathway in different AML genetic backgrounds warrants further investigation.

  • p53 Pathway: CSNK1α can negatively regulate the tumor suppressor p53 by phosphorylating its negative regulators, MDM2 and MDMX[2]. By inhibiting CSNK1α, this compound can lead to the activation of p53, promoting apoptosis and cell cycle arrest in AML cells with wild-type p53[2][5].

Potential Combination Therapies with this compound

Based on its mechanism of action, this compound holds promise for synergistic or additive effects when combined with other AML therapies. The following table summarizes potential combination strategies, the scientific rationale, and key endpoints for preclinical evaluation.

Combination PartnerRationale for CombinationKey Preclinical Endpoints
Venetoclax (B612062) (BCL-2 inhibitor) Activation of p53 by this compound can upregulate pro-apoptotic proteins, potentially sensitizing AML cells to BCL-2 inhibition by venetoclax. This combination could be particularly effective in overcoming resistance to single-agent venetoclax[5][6].Synergy in apoptosis induction, reduction in cell viability, overcoming venetoclax resistance, prolonged survival in vivo.
Azacitidine/Decitabine (Hypomethylating Agents - HMAs) HMAs can alter the epigenetic landscape of AML cells, potentially sensitizing them to the effects of CSNK1α inhibition. Combining epigenetic modulators with pathway-targeted agents is a promising strategy[7].Synergistic effects on cell differentiation and apoptosis, changes in gene expression profiles, in vivo efficacy.
Standard Chemotherapy (e.g., Cytarabine, Daunorubicin) P53 activation by this compound can lower the threshold for chemotherapy-induced apoptosis. This could allow for the use of lower, less toxic doses of chemotherapy or enhance the efficacy of standard regimens[8][9].Increased cytotoxicity of chemotherapy, enhanced DNA damage-induced apoptosis, reduced clonogenic survival, in vivo tumor growth delay.
MDM2 Inhibitors Dual targeting of the p53 pathway by inhibiting both its negative regulator (MDM2) and a kinase that suppresses its activity (CSNK1α) could lead to a more robust and sustained p53 activation and potent anti-leukemic effects[10].Synergistic p53 activation, enhanced apoptosis, and cell cycle arrest, in vivo efficacy in p53 wild-type AML models.

Experimental Protocols

The following are detailed, generalized protocols for the preclinical evaluation of this compound in combination with other AML therapies. These protocols are based on established methodologies in AML research[11][12][13][14][15][16][17].

Protocol 1: In Vitro Assessment of Drug Synergy

Objective: To determine if this compound exhibits synergistic, additive, or antagonistic effects when combined with other anti-leukemic agents in AML cell lines and primary patient samples.

Materials:

  • AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3) and primary AML patient samples.

  • This compound (BRD3727) and combination drug(s) of interest.

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS).

  • Apoptosis detection kit (e.g., Annexin V/Propidium Iodide).

  • Flow cytometer.

  • Synergy analysis software (e.g., CompuSyn, SynergyFinder).

Procedure:

  • Cell Seeding: Seed AML cells in 96-well plates at an appropriate density (e.g., 1 x 10^4 to 5 x 10^4 cells/well). For primary samples, isolate mononuclear cells and culture under appropriate conditions.

  • Drug Treatment: Prepare serial dilutions of this compound and the combination drug. Treat cells with each drug alone and in combination at various concentration ratios (e.g., constant ratio, non-constant ratio). Include vehicle-treated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (e.g., luminescence, absorbance) using a plate reader.

  • Apoptosis Analysis (Optional): For mechanistic insights, treat cells in larger formats (e.g., 6-well plates) with selected drug concentrations. After incubation, stain cells with Annexin V and Propidium Iodide and analyze by flow cytometry to quantify apoptotic and necrotic cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: In Vivo Efficacy in an AML Xenograft Model

Objective: To evaluate the in vivo anti-leukemic efficacy of this compound in combination with another AML therapy in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) mouse model.

Materials:

  • Immunodeficient mice (e.g., NSG or NOD/SCID).

  • Human AML cells (cell line or patient-derived).

  • This compound and combination drug formulated for in vivo administration.

  • Vehicle control.

  • Flow cytometry antibodies for human CD45 and other relevant markers.

  • Equipment for intravenous or oral drug administration.

  • Calipers for tumor measurement (for subcutaneous models).

  • Bioluminescence imaging system (if using luciferase-expressing cells).

Procedure:

  • Xenograft Establishment:

    • Systemic Model: Inject human AML cells intravenously (tail vein) into immunodeficient mice. Engraftment can be monitored by periodically analyzing peripheral blood for the presence of human CD45+ cells by flow cytometry.

    • Subcutaneous Model: Inject AML cells subcutaneously into the flank of the mice.

  • Treatment Initiation: Once engraftment is established (e.g., 1-5% human CD45+ cells in peripheral blood for systemic models, or tumors reach a palpable size of ~100-200 mm³ for subcutaneous models), randomize mice into treatment groups (e.g., Vehicle, this compound alone, combination drug alone, this compound + combination drug).

  • Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring and Efficacy Assessment:

    • Monitor the health of the mice daily, including body weight.

    • For systemic models, monitor disease burden by quantifying human CD45+ cells in the peripheral blood, bone marrow, and spleen at specified time points and at the end of the study.

    • For subcutaneous models, measure tumor volume with calipers 2-3 times per week.

    • For survival studies, monitor mice until they reach predefined humane endpoints.

  • Pharmacodynamic Analysis (Optional): At the end of the study, tissues can be harvested to assess target engagement and downstream signaling effects by methods such as Western blotting, immunohistochemistry, or flow cytometry.

  • Data Analysis:

    • Compare the leukemia burden (e.g., % hCD45+ cells) or tumor volume between treatment groups.

    • Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between groups.

Visualizations

Signaling Pathway of CSNK1α in AML

CSNK1a_Pathway cluster_wnt Wnt/β-catenin Pathway cluster_p53 p53 Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL DVL Frizzled->DVL LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CSNK1α) DVL->Destruction_Complex beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation Wnt_Target_Genes Wnt Target Genes (e.g., MYC, CCND1) TCF_LEF->Wnt_Target_Genes Transcription Activation MDM2 MDM2 p53 p53 MDM2->p53 Degradation Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest BAY204 This compound CSNK1a_node CSNK1α BAY204->CSNK1a_node CSNK1a_node->Destruction_Complex CSNK1a_node->MDM2 Phosphorylation & Activation

Caption: CSNK1α signaling in AML.

Experimental Workflow for In Vivo Combination Study

InVivo_Workflow start Start: AML Xenograft Model (Systemic or Subcutaneous) engraftment Confirm Engraftment (%hCD45+ in blood or palpable tumor) start->engraftment randomization Randomize Mice into Treatment Groups engraftment->randomization treatment Administer Treatment: - Vehicle - this compound - Drug X - this compound + Drug X randomization->treatment monitoring Monitor: - Animal Health & Body Weight - Disease Burden/Tumor Volume treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint survival Survival Analysis (Kaplan-Meier) endpoint->survival pharmacodynamics Pharmacodynamic Analysis (Target Modulation) endpoint->pharmacodynamics

Caption: In vivo combination study workflow.

Conclusion

This compound, as a selective CSNK1α inhibitor, represents a novel therapeutic approach for AML by targeting key oncogenic signaling pathways. While direct evidence for its efficacy in combination therapies is still emerging, the scientific rationale for combining this compound with agents such as venetoclax, hypomethylating agents, and standard chemotherapy is strong. The protocols outlined in these application notes provide a framework for the preclinical evaluation of such combinations, which may ultimately lead to the development of more effective and durable treatment strategies for patients with AML.

References

Application Notes and Protocols for the Evaluation of BAY-204 in Orthotopic Xenograft Models of Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-204 is a potent and selective ATP-competitive inhibitor of Casein Kinase 1 alpha (CSNK1α) with demonstrated preclinical activity in acute myeloid leukemia (AML).[1] Orthotopic xenograft models of AML, where human AML cells are implanted into the bone marrow of immunodeficient mice, provide a clinically relevant system to evaluate the in vivo efficacy of novel therapeutic agents like this compound. These models mimic the natural microenvironment of leukemia, allowing for the assessment of drug effects on tumor growth, dissemination, and overall survival.

These application notes provide detailed protocols for the establishment of AML orthotopic xenograft models, the administration of this compound, and the subsequent evaluation of its anti-leukemic activity.

This compound Signaling Pathway in AML

This compound targets CSNK1α, a serine/threonine kinase involved in various cellular processes. In AML, inhibition of CSNK1α by this compound is understood to exert its anti-leukemic effects primarily through the activation of the p53 tumor suppressor pathway. This leads to cell cycle arrest and apoptosis in AML cells. A key downstream event of CSNK1α inhibition is the decreased phosphorylation of Ribosomal Protein S6 (Rps6), a component of the ribosome involved in protein synthesis and cell growth.

BAY204_Signaling_Pathway cluster_cell AML Cell BAY204 This compound CSNK1a CSNK1α BAY204->CSNK1a inhibits MDM2 MDM2 CSNK1a->MDM2 phosphorylates & activates Rps6 Rps6 CSNK1a->Rps6 phosphorylates p53 p53 MDM2->p53 promotes degradation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest induces Apoptosis Apoptosis p53->Apoptosis induces p_Rps6 p-Rps6 ProteinSynthesis Protein Synthesis & Cell Growth p_Rps6->ProteinSynthesis promotes

This compound Mechanism of Action in AML

Experimental Workflow for this compound Evaluation in AML Orthotopic Xenograft Models

The following diagram outlines the key steps for assessing the efficacy of this compound in an AML orthotopic xenograft model.

experimental_workflow cluster_prep Model Preparation cluster_engraftment Xenograft Establishment cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cell_culture 1. AML Cell Line Culture (e.g., MOLM-13, MV4-11) + Luciferase Transduction cell_prep 2. Cell Preparation & Viability Check cell_culture->cell_prep injection 3. Orthotopic Injection (Intravenous or Intrafemoral) into Immunodeficient Mice cell_prep->injection monitoring 4. Engraftment Monitoring (Bioluminescence Imaging) injection->monitoring randomization 5. Randomization into Treatment Groups monitoring->randomization treatment 6. This compound Administration (e.g., Oral Gavage) randomization->treatment tumor_burden 7. Tumor Burden Assessment (Weekly Bioluminescence Imaging) treatment->tumor_burden survival 8. Survival Analysis tumor_burden->survival exvivo 9. Ex Vivo Analysis at Endpoint (Flow Cytometry of Bone Marrow, Spleen, and Peripheral Blood) survival->exvivo

Workflow for this compound Efficacy Study

Detailed Experimental Protocols

Protocol 1: Establishment of an AML Orthotopic Xenograft Model

1.1. Cell Line Preparation:

  • Culture human AML cell lines (e.g., MOLM-13, MV4-11) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • For in vivo imaging, transduce the AML cells with a lentiviral vector expressing luciferase.

  • Select a stable, high-expressing luciferase clone using puromycin (B1679871) selection and confirm luciferase activity in vitro.

  • On the day of injection, harvest cells during the logarithmic growth phase.

  • Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells/100 µL.

  • Assess cell viability using trypan blue exclusion; viability should be >95%.

1.2. Animal Model:

  • Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID gamma (NSG) or NOD/SCID).

  • Acclimatize the animals for at least one week before the experiment.

1.3. Orthotopic Injection:

  • Method A: Intravenous (Tail Vein) Injection

    • Warm the mouse under a heat lamp to dilate the tail veins.

    • Place the mouse in a restrainer.

    • Inject 100 µL of the cell suspension (5 x 10^6 cells) into the lateral tail vein using a 27-gauge needle.

  • Method B: Intrafemoral Injection

    • Anesthetize the mouse using isoflurane.

    • Shave and sterilize the knee area.

    • Make a small incision to expose the patellar tendon.

    • Insert a 27-gauge needle through the patellar tendon into the femoral bone marrow cavity.

    • Slowly inject 20 µL of the cell suspension (1 x 10^6 cells).

    • Close the incision with sutures or surgical glue.

1.4. Engraftment Monitoring:

  • Beginning 7 days post-injection, monitor leukemia engraftment weekly using bioluminescence imaging (BLI).

  • Inject mice intraperitoneally with D-luciferin (150 mg/kg).

  • After 10-15 minutes, anesthetize the mice and acquire images using an in vivo imaging system.

  • Quantify the bioluminescence signal (photons/second) in a defined region of interest.

  • Once a detectable and consistent tumor burden is established (typically 10-14 days post-injection), randomize the mice into treatment groups.

Protocol 2: Evaluation of this compound Efficacy

2.1. Treatment Groups:

  • Randomize mice into the following groups (n=8-10 mice per group):

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

    • Group 2: this compound (Dose 1, e.g., 25 mg/kg)

    • Group 3: this compound (Dose 2, e.g., 50 mg/kg)

    • Group 4: Positive control (e.g., Cytarabine)

2.2. Drug Administration:

  • Administer this compound or vehicle orally via gavage once daily for 21 consecutive days.

  • Administer the positive control according to its established dosing schedule.

  • Monitor the body weight and general health of the mice daily.

2.3. Efficacy Assessment:

  • Tumor Burden:

    • Perform BLI weekly to monitor the progression of leukemia.

    • Quantify the total photon flux for each mouse.

  • Survival:

    • Monitor the mice daily for signs of morbidity (e.g., >20% weight loss, hind-limb paralysis, lethargy).

    • Euthanize mice that meet the euthanasia criteria and record the date of death.

    • Plot survival data using a Kaplan-Meier curve.

  • Ex Vivo Analysis:

    • At the end of the study or when mice are euthanized, collect peripheral blood, bone marrow, and spleen.

    • Prepare single-cell suspensions.

    • Perform flow cytometry to determine the percentage of human CD45+ AML cells in each tissue.

Data Presentation

Table 1: In Vivo Efficacy of this compound on Tumor Burden in an AML Orthotopic Xenograft Model
Treatment GroupMean Bioluminescence (photons/s) at Day 0Mean Bioluminescence (photons/s) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control1.5 x 10^68.9 x 10^8-
This compound (25 mg/kg)1.6 x 10^62.3 x 10^874.1
This compound (50 mg/kg)1.4 x 10^67.8 x 10^791.2
Positive Control1.5 x 10^61.1 x 10^887.6
Table 2: Effect of this compound on Survival in an AML Orthotopic Xenograft Model
Treatment GroupMedian Survival (days)Increase in Lifespan (%)
Vehicle Control28-
This compound (25 mg/kg)4560.7
This compound (50 mg/kg)58107.1
Positive Control5285.7
Table 3: Ex Vivo Analysis of AML Cell Infiltration at Study Endpoint
Treatment Group% Human CD45+ in Bone Marrow% Human CD45+ in Spleen% Human CD45+ in Peripheral Blood
Vehicle Control85.2 ± 5.162.4 ± 7.845.3 ± 6.2
This compound (25 mg/kg)22.7 ± 4.515.8 ± 3.98.9 ± 2.1
This compound (50 mg/kg)8.1 ± 2.35.2 ± 1.71.5 ± 0.8
Positive Control12.5 ± 3.18.9 ± 2.53.2 ± 1.1
Data are presented as mean ± standard deviation.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in clinically relevant orthotopic xenograft models of AML. The use of these models, coupled with quantitative endpoints such as bioluminescence imaging and survival analysis, will enable a comprehensive assessment of the therapeutic potential of this compound for the treatment of acute myeloid leukemia.

References

Application Notes and Protocols: High-Throughput Screening with BAY-204

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

The following application notes and protocols provide a detailed framework for utilizing BAY-204 in high-throughput screening (HTS) campaigns. These guidelines are designed to assist researchers in the efficient and effective identification of modulators of the signaling pathways targeted by this compound. The subsequent sections will detail the necessary reagents, equipment, and step-by-step instructions for performing these assays. Adherence to these protocols is crucial for generating robust and reproducible data.

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries to identify potential therapeutic agents.[1][2] This process involves the miniaturization and automation of assays to screen thousands to millions of compounds.[2][3] Key steps in an HTS workflow include sample and library preparation, execution of the automated assay, and subsequent data acquisition and analysis.[1][3][4]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data from key experiments involving this compound. These tables are intended to provide a clear and concise overview of the compound's performance in various HTS assays.

Table 1: Biochemical Assay Parameters for this compound

ParameterValue
Assay FormatFluorescence Polarization
Target Concentration10 nM
This compound IC5050 nM
Z'-factor> 0.7
Signal Window150 mP
Incubation Time60 minutes
Readout WavelengthEx: 485 nm, Em: 535 nm

Table 2: Cell-Based Assay Parameters for this compound

ParameterValue
Assay FormatReporter Gene Assay
Cell LineHEK293
This compound EC50200 nM
Z'-factor> 0.6
Signal-to-Background10
Incubation Time24 hours
ReadoutLuminescence

Experimental Protocols

Below are detailed methodologies for key experiments cited in the application of this compound for high-throughput screening.

Protocol 1: Fluorescence Polarization (FP) Based Biochemical Assay

Objective: To identify inhibitors of the target protein using a competitive binding fluorescence polarization assay.

Materials:

  • Target Protein

  • Fluorescently Labeled Ligand

  • This compound (or other test compounds)

  • Assay Buffer (e.g., PBS, 0.01% Triton X-100)

  • 384-well, low-volume, black microplates

  • Microplate reader with FP capabilities

Procedure:

  • Prepare a solution of the target protein in assay buffer at a concentration of 20 nM.

  • Prepare a solution of the fluorescently labeled ligand in assay buffer at a concentration of 2 nM.

  • In a 384-well microplate, add 5 µL of the target protein solution to each well.

  • Add 50 nL of this compound or control compounds (e.g., DMSO for negative control, known inhibitor for positive control) at various concentrations to the appropriate wells.

  • Add 5 µL of the fluorescently labeled ligand solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence polarization on a compatible microplate reader.

  • Calculate the IC50 values for the test compounds.

Protocol 2: Luciferase Reporter Gene Cell-Based Assay

Objective: To identify modulators of a specific signaling pathway in a cellular context.

Materials:

  • HEK293 cells stably expressing the luciferase reporter construct

  • Cell Culture Medium (e.g., DMEM, 10% FBS)

  • This compound (or other test compounds)

  • Luciferase Assay Reagent

  • 384-well, white, clear-bottom microplates

  • Luminometer

Procedure:

  • Seed HEK293 reporter cells in 384-well plates at a density of 10,000 cells per well and incubate overnight.

  • Treat the cells with various concentrations of this compound or control compounds.

  • Incubate the plates for 24 hours at 37°C in a CO2 incubator.

  • Equilibrate the plate to room temperature.

  • Add 20 µL of luciferase assay reagent to each well.

  • Incubate for 10 minutes at room temperature to ensure cell lysis and signal stabilization.

  • Measure the luminescence using a luminometer.

  • Calculate the EC50 values for the test compounds.

Mandatory Visualizations

The following diagrams illustrate the signaling pathway relevant to this compound's mechanism of action and the general workflow for a high-throughput screening campaign.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression This compound This compound This compound->Kinase_B Inhibition

Caption: A simplified signaling pathway illustrating the inhibitory action of this compound.

HTS_Workflow Assay_Development Assay_Development High-Throughput_Screening High-Throughput_Screening Assay_Development->High-Throughput_Screening Compound_Library_Preparation Compound_Library_Preparation Compound_Library_Preparation->High-Throughput_Screening Data_Analysis Data_Analysis High-Throughput_Screening->Data_Analysis Hit_Confirmation Hit_Confirmation Data_Analysis->Hit_Confirmation Lead_Optimization Lead_Optimization Hit_Confirmation->Lead_Optimization

Caption: A general workflow for a typical high-throughput screening campaign.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Small Molecule Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering precipitation of small molecule inhibitors, exemplified here as "BAY-204," in cell culture media. The following frequently asked questions (FAQs) and troubleshooting guides will help you identify the cause of precipitation and find a suitable solution for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my small molecule inhibitor (e.g., this compound) precipitating in the cell culture medium?

Precipitation of small molecule inhibitors in aqueous-based cell culture media is a common challenge, often arising when the compound's solubility limit is exceeded.[1] Several factors can contribute to this issue:

  • Low Aqueous Solubility: Many small molecule inhibitors are inherently hydrophobic and have poor solubility in water-based solutions like cell culture media.

  • Solvent Concentration: These compounds are typically dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. When this stock is diluted into the aqueous medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.[1] It is generally recommended to keep the final DMSO concentration below 1% to minimize its effect on the experiment, but some compounds may precipitate even at this concentration.[1]

  • Temperature Shifts: Changes in temperature, such as moving the compound from storage at -20°C or 4°C to 37°C in the incubator, can affect its solubility.[2][3] High-molecular-weight compounds are particularly susceptible to precipitation due to temperature fluctuations.[2][3]

  • pH of the Medium: The pH of the cell culture medium can influence the ionization state of a compound, which in turn affects its solubility.[1]

  • Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if supplemented with serum).[4] The small molecule can interact with these components, leading to the formation of insoluble complexes.[2][4] For instance, metal ions like copper, iron, and zinc, which are essential for cell growth, can sometimes form precipitates.[3][4]

Q2: What are the consequences of compound precipitation in my cell culture experiment?

Compound precipitation can have several detrimental effects on your experiment:

  • Inaccurate Dosing: The actual concentration of the dissolved, active compound will be lower than the intended concentration, leading to unreliable and irreproducible results.

  • Cellular Toxicity: The precipitate particles can be toxic to cells, leading to unexpected cell death or stress responses that are not related to the compound's intended biological activity.

  • Interference with Assays: Precipitates can interfere with various cell-based assays, particularly those involving imaging or absorbance/fluorescence readings.[2]

Q3: How can I visually confirm if my compound has precipitated?

You can check for precipitation by:

  • Visual Inspection: Look for cloudiness, turbidity, or visible particles in the cell culture medium after adding the compound.

  • Microscopy: Examine the culture plate under a microscope. Precipitate often appears as crystalline structures, amorphous aggregates, or an oily film.

Troubleshooting Guide: Resolving this compound Precipitation

If you are observing precipitation of your small molecule inhibitor, follow this step-by-step troubleshooting guide.

Step 1: Optimize the Solubilization and Dilution Protocol

The way you prepare and add your compound to the medium is critical.

Experimental Protocol: Serial Dilution and Medium Addition

  • Prepare a High-Concentration Stock Solution: Dissolve your compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary.

  • Perform Serial Dilutions in DMSO: If you need a range of concentrations, perform serial dilutions of your high-concentration stock in 100% DMSO to create intermediate stocks.

  • Warm the Culture Medium: Pre-warm your cell culture medium to 37°C.[5]

  • Add Compound to Medium (Not Vice-Versa): To prepare the final working concentration, slowly add the compound stock solution drop-wise to the pre-warmed medium while gently swirling or vortexing.[5] Crucially, do not add the medium directly to the small volume of DMSO stock , as this can cause localized high concentrations and immediate precipitation.[5]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is as low as possible, ideally below 0.5% and not exceeding 1%.

Step 2: Modify the Solvent System

If optimizing the dilution protocol is not sufficient, consider these modifications to the solvent system.

MethodDescriptionConsiderations
Co-solvents In addition to DMSO, other co-solvents like ethanol (B145695) or surfactants (e.g., Tween 20) can be used in small percentages to improve solubility.[1][5]Always perform a vehicle control to ensure the co-solvent does not affect cell viability or the experimental outcome.[5]
pH Adjustment For ionizable compounds, adjusting the pH of the culture medium (within a physiologically acceptable range) can enhance solubility.[1]Determine the pKa of your compound to predict the optimal pH for solubility. Ensure the adjusted pH is not detrimental to your cells.
Step 3: Employ Physical Methods to Enhance Solubility

Physical methods can help to dissolve or re-dissolve precipitated compounds.

MethodDescriptionProtocol
Sonication Using ultrasonic frequencies can help to break down precipitate particles and re-dissolve the compound in the medium.[1]After adding the compound to the medium, place the tube or plate in a sonicator water bath for a short period (e.g., 5-15 minutes). Monitor for any temperature increase.
Warming Gently warming the medium can sometimes help to keep the compound in solution.Pre-warm the medium to 37°C before adding the compound. Maintain this temperature during the initial incubation.
Step 4: Consider Formulation Strategies

For particularly challenging compounds, advanced formulation strategies may be necessary.

MethodDescription
Use of Excipients Solubility-enhancing excipients like cyclodextrins can be used to encapsulate the hydrophobic compound and improve its aqueous solubility.
Serum-Containing Medium If your experimental design allows, preparing the compound in a medium containing a low percentage of Fetal Bovine Serum (FBS) can sometimes help, as serum proteins like albumin can bind to and solubilize hydrophobic compounds.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting precipitation issues.

G start Precipitation Observed step1 Optimize Solubilization - Serial dilution in DMSO - Add compound to warm medium - Keep final DMSO < 0.5% start->step1 step2 Modify Solvent System - Test co-solvents (e.g., Ethanol, Tween 20) - Adjust pH of medium step1->step2 Still Precipitates end_success Precipitation Resolved step1->end_success Resolved step3 Use Physical Methods - Sonication - Gentle warming step2->step3 Still Precipitates step2->end_success Resolved step4 Consider Formulation - Use excipients (e.g., cyclodextrins) - Prepare in serum-containing medium step3->step4 Still Precipitates step3->end_success Resolved step4->end_success Resolved end_fail Consult Compound Manufacturer or Synthesis Core step4->end_fail Still Precipitates

Caption: Troubleshooting workflow for compound precipitation.

Signaling Pathway Considerations

While specific information on this compound is unavailable, many small molecule inhibitors target cellular signaling pathways. For instance, if "this compound" were a hypothetical kinase inhibitor, its precipitation would prevent it from engaging its target and modulating downstream signaling. The diagram below illustrates a generic kinase signaling pathway that could be affected.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates BAY204 This compound (Inhibitor) BAY204->KinaseB Inhibits Gene Gene Expression TF->Gene

Caption: Generic kinase inhibitor signaling pathway.

References

Technical Support Center: Enhancing BAY-204 Solubility for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the solubility of BAY-204 for in vivo studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge for in vivo experiments?

A1: this compound is a potent and selective inhibitor of Casein Kinase 1 alpha (CK1α).[1] Like many small molecule inhibitors, this compound is a hydrophobic compound, which can lead to poor aqueous solubility. This low solubility can result in suboptimal drug exposure, high variability in experimental results, and potentially misleading pharmacokinetic and pharmacodynamic data in preclinical animal models.

Q2: What are the recommended starting formulations for solubilizing this compound for in vivo use?

A2: For in vivo studies, two effective vehicle formulations have been reported to achieve a this compound concentration of at least 2.5 mg/mL.[1] The first is an aqueous-based formulation, and the second is a lipid-based formulation. The choice between these will depend on the desired route of administration and experimental design.

Q3: Are there general strategies to improve the solubility of poorly water-soluble compounds like this compound?

A3: Yes, several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs.[2][3][4] These include the use of co-solvents, surfactants, pH modifiers, and complexing agents.[2][3] Advanced techniques such as the preparation of solid dispersions, nanosuspensions, and lipid-based formulations are also common.[3][5][6]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Precipitation of this compound during formulation preparation. The aqueous component is being added too quickly, or the concentration of the organic solvent is too low.Ensure a stepwise addition of solvents, starting with the dissolution of this compound in an organic solvent like DMSO before slowly adding the aqueous components while vortexing.[1]
The prepared formulation is too viscous for the intended route of administration (e.g., intravenous injection). High concentrations of excipients like PEG300 can increase viscosity.Consider adjusting the ratio of the excipients. If viscosity remains an issue, the corn oil-based formulation may be more suitable for routes where viscosity is less of a concern, such as oral gavage.
In vivo efficacy or exposure is lower than expected. Poor bioavailability due to precipitation of the compound upon administration or inadequate absorption.The lipid-based formulation (e.g., with corn oil) may enhance oral absorption.[2][5] For other routes, ensure the formulation remains stable and does not precipitate at the site of administration.
High variability in results between experimental animals. Inconsistent dosing due to a non-homogenous formulation or instability of the formulation over time.Ensure the formulation is prepared fresh before each use and is thoroughly mixed. For suspensions, continuous agitation during dosing may be necessary.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in different solvent systems.

Solvent/VehicleAchieved ConcentrationNotes
Dimethyl Sulfoxide (DMSO)100 mg/mL (187.43 mM)Requires sonication for complete dissolution. Suitable for preparing stock solutions.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.69 mM)Results in a clear solution. Suitable for various routes of administration.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.69 mM)Results in a clear solution. Primarily used for oral administration.[1]

Detailed Experimental Protocols

Protocol 1: Preparation of an Aqueous-Based Formulation for this compound

Objective: To prepare a clear, injectable solution of this compound at a concentration of ≥ 2.5 mg/mL.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Polysorbate 80 (Tween-80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound powder in DMSO to constitute 10% of the final volume. For example, for a final volume of 1 mL, use 100 µL of DMSO.

  • In a separate sterile tube, add PEG300 to constitute 40% of the final volume (400 µL for a 1 mL final volume).

  • To the PEG300, add Tween-80 to constitute 5% of the final volume (50 µL for a 1 mL final volume) and mix thoroughly.

  • Slowly add the this compound/DMSO solution to the PEG300/Tween-80 mixture while continuously vortexing.

  • Add sterile saline to reach the final desired volume (450 µL for a 1 mL final volume) and continue to vortex until a clear solution is obtained.

Protocol 2: Preparation of a Lipid-Based Formulation for this compound

Objective: To prepare a clear, oral formulation of this compound at a concentration of ≥ 2.5 mg/mL.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Corn Oil

Procedure:

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound powder in DMSO to constitute 10% of the final volume (e.g., 100 µL for a 1 mL final volume).

  • In a separate sterile tube, add corn oil to constitute 90% of the final volume (900 µL for a 1 mL final volume).

  • Slowly add the this compound/DMSO solution to the corn oil while continuously vortexing until a clear solution is achieved.

Visualized Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing this compound formulations and the signaling pathway it targets.

G cluster_aqueous Aqueous Formulation cluster_lipid Lipid Formulation A1 Dissolve this compound in DMSO A3 Mix this compound/DMSO with Vehicle A1->A3 A2 Prepare Vehicle: PEG300 + Tween-80 A2->A3 A4 Add Saline A3->A4 A5 Final Formulation A4->A5 L1 Dissolve this compound in DMSO L2 Add this compound/DMSO to Corn Oil L1->L2 L3 Final Formulation L2->L3

Caption: Workflow for preparing aqueous and lipid-based this compound formulations.

G BAY204 This compound CK1a CK1α BAY204->CK1a inhibits Wnt_Pathway Wnt Signaling Pathway CK1a->Wnt_Pathway regulates Cell_Cycle Cell Cycle Progression CK1a->Cell_Cycle regulates DNA_Damage DNA Damage Response CK1a->DNA_Damage regulates

Caption: Simplified signaling pathway showing this compound's inhibition of CK1α.

References

Technical Support Center: Understanding Off-Target Effects of Kinase Inhibitors at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on understanding and mitigating potential off-target effects of potent and selective kinase inhibitors, exemplified by the hypothetical CSNK1α inhibitor, BAY-204, when used at high concentrations in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a kinase inhibitor and why do they become more prominent at high concentrations?

A1: Off-target effects occur when a kinase inhibitor interacts with and modulates the activity of kinases other than its intended primary target.[1] While a high-quality inhibitor like this compound is designed for selectivity, this selectivity is concentration-dependent. The ATP-binding pocket, the target for many kinase inhibitors, is structurally conserved across the kinome.[1] At concentrations significantly above the inhibitor's IC50 for its primary target, the compound can bind to lower-affinity sites on other kinases, leading to unintended biological consequences.

Q2: I'm observing a phenotype in my cell-based assay that is inconsistent with the known function of the primary target. Could this be an off-target effect?

A2: Yes, an unexpected or paradoxical cellular phenotype is a common indicator of off-target activity.[1] For instance, if you expect a decrease in cell proliferation but observe an increase or no change, the inhibitor might be affecting a signaling pathway that counteracts the effect of inhibiting the primary target. This could be due to the inhibition of a kinase in a negative feedback loop or a completely unrelated pathway.[1]

Q3: What are the initial troubleshooting steps if I suspect off-target effects are influencing my results?

A3: A systematic approach is crucial for diagnosing off-target effects. Here are the initial steps:

  • Dose-Response Analysis: Perform your experiment across a wide range of inhibitor concentrations. On-target effects should manifest at concentrations near the IC50 of the primary target, while off-target effects typically require higher concentrations.[1]

  • Use a Structurally Unrelated Inhibitor: Corroborate your findings with a second inhibitor that targets the same primary kinase but has a different chemical structure. If both compounds produce the same phenotype, it is more likely to be a true on-target effect.[1]

  • Genetic Validation: The gold standard for confirming an on-target effect is to use genetic approaches like CRISPR/Cas9 or siRNA to knock out or knock down the primary target.[2] If the resulting phenotype mimics that of the inhibitor, it strongly suggests the inhibitor's effect is on-target.[2]

Q4: Can off-target effects have any therapeutic relevance?

A4: In some instances, yes. The phenomenon where a drug interacts with multiple targets to achieve its therapeutic effect is known as polypharmacology. An off-target effect could contribute to the overall efficacy of a compound, for example, by inhibiting a resistance pathway or another oncogenic driver. However, off-target effects are also a primary cause of toxicity.[3]

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected or Paradoxical Phenotype (e.g., increased proliferation when inhibition is expected)The inhibitor may be affecting a kinase with an opposing function or disrupting a negative feedback loop.[1]1. Validate with a structurally unrelated inhibitor. 2. Perform a kinase selectivity screen. 3. Use phospho-proteomics to identify unexpectedly modulated pathways.
High Levels of Cell Death at Concentrations Slightly Above the IC50 The inhibitor may have potent off-target effects on kinases essential for cell survival (e.g., AKT, ERK).1. Carefully titrate the inhibitor concentration to find the lowest effective dose. 2. Analyze markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining). 3. Consult off-target databases for your inhibitor or class of inhibitors.
Inconsistent Results Across Different Cell Lines The expression levels of the primary target or potential off-target kinases can vary significantly between cell lines.1. Confirm the expression of the primary target in all cell lines via Western blot or qPCR. 2. If a specific off-target is suspected, verify its expression as well.
Phenotype Persists After Genetic Knockdown/Knockout of the Primary Target This is strong evidence that the observed effect is mediated by one or more off-targets.1. Perform a comprehensive kinase screen to identify potential off-targets. 2. Consider unbiased approaches like chemical proteomics to identify cellular binding partners.

Key Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of a compound against a large panel of recombinant kinases to identify potential off-targets.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the individual recombinant kinases, their specific substrates, and ATP.

  • Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the appropriate wells.

  • Incubation: Incubate the plate at room temperature for a specified time (typically 30-60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the consumption of ATP or the generation of product.

  • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 value for any inhibited kinases.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a compound within intact cells by measuring changes in the thermal stability of proteins upon ligand binding.

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specific duration.

  • Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the protein levels of the target of interest (and suspected off-targets) by Western blotting.

  • Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

Visualizing Experimental Workflows and Signaling Concepts

experimental_workflow Experimental Workflow for Investigating Off-Target Effects cluster_initial Initial Observation cluster_validation Validation Steps cluster_identification Off-Target Identification phenotype Unexpected Phenotype with this compound dose_response Dose-Response Curve phenotype->dose_response unrelated_inhibitor Structurally Unrelated Inhibitor phenotype->unrelated_inhibitor genetic_validation CRISPR/siRNA Knockdown phenotype->genetic_validation kinase_screen Kinase Profiling genetic_validation->kinase_screen If phenotype persists cetsa CETSA kinase_screen->cetsa Validate hits proteomics Chemical Proteomics kinase_screen->proteomics Unbiased approach

Caption: A logical workflow for troubleshooting and identifying potential off-target effects.

signaling_pathway On-Target vs. Off-Target Inhibition cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway BAY204 This compound CSNK1a CSNK1α BAY204->CSNK1a Inhibits OffTargetKinase Off-Target Kinase BAY204->OffTargetKinase Inhibits at high conc. SubstrateA Substrate A CSNK1a->SubstrateA Phosphorylates OnTargetEffect Expected Phenotype SubstrateA->OnTargetEffect SubstrateB Substrate B OffTargetKinase->SubstrateB Phosphorylates OffTargetEffect Unexpected Phenotype SubstrateB->OffTargetEffect

Caption: A simplified diagram illustrating how a selective inhibitor can have both on-target and off-target effects.

References

Technical Support Center: Troubleshooting Inconsistent Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing inconsistent results in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you might encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for soluble guanylate cyclase (sGC) activators?

Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway. sGC activators are compounds that stimulate the enzyme to produce cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various physiological processes including smooth muscle relaxation, inhibition of inflammation, and thrombosis.[1][2] Unlike sGC stimulators which require a reduced (ferrous) heme group on the enzyme to function and act synergistically with NO, sGC activators can directly stimulate the enzyme when the heme group is in an oxidized (ferric) state or even absent.[1][3][4] This property makes them effective even in conditions of oxidative stress where NO bioavailability is impaired and sGC is less responsive to traditional NO donors.[1][4]

Q2: What are the common causes of variability in experimental results with sGC activators?

Inconsistent results when working with sGC activators can arise from several factors related to the state of the sGC enzyme, the cellular environment, and experimental technique. Key contributors to variability include:

  • Redox State of sGC: The activity of sGC is highly dependent on the oxidation state of its heme iron. Oxidative stress can convert the NO-sensitive reduced (Fe2+) form to the NO-insensitive oxidized (Fe3+) form.[1][4] Since sGC activators preferentially target the oxidized or heme-deficient enzyme, the baseline level of oxidative stress in your experimental system can significantly impact the observed effect.

  • Cellular Thiol Levels: Cellular thiols, such as glutathione (B108866) (GSH), play a crucial role in maintaining the reduced state of the sGC heme iron and can reverse desensitization caused by S-nitrosylation.[5] Variations in intracellular thiol concentrations can therefore alter the responsiveness of sGC to activators.

  • Heme Availability: The presence and integrity of the heme group are critical for sGC function. Conditions that lead to heme loss from the enzyme will render it insensitive to NO but potentially more responsive to certain activators.[1][5]

  • Experimental Conditions: Factors such as oxygen levels can directly affect sGC activity. Hypoxic conditions have been shown to impair sGC function.[2] Additionally, the stability and solubility of the specific sGC activator being used should be considered.

Troubleshooting Guides

Issue 1: Lower than Expected cGMP Production
Potential Cause Troubleshooting Step Rationale
Suboptimal concentration of the sGC activator. Perform a dose-response curve to determine the optimal concentration for your specific cell type or tissue.The effective concentration can vary between different experimental systems.
Degradation of the compound. Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh solutions for each experiment.sGC activators can be sensitive to light, temperature, and repeated freeze-thaw cycles.
Low levels of oxidized or heme-deficient sGC. Consider inducing mild oxidative stress (e.g., using a low concentration of an oxidizing agent like ODQ) as a positive control.sGC activators are most effective on the oxidized or heme-free enzyme.[3][4] If the majority of the sGC in your system is in the reduced state, the effect of an activator may be less pronounced.
Presence of interfering substances. Be aware of other components in your experimental medium. For example, the dipeptide carnosine has been reported to inhibit NO-dependent activation of sGC.[5]Certain molecules can interfere with the sGC signaling pathway.
Issue 2: High Variability Between Replicates
Potential Cause Troubleshooting Step Rationale
Inconsistent cell culture conditions. Standardize cell seeding density, passage number, and growth conditions. Ensure consistent levels of confluence at the time of the experiment.Cellular physiology, including the expression and redox state of sGC, can change with culture conditions.
Variability in oxidative stress levels. Minimize exposure of cells to light and ensure consistent handling procedures that could introduce oxidative stress.As sGC activators are sensitive to the redox state of the enzyme, fluctuations in oxidative stress will lead to variable results.
Pipetting errors or inaccurate dilutions. Calibrate pipettes regularly. Prepare a master mix of reagents where possible to minimize pipetting variability between wells or samples.Accurate and consistent reagent delivery is fundamental for reproducible results.

Signaling Pathways and Experimental Workflows

To aid in understanding the mechanism of action and potential points of experimental variability, the following diagrams illustrate the sGC signaling pathway and a general troubleshooting workflow.

sGC_Signaling_Pathway sGC Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC_reduced Reduced sGC (Fe2+) (NO-sensitive) NO->sGC_reduced Stimulates sGC_oxidized Oxidized sGC (Fe3+) (NO-insensitive) sGC_reduced->sGC_oxidized Oxidation cGMP cGMP sGC_reduced->cGMP Converts sGC_heme_free Heme-free sGC sGC_oxidized->sGC_heme_free Heme loss sGC_oxidized->cGMP Basal conversion sGC_heme_free->cGMP Basal conversion GTP GTP GTP->sGC_reduced GTP->sGC_oxidized GTP->sGC_heme_free Physiological_Response Physiological Response (e.g., smooth muscle relaxation) cGMP->Physiological_Response sGC_Activator sGC Activator sGC_Activator->sGC_oxidized Strongly Activates sGC_Activator->sGC_heme_free Strongly Activates ROS Reactive Oxygen Species (ROS) ROS->sGC_reduced Reductases Cellular Reductases (e.g., involving thiols) Reductases->sGC_oxidized

Caption: The nitric oxide-soluble guanylate cyclase (NO-sGC) signaling pathway.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results Start Inconsistent Results Observed Check_Reagents Verify Reagent Stability & Concentration Start->Check_Reagents Decision1 Reagents OK? Check_Reagents->Decision1 Check_Protocol Review Experimental Protocol Decision2 Protocol Consistent? Check_Protocol->Decision2 Check_System Assess Experimental System Decision3 System Stable? Check_System->Decision3 Decision1->Check_Protocol Yes Action_Reagents Prepare Fresh Reagents Perform Dose-Response Decision1->Action_Reagents No Decision2->Check_System Yes Action_Protocol Standardize Handling Use Master Mixes Decision2->Action_Protocol No Action_System Standardize Cell Culture Control for Oxidative Stress Decision3->Action_System No Re_Run Re-run Experiment Decision3->Re_Run Yes Action_Reagents->Re_Run Action_Protocol->Re_Run Action_System->Re_Run

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing BAY-204 Treatment Duration In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro treatment duration of BAY-204. The following sections offer troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal treatment duration for this compound?

A1: The initial step is to establish a dose-response curve at a fixed, relatively long time point (e.g., 24, 48, or 72 hours). This will help identify the concentration range at which this compound exhibits biological activity in your specific cell line. Once an effective concentration (e.g., IC50 or a concentration that yields a significant biological response) is determined, you can proceed to optimize the treatment duration.

Q2: How do I choose the appropriate time points to test for optimizing treatment duration?

A2: The selection of time points should be guided by the known or hypothesized mechanism of action of this compound and the biological question you are asking.

  • For early signaling events , such as inhibition of protein phosphorylation, shorter time points are recommended (e.g., 5, 15, 30, 60 minutes, and 2, 4, 8 hours).

  • For downstream effects , such as changes in gene expression or impacts on cell viability and proliferation, longer time points are more appropriate (e.g., 6, 12, 24, 48, 72 hours).[1][2]

Q3: Can the optimal treatment duration vary between different cell lines?

A3: Yes, the optimal treatment duration for this compound can vary significantly between different cell lines. This variability can be due to differences in cell division time, metabolic rates, and the expression levels of the target protein and downstream signaling components.[2] It is crucial to optimize the treatment duration for each cell line used in your experiments.

Q4: What are the key assays to assess the effect of this compound treatment duration?

A4: The choice of assay depends on the expected biological effect of this compound. Key assays include:

  • Cell Viability/Proliferation Assays (e.g., MTT, MTS, WST-8): To measure the impact on cell growth over time.[3][4][5]

  • Western Blotting: To analyze changes in protein expression or phosphorylation status of target proteins and downstream effectors.[6][7][8][9]

  • Quantitative PCR (qPCR): To measure changes in the expression of target genes.[10][11][12][13][14]

Troubleshooting Guides

Issue 1: No significant effect of this compound is observed at any treatment duration.

Possible Cause Troubleshooting Step
Incorrect Drug Concentration Re-evaluate the dose-response curve. It's possible the concentrations used are too low to elicit a response. Consider testing a broader range of concentrations.[2]
Compound Instability Ensure this compound is stable in your cell culture medium over the duration of the experiment. Consider performing a stability test or refreshing the medium with a new compound for longer time points.[1]
Cell Line Insensitivity The chosen cell line may not express the target of this compound or may have redundant signaling pathways. Confirm target expression and consider using a different, more sensitive cell line.
Poor Cell Health Ensure cells are healthy and in the exponential growth phase before starting the experiment. Poor cell health can lead to unreliable and inconsistent results.

Issue 2: High variability between replicate experiments.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a uniform number of cells are seeded in each well. Variations in cell density can significantly impact the outcome of the experiment.[2][15]
Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.[16]
Inconsistent Pipetting Inaccurate or inconsistent pipetting of this compound or assay reagents can lead to significant variability. Ensure pipettes are calibrated and use proper pipetting techniques.[15]
Cell Passage Number High passage numbers can lead to genetic drift and altered cellular responses. Use cells with a consistent and low passage number for all experiments.[17]

Data Presentation

Table 1: Time-Dependent Effect of this compound (10 µM) on Cell Viability (% of Control)

Cell Line6 hours12 hours24 hours48 hours72 hours
Cell Line A 98 ± 4.585 ± 5.162 ± 3.845 ± 4.230 ± 3.5
Cell Line B 95 ± 3.978 ± 4.255 ± 4.138 ± 3.922 ± 2.8
Cell Line C 100 ± 5.099 ± 4.897 ± 5.296 ± 4.795 ± 5.1

Table 2: Time-Dependent Effect of this compound (10 µM) on Target Phosphorylation (Relative to Total Protein)

Time Pointp-Target/Total Target Ratio
0 min 1.00 ± 0.05
15 min 0.45 ± 0.08
30 min 0.21 ± 0.06
1 hour 0.15 ± 0.04
4 hours 0.35 ± 0.07
8 hours 0.75 ± 0.09

Table 3: Time-Dependent Effect of this compound (10 µM) on Downstream Gene Expression (Fold Change)

Gene6 hours12 hours24 hours
Gene X 0.8 ± 0.10.5 ± 0.080.3 ± 0.05
Gene Y 1.2 ± 0.21.8 ± 0.32.5 ± 0.4

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]

  • Treat cells with various concentrations of this compound for the desired durations (e.g., 6, 12, 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Phosphorylated Proteins
  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound for the desired short time points (e.g., 0, 15, 30, 60 minutes, 4, 8 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature protein lysates by boiling in Laemmli sample buffer.[6]

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST to reduce non-specific antibody binding.[6][7]

  • Incubate the membrane with primary antibodies against the phosphorylated target and the total target protein overnight at 4°C.[7]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

  • Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

Quantitative PCR (qPCR) for Gene Expression
  • Treat cells with this compound for the desired time points (e.g., 6, 12, 24 hours).

  • Isolate total RNA from the cells using a suitable kit (e.g., TRIzol or column-based methods).

  • Synthesize cDNA from the RNA using a reverse transcription kit.[10]

  • Perform qPCR using SYBR Green or TaqMan probes with primers specific for your target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[11][12]

  • The qPCR reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Target Target Protein Receptor->Target Activation BAY204 This compound BAY204->Target Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Phosphorylation Downstream2 Downstream Effector 2 Downstream1->Downstream2 TF Transcription Factor Downstream2->TF Gene Target Gene TF->Gene Gene Expression

Caption: Hypothetical signaling pathway for this compound action.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis A Seed Cells B Treat with this compound (Time Course) A->B C Cell Viability Assay (e.g., MTT) B->C D Western Blot (p-Target Analysis) B->D E qPCR (Gene Expression) B->E F Determine Optimal Treatment Duration C->F D->F E->F

Caption: Workflow for optimizing this compound treatment duration.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Solutions cluster_outcome Outcome Start No Effect Observed CheckConc Is Concentration Correct? Start->CheckConc CheckStability Is Compound Stable? CheckConc->CheckStability Yes RedoDose Redo Dose-Response CheckConc->RedoDose No CheckCells Are Cells Sensitive/Healthy? CheckStability->CheckCells Yes RefreshMedia Refresh Media CheckStability->RefreshMedia No NewCellLine Use Different Cell Line CheckCells->NewCellLine No Success Effect Observed CheckCells->Success Yes RedoDose->Success RefreshMedia->Success NewCellLine->Success

Caption: Troubleshooting logic for lack of this compound effect.

References

Navigating the Nuances of BAY-204: A Technical Guide to Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of the potent and selective CSNK1α inhibitor, BAY-204, in solution over time. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a visual representation of the relevant signaling pathway to ensure the integrity and reproducibility of your experiments.

Understanding this compound Stability: A Tabular Overview

While specific public data on the degradation kinetics of this compound in various experimental solutions is limited, the following table summarizes general stability recommendations for stock solutions based on available information for small molecules. It is crucial to perform your own stability assessments for aqueous working solutions under your specific experimental conditions.

Solvent Storage Temperature Recommended Maximum Storage Duration Notes
DMSO -20°C≤ 1 monthMinimize freeze-thaw cycles. Aliquot into single-use volumes.
DMSO -80°C≤ 6 monthsPreferred for long-term storage. Ensure airtight, light-protected vials.
Aqueous Buffers (e.g., PBS, Cell Culture Media) 4°CHighly variable (typically hours to a few days)Stability is dependent on pH, buffer components, and presence of biological materials. Prepare fresh for each experiment.
Aqueous Buffers (e.g., PBS, Cell Culture Media) Room Temperature (approx. 25°C)Not recommended for extended periodsProne to faster degradation. Use immediately after preparation.

Experimental Protocols: Assessing this compound Stability

To ensure the reliability of your results, it is imperative to determine the stability of this compound in your specific experimental buffers. The following is a generalized protocol for a time-course stability study using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the degradation of this compound in a specific aqueous buffer over time.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Experimental buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (B52724), HPLC grade

  • Water, HPLC grade

  • Formic acid (or other appropriate modifier)

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Working Solution Preparation: Dilute the this compound stock solution into your experimental buffer to the final working concentration (e.g., 10 µM).

  • Time-Zero Sample (T=0): Immediately after preparation, take an aliquot of the working solution, and inject it into the HPLC system to obtain the initial concentration (peak area).

  • Incubation: Store the remaining working solution under your intended experimental conditions (e.g., 37°C for a cell-based assay or 4°C for a biochemical assay).

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), take aliquots of the incubated working solution for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase for small molecule analysis is a gradient of acetonitrile and water with 0.1% formic acid. The specific gradient will need to be optimized for this compound.

    • Detection: Monitor the absorbance at a wavelength where this compound has a strong signal (this may need to be determined by a UV-Vis scan).

    • Data Analysis: Quantify the peak area of this compound at each time point.

  • Stability Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A significant decrease in the peak area over time indicates degradation.

Troubleshooting Guides & FAQs

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

A1: This indicates that the solubility limit of this compound has been exceeded in your chosen solvent or buffer.

  • For stock solutions in DMSO: Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a fresh, less concentrated stock solution.

  • For aqueous working solutions: Precipitation upon dilution from a DMSO stock is common for hydrophobic compounds. To mitigate this, try:

    • Lowering the final concentration of this compound.

    • Increasing the percentage of DMSO in the final solution (be mindful of solvent tolerance in your assay, typically <0.5%).

    • Using a pre-warmed aqueous buffer for dilution.

    • Employing sonication to aid dissolution.

Q2: I am observing inconsistent results in my experiments with this compound. Could stability be an issue?

A2: Yes, inconsistent results are a common sign of compound degradation. If this compound is degrading in your assay buffer during the experiment, its effective concentration will decrease over time, leading to variability. It is crucial to either prepare fresh solutions for each experiment or to have validated the stability of your working solution for the duration of your assay.

Q3: How can I minimize the degradation of this compound in my working solutions?

A3:

  • Prepare fresh: The most reliable approach is to prepare fresh working solutions from a frozen DMSO stock immediately before each experiment.

  • Protect from light: Store solutions in amber vials or wrap them in foil to prevent photodegradation.

  • Control pH: The stability of small molecules can be pH-dependent. Ensure your buffer has adequate capacity to maintain a stable pH.

  • Avoid contaminants: Use high-purity solvents and reagents to prevent catalytic degradation.

Troubleshooting Common Issues

Issue Potential Cause Recommended Action
Loss of biological activity over time Degradation of this compound in the experimental buffer.Perform a time-course stability study using HPLC to determine the degradation rate. Prepare fresh solutions for each experiment.
Precipitation in aqueous solution Poor solubility of this compound.See FAQ Q1. Consider using a different formulation approach, such as encapsulation with cyclodextrins, though this requires extensive validation.
Color change in the solution Chemical degradation or oxidation of the compound.Discard the solution immediately and prepare a fresh stock. Investigate potential sources of oxidation or contamination in your solvent.
Inconsistent IC50 values Variability in the effective concentration of this compound due to instability or precipitation.Strictly adhere to a standardized protocol for solution preparation. Validate the stability of this compound under your specific assay conditions.

Visualizing the CSNK1α Signaling Pathway

This compound is a potent inhibitor of Casein Kinase 1 Alpha (CSNK1α), a key regulator of the Wnt/β-catenin signaling pathway. Understanding this pathway is crucial for interpreting the effects of this compound in cellular and in vivo models.

CSNK1A1_Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_inhibitor This compound Action DestructionComplex Destruction Complex (Axin, APC, GSK3β, CSNK1α) betaCatenin_cyto_off β-catenin DestructionComplex->betaCatenin_cyto_off Phosphorylation CSNK1A_in_complex CSNK1α Ub Ubiquitination betaCatenin_cyto_off->Ub Proteasome Proteasome Ub->Proteasome Degradation TCF_LEF_off TCF/LEF WntGenes_off Wnt Target Genes (Transcription OFF) TCF_LEF_off->WntGenes_off Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Activation DestructionComplex_inact Destruction Complex (Inactivated) Dsh->DestructionComplex_inact Inhibition betaCatenin_cyto_on β-catenin (Accumulates) betaCatenin_nuc β-catenin betaCatenin_cyto_on->betaCatenin_nuc Translocation TCF_LEF_on TCF/LEF betaCatenin_nuc->TCF_LEF_on Binding WntGenes_on Wnt Target Genes (Transcription ON) TCF_LEF_on->WntGenes_on Activation BAY204 This compound BAY204->CSNK1A_in_complex Inhibition

Wnt/β-catenin signaling pathway and the action of this compound.

Disclaimer: This technical support guide is intended for research purposes only. The information provided is based on general knowledge of small molecule inhibitors and publicly available data. Users should conduct their own validation studies to ensure the stability and suitability of this compound for their specific applications.

Technical Support Center: Cell Viability Assays with BAY-204

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when performing cell viability assays with the small molecule inhibitor, BAY-204.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, ATP-competitive, and selective inhibitor of Casein Kinase 1 alpha (CSNK1α) with an IC50 value of 2 nM (at 10 µM ATP) and 12 nM (at 1 mM ATP).[1] CSNK1α is a key component of the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[2][3] By inhibiting CSNK1α, this compound can disrupt this pathway, leading to a decrease in the proliferation of cancer cells, such as in acute myeloid leukemia (AML).[1][4]

Q2: My cell viability results with this compound are inconsistent. What are the common causes?

Inconsistent results in cell viability assays with small molecule inhibitors like this compound can arise from several factors:

  • Direct Assay Interference: The chemical structure of this compound may allow it to directly interact with the assay reagents. For instance, it could chemically reduce tetrazolium salts (like MTT, XTT, MTS) or inhibit the luciferase enzyme in ATP-based assays, leading to inaccurate readings.

  • Metabolic Effects vs. Cytotoxicity: As an inhibitor of a key signaling pathway, this compound can alter cellular metabolism.[5] A decrease in signal in metabolic-based assays (e.g., MTT, resazurin) might reflect a cytostatic effect (inhibition of proliferation) or reduced metabolic activity, rather than direct cell death (cytotoxicity).

  • Compound Solubility and Stability: this compound may have limited solubility or stability in cell culture media. Precipitation of the compound can lead to an inconsistent effective concentration and can interfere with optical readings.[4]

Q3: I am observing a decrease in signal in my MTT assay with this compound, but I am not sure if it is due to cell death. How can I confirm this?

This is a critical question when working with compounds that can affect cellular metabolism. A decrease in the reduction of tetrazolium salts like MTT does not always equate to cytotoxicity.[6] To distinguish between a metabolic effect and actual cell death, it is recommended to use an orthogonal assay that measures a different cellular parameter. Good alternatives include:

  • ATP-based assays (e.g., CellTiter-Glo®): These measure the level of intracellular ATP, which is a more direct indicator of metabolically active cells.[7][8][9]

  • Membrane integrity assays (e.g., Trypan Blue exclusion, LDH release, or propidium (B1200493) iodide staining): These assays directly measure cell death by assessing the integrity of the cell membrane.

  • Protein quantification assays (e.g., Crystal Violet or Sulforhodamine B [SRB]): These assays measure the total protein content, which correlates with the number of adherent cells.[10]

Q4: I see a precipitate in my culture wells after adding this compound. What should I do?

Precipitation of the test compound is a common source of assay artifacts. Here are some steps to address this issue:

  • Check Solubility Data: Refer to the manufacturer's datasheet for information on the solubility of this compound in different solvents.[4] For in vitro studies, this compound is soluble in DMSO at 100 mg/mL (187.43 mM) with the need for ultrasonic treatment.[4]

  • Prepare Fresh Stock Solutions: Always prepare fresh dilutions of this compound from a concentrated stock in a suitable solvent like DMSO. Ensure the stock solution is fully dissolved before further dilution into the culture medium.

  • Reduce Final Solvent Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically below 0.5%) to prevent the compound from precipitating out of solution.

  • Visually Inspect: Before starting a large-scale experiment, visually inspect the highest concentration of this compound in your culture medium under a microscope to check for any signs of precipitation.

Troubleshooting Guides

Issue 1: Discrepancy between MTT Assay and ATP-Based Assay Results

Observation: The IC50 value obtained from an MTT assay for this compound is significantly different from the IC50 value obtained from an ATP-based assay like CellTiter-Glo®.

Potential Cause: this compound, as a CSNK1α inhibitor, is likely affecting cellular metabolism and the Wnt/β-catenin pathway, which can influence the rate of tetrazolium salt reduction without necessarily causing immediate cell death. ATP levels can be a more direct and sensitive measure of cell viability.[7][8][9]

Troubleshooting Steps & Solutions:

StepActionRationale
1 Perform a Cell-Free Control: To rule out direct interference of this compound with the MTT reagent.
Prepare a 96-well plate with complete cell culture medium but no cells.
Add this compound at the same concentrations used in your experiment.
Add the MTT reagent and incubate for the standard duration.
Add the solubilization solution and measure the absorbance.A significant color change in the absence of cells indicates direct chemical reduction of MTT by this compound.
2 Switch to a Non-Metabolic Readout Assay: To get a more direct measure of cell number or cell death.
Use a Crystal Violet assay to measure total protein content of adherent cells.This method is less likely to be affected by metabolic changes.[10]
Use a membrane integrity assay (e.g., LDH release) to quantify cytotoxicity.This directly measures cell death.
3 Data Interpretation: To draw the correct conclusions from your results.
Conclude that the ATP-based assay is likely a more sensitive and accurate measure of the on-target biological activity of this compound, which involves disruption of cellular signaling and metabolism.The MTT assay may be reflecting a later-stage cytotoxic outcome or a cytostatic effect.
Issue 2: High Background Signal in Control Wells

Observation: Wells containing only medium and the assay reagent (no cells) show a high background signal.

Potential Cause: This can be due to contamination of the medium or reagents, or interference from components in the cell culture medium, such as phenol (B47542) red.

Troubleshooting Steps & Solutions:

StepActionRationale
1 Use Phenol Red-Free Medium: Phenol red can interfere with colorimetric assays that measure absorbance in a similar wavelength range.
During the assay incubation step, replace the standard medium with a phenol red-free formulation.
2 Check for Contamination: Microbial contamination can lead to the reduction of assay reagents.
Visually inspect the culture medium for any signs of contamination.
Plate the medium on an agar (B569324) plate to check for bacterial or fungal growth.
3 Prepare Fresh Reagents: Assay reagents can degrade over time, leading to a higher background signal.
Prepare fresh solutions of the assay reagent according to the manufacturer's instructions.

Data Presentation

Comparison of Common Cell Viability Assays

The choice of a cell viability assay can significantly impact the experimental outcome, especially when working with compounds that modulate cellular metabolism. Below is a summary of the characteristics of commonly used assays.

Assay TypePrincipleAdvantagesDisadvantages
MTT Reduction of tetrazolium salt by mitochondrial dehydrogenases to form a colored formazan (B1609692) product.[11]Inexpensive, widely used.Insoluble formazan requires a solubilization step; can be affected by metabolic changes and compound interference.[6]
XTT, MTS, WST-1 Reduction of water-soluble tetrazolium salts by cellular dehydrogenases.Fewer steps than MTT as the formazan product is soluble; higher sensitivity than MTT.[5]Can be affected by metabolic changes and compound interference.
Resazurin (B115843) (Alamar Blue) Reduction of the blue dye resazurin to the pink, fluorescent resorufin (B1680543) by metabolically active cells.[12]Highly sensitive, non-toxic to cells, allowing for real-time measurements.Can be susceptible to interference from fluorescent compounds.
ATP-Based (e.g., CellTiter-Glo®) Quantifies ATP, a marker of metabolically active cells, using a luciferase-based reaction.[7]Very high sensitivity, rapid "add-mix-measure" protocol.[12]Can be inhibited by some compounds that interfere with the luciferase enzyme.
Crystal Violet Stains the DNA and proteins of adherent cells. The amount of dye is proportional to the number of cells.[10]Simple, inexpensive, and measures cell number directly, independent of metabolic state.Only suitable for adherent cells; requires multiple washing steps.
Membrane Integrity (e.g., LDH release) Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.Directly measures cytotoxicity.Less sensitive for detecting anti-proliferative effects.
Illustrative IC50 Values for a Kinase Inhibitor Across Different Assays

The following data is a hypothetical example to illustrate potential variability and is not specific to this compound.

Cell Viability AssayIC50 (µM)
MTT10.5
XTT8.2
CellTiter-Glo® (ATP)1.8
Crystal Violet9.5

Note: The lower IC50 value observed with the CellTiter-Glo® assay suggests a more potent effect on cellular ATP levels, which could be an earlier indicator of cellular stress or metabolic disruption compared to the endpoints measured by other assays.

Experimental Protocols

Protocol 1: Cell-Free Assay to Test for MTT Interference
  • Prepare a dilution series of this compound in complete cell culture medium in a 96-well plate. Include a medium-only control and a vehicle (e.g., DMSO) control. Do not add cells.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate the plate at 37°C for 2-4 hours, protected from light.

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader. A significant increase in absorbance in the presence of this compound indicates direct interference with the MTT reagent.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
  • Plate cells in an opaque-walled 96-well plate at the desired density and allow them to attach overnight.

  • Treat cells with a dilution series of this compound and incubate for the desired treatment period.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[13]

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Measure the luminescence using a luminometer.

Protocol 3: Crystal Violet Cell Viability Assay
  • Plate adherent cells in a 96-well plate and treat with this compound for the desired duration.

  • Gently wash the cells with PBS to remove dead, detached cells.

  • Fix the cells by adding 100 µL of 4% paraformaldehyde or methanol (B129727) to each well and incubate for 15-20 minutes at room temperature.

  • Remove the fixative and gently wash the plate with water.

  • Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.[10]

  • Carefully wash the plate with water to remove the excess stain.

  • Allow the plate to air dry completely.

  • Add 100 µL of a solubilization solution (e.g., 33% acetic acid or 10% SDS) to each well to dissolve the stain.

  • Read the absorbance at 570-595 nm using a microplate reader.[1]

Mandatory Visualization

Signaling Pathway Diagram

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 LRP5_6->Dsh Axin Axin Dsh->Axin inhibits GSK3b GSK3β Axin->GSK3b APC APC APC->GSK3b beta_catenin β-catenin GSK3b->beta_catenin phosphorylates CK1a CSNK1α CK1a->beta_catenin phosphorylates Proteasome Proteasomal Degradation beta_catenin->Proteasome targeted for TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates BAY204 This compound BAY204->CK1a inhibits Nucleus Nucleus

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start: Inconsistent Viability Results check_interference Perform Cell-Free Assay (e.g., MTT) start->check_interference interference_present Interference Detected check_interference->interference_present no_interference No Interference check_interference->no_interference switch_assay Switch to Orthogonal Assay (e.g., ATP-based, Crystal Violet) interference_present->switch_assay check_solubility Check Compound Solubility (Microscopic Inspection) no_interference->check_solubility compare_assays Compare Results from Metabolic vs. Non-Metabolic Assays switch_assay->compare_assays precipitate Precipitate Observed check_solubility->precipitate no_precipitate No Precipitate check_solubility->no_precipitate optimize_solubility Optimize Solubility: - Prepare fresh stock - Lower final DMSO% precipitate->optimize_solubility no_precipitate->compare_assays optimize_solubility->check_solubility interpret_data Interpret Data: Distinguish Cytotoxicity from Cytostatic/Metabolic Effects compare_assays->interpret_data end End: Reliable Viability Data interpret_data->end

Caption: Troubleshooting workflow for inconsistent cell viability assay results.

Logical Relationship Diagram

Logical_Relationships bay204 This compound csnk1a_inhibition CSNK1α Inhibition bay204->csnk1a_inhibition wnt_pathway_disruption Wnt Pathway Disruption csnk1a_inhibition->wnt_pathway_disruption metabolic_alteration Altered Cellular Metabolism wnt_pathway_disruption->metabolic_alteration proliferation_inhibition Inhibition of Proliferation wnt_pathway_disruption->proliferation_inhibition mtt_signal_decrease Decreased MTT Signal metabolic_alteration->mtt_signal_decrease can cause proliferation_inhibition->mtt_signal_decrease can cause atp_signal_decrease Decreased ATP Signal proliferation_inhibition->atp_signal_decrease can cause cytotoxicity Cytotoxicity (Cell Death) cytotoxicity->mtt_signal_decrease can cause cytotoxicity->atp_signal_decrease can cause

Caption: Logical relationships of this compound's effects on cell viability readouts.

References

Technical Support Center: Minimizing Compound X Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the toxicity of the hypothetical small molecule inhibitor, Compound X, in animal models. The information is presented through frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to consider before starting an in vivo toxicity study with Compound X?

A1: Before initiating in vivo studies, it is crucial to have a thorough understanding of Compound X's physicochemical properties.[1] Comprehensive preformulation data, including solubility, stability across a biological pH range, and permeability, should be established.[1] This information is vital for designing an appropriate formulation strategy.[1][2] Additionally, in silico modeling can provide initial predictions of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which can help anticipate potential liabilities.[3]

Q2: How does the formulation of Compound X impact its toxicity profile?

A2: The formulation is a critical factor that can significantly influence the toxicity of Compound X.[2] A well-designed formulation enhances bioavailability and helps achieve the desired systemic exposure, which is essential for toxicology studies.[4] For poorly soluble compounds, enabling formulations such as solutions, suspensions, or lipid-based systems may be necessary to achieve adequate exposure.[1][5] The choice of vehicle and excipients is also critical, as they must be safe and well-tolerated in the chosen animal model to avoid confounding toxicity results.[1] Optimizing the formulation can help minimize local irritation at the site of administration and may allow for the use of lower doses to achieve therapeutic efficacy, thereby reducing dose-dependent toxicity.

Q3: What are common signs of toxicity to monitor in animal models treated with Compound X?

A3: During in vivo studies, animals should be monitored closely for a range of clinical signs of toxicity. These include, but are not limited to:

  • Behavioral Changes: Lethargy, altered activity levels, unusual posture, or signs of distress.[6]

  • Physiological Changes: Significant weight loss, changes in food and water consumption, altered body temperature, or respiratory distress.

  • Physical Appearance: Ruffled fur, skin lesions, or changes in eye appearance.

  • Gastrointestinal Issues: Diarrhea or vomiting.[7]

Regular monitoring is essential to ensure animal welfare and to gather accurate data on the toxicity profile of Compound X.

Q4: What is the role of pharmacokinetics (PK) and pharmacodynamics (PD) in understanding and minimizing toxicity?

A4: Pharmacokinetics (PK), which describes what the body does to the drug (absorption, distribution, metabolism, and excretion), and pharmacodynamics (PD), which describes what the drug does to the body, are fundamental to understanding toxicity.[8] Toxic effects can arise from high drug doses or from alterations in its PK profile.[9][10] Establishing a clear relationship between the dose, plasma concentration (PK), and the pharmacological effect (PD) is crucial.[11] This PK/PD modeling helps in optimizing the dosing regimen to achieve therapeutic effects while minimizing toxicity.[8]

Q5: How can off-target effects of Compound X be identified and mitigated?

A5: Small molecule inhibitors, such as kinase inhibitors, can often interact with unintended targets, leading to off-target toxicity.[7][12] Identifying these off-target interactions can be achieved through kinome screening or proteomic profiling. Once potential off-target kinases are identified, their role in the observed toxicity can be investigated. Mitigation strategies may involve medicinal chemistry efforts to design more selective inhibitors or adjusting the dosing regimen to maintain a therapeutic window that minimizes engagement with the off-target.

Troubleshooting Guides

Problem 1: Unexpected animal mortality or severe adverse events at a presumed safe dose.

Possible Cause Troubleshooting Step
Formulation Instability/Inhomogeneity Verify the stability and homogeneity of the dosing formulation. Ensure the compound has not precipitated out of solution or suspension, which could lead to inaccurate dosing.
Dosing Error Double-check all dose calculations, including conversions from weight to volume. Ensure proper calibration of dosing equipment.
Vehicle Toxicity Run a vehicle-only control group to ensure the observed toxicity is not due to the excipients in the formulation.
Strain/Species Sensitivity The chosen animal strain or species may be particularly sensitive to Compound X. Review literature for known sensitivities or consider a pilot study in a different strain or species.[11]
Rapid Absorption/High Cmax The formulation may be leading to a rapid absorption and a high peak plasma concentration (Cmax) that exceeds the toxic threshold. Consider altering the formulation to achieve a slower release profile.

Problem 2: High variability in toxicity readouts between animals in the same dose group.

Possible Cause Troubleshooting Step
Inconsistent Dosing Technique Ensure all personnel are using a standardized and consistent dosing technique (e.g., for oral gavage, ensure proper placement and delivery rate).
Non-Homogeneous Formulation If using a suspension, ensure it is thoroughly mixed before each dose is drawn to prevent settling of the active compound.
Biological Variability Animal-to-animal variability is inherent. Ensure that the group sizes are sufficient to provide statistical power. Randomize animals to treatment groups to minimize bias.
Underlying Health Issues Ensure all animals are healthy and free from underlying infections or conditions that could impact their response to the compound.

Problem 3: Lack of dose-responsive toxicity, making it difficult to determine a Maximum Tolerated Dose (MTD).

Possible Cause Troubleshooting Step
Poor Bioavailability Compound X may have poor absorption, leading to low systemic exposure even at high doses. Conduct pharmacokinetic studies to measure plasma concentrations and determine if exposure is dose-proportional.[2]
Rapid Metabolism/Clearance The compound may be rapidly metabolized and cleared from the body, preventing the accumulation needed to induce toxicity. Analyze plasma and tissue samples to assess the metabolic profile.
Formulation Limitations The formulation may not be able to deliver higher concentrations of the compound effectively. It may be necessary to explore alternative formulation strategies to increase exposure.[4][5]
"Bell-Shaped" Dose-Response Some compounds exhibit non-linear or "bell-shaped" dose-response curves. Consider a wider range of doses, including both lower and higher concentrations, to fully characterize the response.

Data Presentation: Hypothetical Toxicity Profile of Compound X

ParameterAnimal ModelRoute of AdministrationDose/ConcentrationKey Observations
Maximum Tolerated Dose (MTD) CD-1 MiceOral (PO)100 mg/kg/day10% body weight loss, reversible within 7 days.
No-Observed-Adverse-Effect Level (NOAEL) Sprague-Dawley RatsOral (PO)30 mg/kg/dayNo significant changes in clinical signs, body weight, or clinical pathology.
Hepatotoxicity CD-1 MiceOral (PO)> 150 mg/kg/dayDose-dependent elevation of ALT and AST levels. Histopathology shows mild to moderate centrilobular necrosis.
Cardiotoxicity Beagle DogsIntravenous (IV)10 mg/kgQTc interval prolongation observed on ECG monitoring.[13]
Gastrointestinal Toxicity Sprague-Dawley RatsOral (PO)> 75 mg/kg/dayDiarrhea and decreased food consumption.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
  • Objective: To determine the highest dose of Compound X that can be administered to mice without causing life-threatening toxicity or more than a 10-15% reduction in body weight.

  • Materials: Compound X, appropriate vehicle, dosing syringes and gavage needles, analytical balance, animal cages.

  • Animal Model: Male and female CD-1 mice, 8-10 weeks old.

  • Procedure:

    • Acclimatize animals for at least 7 days.

    • Randomize animals into groups of 3-5 per sex per dose level.

    • Prepare formulations of Compound X at a range of doses (e.g., 30, 100, 300 mg/kg) and a vehicle control.

    • Administer Compound X daily via the intended clinical route (e.g., oral gavage) for 5-7 days.

    • Monitor animals twice daily for clinical signs of toxicity.

    • Record body weights daily.

    • At the end of the study, perform a gross necropsy.

  • Data Analysis: The MTD is defined as the highest dose that does not cause mortality, severe clinical signs, or more than a 10-15% body weight loss.

Protocol 2: Assessment of Hepatotoxicity Markers
  • Objective: To evaluate the potential for Compound X to cause liver injury in rats.

  • Materials: Compound X, vehicle, blood collection tubes (serum separator), clinical chemistry analyzer.

  • Animal Model: Male Sprague-Dawley rats, 9-11 weeks old.

  • Procedure:

    • Dose animals with Compound X at three dose levels (e.g., low, medium, high) and a vehicle control for a specified duration (e.g., 14 or 28 days).

    • Collect blood samples via tail vein or terminal cardiac puncture at specified time points (e.g., Day 7 and Day 28).

    • Process blood to obtain serum.

    • Analyze serum samples for key liver enzymes: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

    • At the end of the study, collect liver tissue for histopathological examination.

  • Data Analysis: Compare the levels of ALT and AST in the treated groups to the control group. A statistically significant increase in these enzymes is indicative of potential hepatotoxicity. Correlate biochemical findings with histopathology results.

Visualizations

cluster_workflow Workflow for Investigating and Mitigating In Vivo Toxicity A Initial In Vivo Toxicity Screen (e.g., MTD Study) B Significant Toxicity Observed? A->B C Refine Formulation (e.g., improve solubility, change vehicle) B->C Yes D Optimize Dosing Regimen (e.g., lower dose, change frequency) B->D Yes E Proceed to Definitive Toxicity Studies (e.g., GLP Tox) B->E No F Investigate Mechanism of Toxicity (e.g., off-target effects, metabolite profiling) B->F Yes H Re-evaluate in Toxicity Screen C->H D->H G Stop Development or Redesign Compound F->G H->B

Caption: Workflow for Investigating and Mitigating In Vivo Toxicity.

cluster_pathway Hypothetical Signaling Pathway of Compound X Receptor Growth Factor Receptor TargetKinase Target Kinase (e.g., ABC Kinase) Receptor->TargetKinase Activates Downstream Downstream Signaling TargetKinase->Downstream Proliferation Cell Proliferation & Survival (Therapeutic Effect) Downstream->Proliferation CompoundX Compound X CompoundX->TargetKinase Inhibits OffTarget1 Off-Target Kinase 1 (e.g., Cardiac Kinase) CompoundX->OffTarget1 Inhibits (lower affinity) OffTarget2 Off-Target Kinase 2 (e.g., Liver Kinase) CompoundX->OffTarget2 Inhibits (lower affinity) Cardiotoxicity Cardiotoxicity OffTarget1->Cardiotoxicity Hepatotoxicity Hepatotoxicity OffTarget2->Hepatotoxicity

Caption: Hypothetical Signaling Pathway of Compound X.

cluster_decision_tree Decision Tree for Managing Adverse Events A Adverse Event Observed in Study B Is the event severe or life- threatening? A->B C Is the event related to the vehicle? B->C No E Consider humane euthanasia and terminate dose group B->E Yes D Is the event dose-dependent? C->D No G Test new vehicle or formulation C->G Yes F Continue monitoring. Increase observation frequency. D->F Uncertain H Reduce dose or modify schedule D->H Yes I Investigate alternative mechanism of toxicity D->I No

Caption: Decision Tree for Managing Adverse Events.

References

Technical Support Center: Overcoming Resistance to BAY-204 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-204, a potent and selective Casein Kinase 1 alpha (CSNK1α) inhibitor. The information provided addresses potential challenges in its experimental use, with a focus on overcoming resistance in cancer cells, particularly in the context of Acute Myeloid Leukemia (AML).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as BRD3727) is a potent, ATP-competitive, and selective inhibitor of Casein Kinase 1 alpha (CSNK1α).[1] CSNK1α is a serine/threonine kinase that plays a crucial role in various cellular processes, including the Wnt/β-catenin and p53 signaling pathways.[2][3][4] In the context of cancer, particularly AML, inhibition of CSNK1α by this compound can disrupt these pathways, leading to decreased cancer cell proliferation and survival.[4] Specifically, CSNK1α is known to be a negative regulator of the p53 tumor suppressor and a component of the β-catenin destruction complex, which downregulates Wnt signaling.[5]

Q2: What are the known cellular pathways affected by this compound?

This compound primarily impacts signaling pathways regulated by its target, CSNK1α. These include:

  • Wnt/β-catenin Signaling: CSNK1α is a key component of the β-catenin destruction complex. Inhibition of CSNK1α can lead to the accumulation of β-catenin, which can have varying effects depending on the cellular context.[2][3] However, in some cancers, sustained Wnt pathway activation is a dependency, and modulating this pathway can be therapeutic.

  • p53 Signaling: CSNK1α can negatively regulate p53 activity.[4] Therefore, inhibiting CSNK1α with this compound may lead to the activation of p53, promoting apoptosis in cancer cells with wild-type p53.

  • Autophagy: CSNK1α has been identified as a key negative regulator of oncogenic RAS-induced autophagy.[5] Inhibition of CSNK1α can enhance autophagic flux.

Q3: What are the potential mechanisms of resistance to this compound?

While specific resistance mechanisms to this compound have not been extensively documented in published literature, based on known mechanisms of resistance to other kinase inhibitors in AML, potential mechanisms include:

  • Target Alteration: Mutations in the CSNK1A1 gene (encoding CSNK1α) that prevent this compound from binding to its target. This is a common mechanism of resistance to kinase inhibitors.[6]

  • Bypass Pathway Activation: Upregulation of parallel signaling pathways that compensate for the inhibition of CSNK1α. For example, activation of the RAS-MAPK-ERK pathway is a known resistance mechanism to SYK inhibitors in AML.[7][8][9]

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), which actively transport this compound out of the cancer cell, reducing its intracellular concentration.

  • Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of CSNK1α that circumvent the effects of its inhibition.

Q4: Are there any known biomarkers that may predict sensitivity or resistance to this compound?

The specific biomarker profile for this compound sensitivity is still under investigation. However, based on its mechanism of action, potential biomarkers could include:

  • CSNK1A1 Expression Levels: High expression of CSNK1α might indicate a dependency on this kinase for survival.

  • Status of Wnt and p53 Pathways: Tumors with mutations or alterations in components of the Wnt/β-catenin or p53 pathways may exhibit differential sensitivity to this compound.

  • RAS Pathway Activation: Pre-existing activation of the RAS-MAPK-ERK pathway might confer primary resistance to this compound.[7][8][9]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during in vitro experiments with this compound, particularly when observing or suspecting resistance.

Problem Possible Cause Recommended Action
Reduced or no inhibition of cell viability at expected concentrations. 1. Primary Resistance: The cell line may have intrinsic resistance mechanisms. 2. Acquired Resistance: Prolonged exposure to this compound has led to the selection of resistant clones. 3. Incorrect Drug Concentration: Errors in dilution or degradation of the compound.1. Characterize the cell line: Perform baseline molecular profiling (e.g., sequencing of CSNK1A1, assessing RAS pathway activation). 2. Develop resistant cell lines: See Protocol 1 for establishing a this compound resistant cell line. 3. Verify drug activity: Test the compound on a known sensitive cell line in parallel. Prepare fresh dilutions for each experiment.
Reactivation of downstream signaling pathways despite treatment. 1. Feedback Loop Activation: Inhibition of CSNK1α may trigger a compensatory feedback loop. 2. Bypass Pathway Activation: Upregulation of an alternative signaling pathway.1. Perform time-course experiments: Analyze downstream signaling markers (e.g., p-ERK, active β-catenin) at various time points after treatment. 2. Investigate combination therapies: Use inhibitors of suspected bypass pathways (e.g., a MEK inhibitor if the RAS-MAPK pathway is activated). See Protocol 3 for synergy analysis.
Increased expression of drug efflux pumps. 1. Transcriptional Upregulation: Exposure to the drug may induce the expression of genes like ABCB1 (MDR1).1. Measure efflux pump expression: Use qPCR or Western blotting to assess the levels of P-glycoprotein and other relevant transporters. 2. Co-administer an efflux pump inhibitor: Use a known inhibitor like verapamil (B1683045) or cyclosporine A in your in vitro assays to see if sensitivity is restored.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant AML Cell Lines

Cell LineStatusThis compound IC50 (nM)Notes
MOLM-13Sensitive15Parent cell line
MOLM-13-BRThis compound Resistant500Developed through continuous exposure to this compound
OCI-AML3Sensitive25Parent cell line
OCI-AML3-BRThis compound Resistant800Developed through continuous exposure to this compound

Note: These are example values for illustrative purposes. Actual IC50 values should be determined experimentally.

Experimental Protocols

Protocol 1: Establishment of a this compound Resistant Cell Line

  • Initial Seeding: Seed a sensitive AML cell line (e.g., MOLM-13) at a density of 1 x 10^5 cells/mL in a T-25 flask.

  • Initial Treatment: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitoring and Media Change: Monitor the cells for growth. When the cell viability drops and then begins to recover, indicating the growth of resistant cells, passage the cells and change the media, replenishing it with fresh this compound at the same concentration.

  • Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).

  • Selection of Resistant Pool: Continue this process for several months until the cells can proliferate in the presence of a high concentration of this compound (e.g., 10-20 times the original IC50).

  • Verification of Resistance: Perform a cell viability assay (see Protocol 2) to confirm the shift in the IC50 value compared to the parental cell line.

  • Characterization: Analyze the resistant cell line for potential resistance mechanisms (e.g., sequencing of CSNK1A1, Western blot for bypass pathway activation).

Protocol 2: Cell Viability Assay (Using CellTiter-Glo®)

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Drug Treatment: Prepare a serial dilution of this compound. Add the drug to the wells in triplicate. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

  • Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 3: Western Blot Analysis for Bypass Pathway Activation

  • Cell Lysis: Treat sensitive and resistant AML cells with this compound for various time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

G cluster_0 Normal Wnt Signaling (OFF) cluster_1 Aberrant Wnt Signaling (ON) Wnt Wnt Ligand Frizzled Frizzled Receptor Dishevelled Dishevelled LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CSNK1α) Dishevelled->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation & Degradation TCF_LEF TCF/LEF Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Repression Wnt_2 Wnt Ligand Frizzled_2 Frizzled Receptor Wnt_2->Frizzled_2 LRP5_6_2 LRP5/6 Frizzled_2->LRP5_6_2 Dishevelled_2 Dishevelled LRP5_6_2->Dishevelled_2 Destruction_Complex_2 Destruction Complex (Inactivated) Dishevelled_2->Destruction_Complex_2 Inhibition Beta_Catenin_2 β-catenin (Accumulates) TCF_LEF_2 TCF/LEF Beta_Catenin_2->TCF_LEF_2 Translocation to Nucleus Target_Genes_2 Target Gene Expression (Proliferation, Survival) TCF_LEF_2->Target_Genes_2 Activation

Caption: Simplified Wnt/β-catenin signaling pathway.

G cluster_0 This compound Action and Potential Resistance BAY204 This compound CSNK1a CSNK1α BAY204->CSNK1a Inhibition CSNK1a_mut Mutated CSNK1α BAY204->CSNK1a_mut Binding Failure p53_activation p53 Activation CSNK1a->p53_activation (Relieves Inhibition) Apoptosis Apoptosis p53_activation->Apoptosis Bypass_Pathway Bypass Pathway Activation (e.g., RAS-MAPK) Proliferation_Survival Cell Proliferation & Survival Bypass_Pathway->Proliferation_Survival

Caption: this compound mechanism and potential resistance pathways.

G Start Observe Reduced This compound Efficacy Check_Drug Verify Drug Integrity & Concentration Start->Check_Drug Test_Sensitive_Line Test on Sensitive Control Cell Line Check_Drug->Test_Sensitive_Line Resistance_Confirmed Resistance Confirmed Test_Sensitive_Line->Resistance_Confirmed Sequence_Target Sequence CSNK1A1 Gene Resistance_Confirmed->Sequence_Target Analyze_Pathways Analyze Bypass Pathways (e.g., Western Blot for p-ERK) Resistance_Confirmed->Analyze_Pathways Mutation_Found Target Mutation Found? Sequence_Target->Mutation_Found Pathway_Activated Bypass Pathway Activated? Analyze_Pathways->Pathway_Activated Mutation_Found->Analyze_Pathways No Consider_Alt_Inhibitor Consider Alternative CSNK1α Inhibitor Mutation_Found->Consider_Alt_Inhibitor Yes Combination_Therapy Test Combination Therapy (e.g., + MEK inhibitor) Pathway_Activated->Combination_Therapy Yes Investigate_Other Investigate Other Mechanisms (e.g., efflux pumps) Pathway_Activated->Investigate_Other No

Caption: Troubleshooting workflow for this compound resistance.

References

Validation & Comparative

A Comparative Guide to BAY-204 and Other CSNK1α Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of BAY-204 with other notable Casein Kinase 1α (CSNK1α) inhibitors, including BTX-A51, SR-3029, and Umbralisib. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance, supporting experimental data, and relevant methodologies.

Introduction to CSNK1α Inhibition

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including signal transduction pathways critical for cell proliferation, differentiation, and apoptosis. The alpha isoform, CSNK1α, has emerged as a significant therapeutic target, particularly in oncology. Its dysregulation is implicated in the pathogenesis of several malignancies, including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), primarily through its roles in the Wnt/β-catenin and p53 signaling pathways. Inhibition of CSNK1α presents a promising strategy for therapeutic intervention in these diseases.

Comparative Analysis of CSNK1α Inhibitors

This section details the available data on this compound and compares it with other CSNK1α inhibitors that are in preclinical and clinical development.

This compound (BRD3727)

This compound is a potent, ATP-competitive, and selective inhibitor of CSNK1α. It has demonstrated significant potential in preclinical studies, particularly for the treatment of acute myeloid leukemia (AML).[1]

Other CSNK1α Inhibitors
  • BTX-A51: A first-in-class oral small molecule that inhibits not only CSNK1α but also cyclin-dependent kinases 7 and 9 (CDK7/9).[2] It has undergone a Phase 1 clinical trial for relapsed or refractory AML and MDS.[2][3] Its mechanism of action involves the activation of p53 and suppression of Mcl1.[2]

  • SR-3029: A potent dual inhibitor of CSNK1δ and CSNK1ε, with IC50 values of 44 nM and 260 nM, respectively.[4][5][6] It has shown preclinical efficacy in models of breast cancer by inducing apoptosis.[7]

  • Umbralisib: A dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and CSNK1ε.[8] It received accelerated FDA approval for relapsed or refractory marginal zone lymphoma and follicular lymphoma but was later withdrawn due to safety concerns.[9][10]

Data Presentation

The following tables summarize the quantitative data for this compound and its comparators.

Table 1: In Vitro Potency of CSNK1α Inhibitors
CompoundTarget(s)IC50ATP ConcentrationAssay TypeReference(s)
This compound CSNK1α 2 nM 10 µM Not Specified[1]
12 nM 1 mM Not Specified[1]
BTX-A51CSNK1α, CDK7, CDK9Not Publicly AvailableNot SpecifiedNot Specified[2]
SR-3029CSNK1δ44 nMNot SpecifiedNot Specified[4][5][6]
CSNK1ε260 nMNot SpecifiedNot Specified[4][5][6]
UmbralisibPI3Kδ, CSNK1εNot Publicly Available for CSNK1εNot SpecifiedNot Specified[8]
Table 2: Preclinical and Clinical Efficacy Overview
CompoundIndication(s)Model(s)Key FindingsReference(s)
This compound Acute Myeloid Leukemia (AML)Preclinical (Implied)Potent and selective CSNK1α inhibition[1]
BTX-A51Relapsed/Refractory AML, MDSPhase 1 Clinical TrialRecommended Phase 2 dose of 21 mg (3x/week). 30% CR/CRi in RUNX1-mutated patients at efficacious doses.[2][3][11]
SR-3029Breast CancerIn vitro cell lines, in vivo xenograftsInhibited proliferation of breast cancer cell lines and growth of breast tumor xenografts.[4][7]
UmbralisibRelapsed/Refractory LymphomasClinical TrialsReceived accelerated FDA approval (later withdrawn). Showed meaningful clinical activity.[8][9][10]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of CSNK1α inhibitors are provided below.

In Vitro Kinase Inhibition Assay (Radiolabeled ATP Filter Binding Assay)

This assay is a standard method to determine the potency of a compound against a specific kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against CSNK1α.

Materials:

  • Recombinant human CSNK1α enzyme.

  • Specific peptide substrate for CSNK1α.

  • [γ-³³P]ATP or [γ-³²P]ATP.

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

  • Test compound (e.g., this compound) at various concentrations.

  • Phosphocellulose filter plates.

  • 0.5% Phosphoric acid wash buffer.

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the CSNK1α enzyme and its specific peptide substrate in the kinase reaction buffer.

  • Add the test compound at a range of concentrations to the reaction mixture. A DMSO control is used as a negative control.

  • Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP (or [γ-³²P]ATP) to a final concentration at or below the Km for ATP for the kinase.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unbound [γ-³³P]ATP will be washed away.

  • Wash the filter plate multiple times with 0.5% phosphoric acid to remove excess radiolabeled ATP.

  • Dry the filter plate and measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the half-maximal effective concentration (EC50) of a CSNK1α inhibitor in AML cell lines.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13).

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS) and antibiotics.

  • 96-well cell culture plates.

  • Test compound (e.g., this compound) at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed the AML cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking, to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the EC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

CSNK1α in the Wnt/β-catenin Signaling Pathway

CSNK1α plays a crucial negative regulatory role in the canonical Wnt signaling pathway. In the absence of a Wnt ligand, CSNK1α phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[2] This prevents the accumulation of β-catenin and the transcription of Wnt target genes.

Wnt_Signaling cluster_off Wnt 'Off' State cluster_on Wnt 'On' State cluster_nucleus Wnt 'On' State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CSNK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Phospho_beta_catenin p-β-catenin Destruction_Complex->Phospho_beta_catenin Ubiquitination Proteasome Proteasome Phospho_beta_catenin->Proteasome Degradation TCF_LEF_off TCF/LEF Wnt_Genes_off Wnt Target Genes (e.g., c-Myc, Cyclin D1) TRANSCRIPTION OFF TCF_LEF_off->Wnt_Genes_off Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Binds Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activates Destruction_Complex_inactivated Destruction Complex (Inactivated) Dishevelled->Destruction_Complex_inactivated Inhibits beta_catenin_on β-catenin (Accumulates) Nucleus Nucleus beta_catenin_on->Nucleus Translocates TCF_LEF_on TCF/LEF beta_catenin_on->TCF_LEF_on Binds Wnt_Genes_on Wnt Target Genes TRANSCRIPTION ON TCF_LEF_on->Wnt_Genes_on

Caption: Role of CSNK1α in the canonical Wnt/β-catenin signaling pathway.

CSNK1α in the p53 Signaling Pathway

CSNK1α can negatively regulate the tumor suppressor p53. It can phosphorylate MDM2, a key negative regulator of p53, leading to the inhibition of p53's transcriptional activity and promoting its degradation.[7] Inhibition of CSNK1α can, therefore, lead to the activation of p53 and subsequent apoptosis in cancer cells.[12]

p53_Signaling cluster_normal Normal p53 Regulation cluster_inhibited CSNK1α Inhibition CSNK1a_p53 CSNK1α MDM2 MDM2 CSNK1a_p53->MDM2 Phosphorylates & Activates p53 p53 MDM2->p53 Ubiquitinates & Inhibits Proteasome_p53 Proteasome p53->Proteasome_p53 Degradation p21 p21 p53->p21 Apoptosis_genes Apoptosis Genes p53->Apoptosis_genes Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis_off Apoptosis Apoptosis_genes->Apoptosis_off BAY_204 This compound CSNK1a_inhibited CSNK1α BAY_204->CSNK1a_inhibited Inhibits MDM2_inactive MDM2 (Inactive) CSNK1a_inhibited->MDM2_inactive p53_active p53 (Active & Stable) p21_on p21 p53_active->p21_on Activates Transcription Apoptosis_genes_on Apoptosis Genes p53_active->Apoptosis_genes_on Activates Transcription Cell_Cycle_Arrest_on Cell Cycle Arrest p21_on->Cell_Cycle_Arrest_on Apoptosis_on Apoptosis Apoptosis_genes_on->Apoptosis_on

Caption: Regulation of the p53 pathway by CSNK1α and its inhibition.

Experimental Workflow for In Vivo Xenograft Studies

This workflow outlines the general procedure for evaluating the efficacy of a CSNK1α inhibitor in an AML xenograft model.

Xenograft_Workflow start Start cell_culture 1. AML Cell Culture (e.g., MV4-11) start->cell_culture injection 2. Subcutaneous or Intravenous Injection into Immunocompromised Mice cell_culture->injection tumor_establishment 3. Tumor Establishment (Monitor Tumor Volume) injection->tumor_establishment randomization 4. Randomization into Treatment Groups tumor_establishment->randomization treatment 5. Treatment Administration (e.g., this compound, Vehicle Control) randomization->treatment monitoring 6. Monitor Tumor Growth, Body Weight, and Overall Health treatment->monitoring endpoint 7. Endpoint Analysis (e.g., Tumor Weight, IHC, Biomarker Analysis) monitoring->endpoint data_analysis 8. Data Analysis and Statistical Evaluation endpoint->data_analysis end End data_analysis->end

Caption: General workflow for an in vivo AML xenograft study.

Conclusion

This compound is a highly potent and selective CSNK1α inhibitor with significant therapeutic potential, particularly in AML. While direct comparative preclinical and clinical data with other CSNK1α inhibitors are limited in the public domain, its strong in vitro profile suggests it is a valuable tool for research and a promising candidate for further development. The multi-kinase inhibitor BTX-A51 has shown clinical activity in AML, providing a benchmark for the therapeutic potential of targeting CSNK1α in this disease. SR-3029 and Umbralisib, while targeting different CK1 isoforms or having a dual-target mechanism, provide a broader context for the therapeutic utility of inhibiting the Casein Kinase 1 family. Further studies are warranted to fully elucidate the comparative efficacy and safety of this compound.

References

Comparative Efficacy Analysis of Casein Kinase 1 Inhibitors: BAY-204 vs. SR-3029

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the Casein Kinase 1 (CK1) family of serine/threonine kinases has emerged as a promising target. Different isoforms of CK1 are implicated in various cellular processes, and their dysregulation is linked to several cancers. This guide provides a comparative analysis of two potent inhibitors targeting different CK1 isoforms: BAY-204, a selective inhibitor of CK1α (CSNK1A1), and SR-3029, a selective inhibitor of CK1δ and CK1ε. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of their preclinical efficacy.

Introduction to Targeted CK1 Isoforms

Casein Kinase 1 comprises seven isoforms (α, β, γ1, γ2, γ3, δ, and ε) in mammals, each playing distinct and sometimes overlapping roles in critical signaling pathways.

  • CK1α (CSNK1A1): This isoform is a key regulator of various cellular processes, including cell division, β-catenin signaling, and the p53 tumor suppressor pathway.[1] Inhibition of CK1α is a validated therapeutic strategy in hematologic malignancies and is being explored in solid tumors.[1]

  • CK1δ and CK1ε: These isoforms are critically involved in the regulation of Wnt signaling, circadian rhythms, and the DNA damage response. Aberrant activity of CK1δ and CK1ε has been implicated in cancers such as melanoma and breast cancer.

This guide will delve into the preclinical data of this compound and SR-3029 to provide a clear comparison of their potency, cellular activity, and in vivo efficacy.

Quantitative Efficacy Data

The following tables summarize the key quantitative data for this compound and SR-3029 based on available preclinical studies.

Table 1: In Vitro Kinase Inhibitory Potency

CompoundTarget Isoform(s)IC50 (at 10 µM ATP)IC50 (at 1 mM ATP)IC50 (CK1δ)IC50 (CK1ε)
This compound CK1α2 nM[1][2][3]12 nM / 17 nM[2][4]--
SR-3029 CK1δ, CK1ε--44 nM[2][5]260 nM[2][5]

Table 2: In Vitro Anti-proliferative Activity

CompoundCell Line(s)Cancer TypeEC50 / Potency
This compound TMD8, IM-95, KU-19-19Diffuse Large B-cell Lymphoma, Gastric Cancer, Urothelial CancerNanomolar antiproliferative potency[4][5]
SR-3029 A375, various breast cancer cell linesMelanoma, Breast CancerEC50 ≤ 100 nM (A375); EC50 5-70 nM (CK1δ overexpressing breast cancer cells)

Table 3: In Vivo Efficacy in Xenograft Models

CompoundXenograft Model(s)Cancer TypeOutcome
This compound TMD8, IM95, KU19-19, HCT116, HT29Diffuse Large B-cell Lymphoma, Gastric Cancer, Urothelial Cancer, Colorectal CancerPromising efficacy observed[5][6][7][8]
SR-3029 Breast tumor xenograftsBreast CancerInhibits tumor growth[2][5]

Signaling Pathways

The signaling pathways affected by this compound and SR-3029 are centered around the specific CK1 isoforms they inhibit. Below are simplified diagrams illustrating their points of intervention.

cluster_0 Upstream Signals cluster_1 Casein Kinase 1 Signaling cluster_2 Downstream Cellular Processes Growth Factors Growth Factors CK1a CK1α Growth Factors->CK1a Wnt Ligands Wnt Ligands CK1de CK1δ / CK1ε Wnt Ligands->CK1de DNA Damage DNA Damage DNA Damage->CK1de Cell Cycle Progression Cell Cycle Progression CK1a->Cell Cycle Progression p53 Activation p53 Activation CK1a->p53 Activation β-catenin Degradation β-catenin Degradation CK1a->β-catenin Degradation Apoptosis Apoptosis CK1de->Apoptosis CK1de->β-catenin Degradation Circadian Rhythm Circadian Rhythm CK1de->Circadian Rhythm BAY204 This compound BAY204->CK1a SR3029 SR-3029 SR3029->CK1de

Caption: Simplified signaling pathways for CK1α and CK1δ/ε inhibition.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the methodologies for the key experiments cited can be generally described as follows.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound and SR-3029 against their respective target kinases is typically determined using a biochemical assay. A common method is a radiometric filter binding assay or a fluorescence-based assay.

General Workflow:

  • Reaction Setup: Recombinant human CK1 isoforms are incubated with a specific peptide substrate, ATP (often radiolabeled [γ-³²P]ATP), and varying concentrations of the inhibitor compound in a suitable reaction buffer.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination: The reaction is stopped, often by the addition of a solution like phosphoric acid.

  • Detection:

    • Radiometric: The phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.

    • Fluorescence: The assay may use a modified substrate that, upon phosphorylation, can be detected by a specific antibody in a fluorescence resonance energy transfer (FRET) or other fluorescence-based readout.

  • Data Analysis: The amount of phosphorylation is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

cluster_workflow General Experimental Workflow for Efficacy Testing A In Vitro Kinase Assay (Determine IC50) B Cell-Based Proliferation/Apoptosis Assays (Determine EC50) A->B Promising Potency C In Vivo Xenograft Model Studies (Assess Tumor Growth Inhibition) B->C Significant Cellular Activity D Pharmacokinetic Analysis (Assess Bioavailability) C->D Efficacy Observed

Caption: A generalized workflow for preclinical efficacy assessment.

Cell Proliferation Assay

The anti-proliferative effects of the compounds on cancer cell lines are commonly assessed using assays that measure cell viability or metabolic activity.

General Workflow:

  • Cell Seeding: Cancer cells (e.g., TMD8 for this compound, A375 for SR-3029) are seeded in multi-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a period of time, typically 72 hours, to allow for effects on cell proliferation.

  • Viability Measurement: A reagent such as MTT, MTS, or a resazurin-based reagent (e.g., alamarBlue) is added to the wells. These reagents are converted into a colored or fluorescent product by metabolically active cells.

  • Data Acquisition: The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The results are normalized to the vehicle control, and the EC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is calculated.

In Vivo Xenograft Studies

To evaluate the in vivo efficacy, human cancer cells are implanted into immunocompromised mice to form tumors.

General Workflow:

  • Cell Implantation: A specific number of human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are randomized into treatment and control groups. The treatment group receives the compound (e.g., this compound or SR-3029) via a specific route (e.g., oral gavage), while the control group receives a vehicle.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or after a set duration. The tumors are then excised and may be used for further analysis (e.g., biomarker studies).

  • Data Analysis: The tumor growth in the treated group is compared to the control group to determine the extent of tumor growth inhibition.

Concluding Remarks

Both this compound and SR-3029 demonstrate potent and selective inhibition of their respective Casein Kinase 1 isoform targets, translating to anti-proliferative effects in relevant cancer cell lines and in vivo tumor growth inhibition. This compound, targeting CK1α, shows promise in hematologic and various solid tumors. SR-3029, targeting CK1δ/ε, has shown efficacy in models of melanoma and breast cancer. The choice between these or similar inhibitors for further research and development will likely depend on the specific cancer type and the underlying dependency on a particular CK1 isoform. The data presented here provides a foundational comparison to aid in such strategic decisions.

References

Head-to-Head Comparison of BAY-204 and GDC-3029: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature, clinical trial registries, and public databases has revealed no information on compounds with the specific designations BAY-204 and GDC-3029.

These identifiers likely represent internal preclinical drug candidates from Bayer (BAY) and Genentech (GDC), which have not yet been disclosed in public forums such as scientific publications or conference proceedings. Pharmaceutical companies typically maintain confidentiality around their early-stage research and development pipeline.

Consequently, a direct head-to-head comparison of this compound and GDC-3029 is not possible at this time due to the absence of any publicly available data regarding their:

  • Mechanism of Action

  • Target Signaling Pathways

  • Preclinical Efficacy and Safety Data

  • Experimental Protocols

Without this foundational information, the creation of comparative data tables and visualizations as requested cannot be fulfilled.

Researchers and drug development professionals seeking information on these specific compounds are advised to monitor for future disclosures from Bayer and Genentech at major scientific conferences or in peer-reviewed journals. Should the designations be inaccurate or alternative identifiers exist, a new search may yield relevant information.

BAY-204: A Potent and Selective CSNK1α Inhibitor for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of BAY-204, a potent and selective inhibitor of Casein Kinase 1α (CSNK1α), with other known inhibitors of the same target. This document summarizes key performance data, details experimental methodologies for inhibitor validation, and visualizes the relevant biological pathways to support informed decisions in research and development.

This compound has emerged as a highly potent, ATP-competitive inhibitor of CSNK1α, demonstrating an IC50 of 2 nM at a 10 µM ATP concentration and 12 nM at a 1 mM ATP concentration[1]. Its high affinity and ATP-competitive nature make it a valuable tool for elucidating the physiological and pathological roles of CSNK1α. This guide aims to provide a clear comparison of this compound with other commercially available CSNK1α inhibitors, focusing on their selectivity profiles.

Comparative Selectivity of CSNK1α Inhibitors

The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to ambiguous experimental results and potential toxicity. While a comprehensive, publicly available kinome scan for this compound is not currently available, its description as a "selective" inhibitor warrants comparison with other inhibitors for which selectivity data has been published.

The following table summarizes the inhibitory activity of this compound and two other well-characterized CSNK1α inhibitors, SR-3029 and D4476, against their primary target and key off-targets. This data allows for an objective assessment of their relative selectivity.

InhibitorPrimary Target(s)IC50 (nM)Key Off-TargetsOff-Target IC50 (nM)
This compound CSNK1α 2 (at 10 µM ATP)[1]Not publicly availableNot publicly available
SR-3029CK1δ / CK1ε44 / 260MYLK4, FLT3, Cdk4/cyclin D1, MARK2>90% inhibition at 10,000 nM
D4476CK1300ALK5, p38α MAP kinase500, 12,000

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of scientific research. This section details a representative biochemical assay protocol for determining the potency and selectivity of kinase inhibitors like this compound. The LanthaScreen™ Eu Kinase Binding Assay is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) method suitable for this purpose.

LanthaScreen™ Eu Kinase Binding Assay for CSNK1α

This protocol is adapted for the assessment of inhibitors against CSNK1α.

Objective: To determine the IC50 value of a test compound (e.g., this compound) against CSNK1α.

Materials:

  • CSNK1α enzyme (recombinant)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Assay Buffer

  • Test compound (e.g., this compound) and control inhibitors (e.g., Staurosporine)

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 3X solution of CSNK1α and Eu-anti-Tag Antibody in Assay Buffer.

    • Prepare a 3X solution of the Kinase Tracer in Assay Buffer.

    • Prepare a serial dilution of the test compound in DMSO, followed by a dilution in Assay Buffer to create a 3X working solution.

  • Assay Assembly:

    • Add 5 µL of the 3X test compound solution to the wells of a 384-well plate.

    • Add 5 µL of the 3X CSNK1α/Eu-anti-Tag Antibody solution to each well.

    • Add 5 µL of the 3X Kinase Tracer solution to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET plate reader, exciting at 340 nm and measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

CSNK1α Signaling Pathway

CSNK1α is a key regulator of numerous cellular processes, most notably the Wnt/β-catenin signaling pathway. Understanding this pathway is crucial for interpreting the effects of CSNK1α inhibitors.

CSNK1a_Signaling_Pathway cluster_wnt_off Wnt OFF State cluster_wnt_on Wnt ON State DestructionComplex Destruction Complex (Axin, APC, GSK3β) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off P CSNK1a_off CSNK1α CSNK1a_off->beta_catenin_off P Ubiquitination Ubiquitination & Proteasomal Degradation beta_catenin_off->Ubiquitination TCF_LEF_off TCF/LEF TargetGenes_off Target Gene Expression OFF TCF_LEF_off->TargetGenes_off Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Dishevelled->DestructionComplex Inhibits beta_catenin_on β-catenin (stabilized) beta_catenin_nucleus β-catenin beta_catenin_on->beta_catenin_nucleus Translocates to Nucleus TCF_LEF_on TCF/LEF beta_catenin_nucleus->TCF_LEF_on TargetGenes_on Target Gene Expression ON TCF_LEF_on->TargetGenes_on BAY204 This compound BAY204->CSNK1a_off Inhibits Kinase_Selectivity_Workflow Compound Test Compound (e.g., this compound) PrimaryScreen Primary Screen (Single High Concentration) Compound->PrimaryScreen DoseResponse Dose-Response Assay (IC50 Determination) PrimaryScreen->DoseResponse Identified Hits KinasePanel Kinome-wide Panel (>400 kinases) KinasePanel->PrimaryScreen DataAnalysis Data Analysis & Visualization DoseResponse->DataAnalysis SelectivityProfile Selectivity Profile (e.g., Kinome Map) DataAnalysis->SelectivityProfile

References

Efficacy of BAY-204 (BAY 2402234) in Published AML Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of BAY 2402234, a novel dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, with other targeted therapies for Acute Myeloid Leukemia (AML). The data presented is compiled from published, peer-reviewed studies to offer an objective overview for research and drug development professionals.

Introduction to BAY 2402234

BAY 2402234 is a potent and selective, orally bioavailable small molecule inhibitor of the mitochondrial enzyme DHODH.[1] This enzyme is a key component of the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including AML blasts.[1] By inhibiting DHODH, BAY 2402234 depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and, notably, the induction of differentiation in AML cells.[1] This mechanism of action represents a promising therapeutic strategy aimed at overcoming the differentiation block that is a hallmark of AML.

Comparative In Vitro Efficacy

The following tables summarize the in vitro activity of BAY 2402234 in comparison to other targeted agents against various AML cell lines.

Table 1: Anti-Proliferative Activity (IC50, nM) of Targeted AML Therapies

Cell LineBAY 2402234[2]Venetoclax + AzacitidineGilteritinib (FLT3-ITD)[3][4]Ivosidenib (IDH1 mutant)Enasidenib (IDH2 mutant)
MOLM-13 (FLT3-ITD)0.081Data not available~1N/AN/A
MV4-11 (FLT3-ITD)0.29Data not available<1N/AN/A
THP-12.6Data not availableData not availableN/AN/A
HL-608.2Data not availableData not availableN/AN/A
TF-10.88Data not availableData not availableN/AN/A
HEL0.54Data not availableData not availableN/AN/A
KG-11.1Data not availableData not availableN/AN/A
OCI-AML30.92Data not availableData not availableN/AN/A
SKM-11.3Data not availableData not availableN/AN/A

N/A : Not applicable as the drug's efficacy is primarily in a different genetic subtype.

Table 2: Differentiation Induction (EC50, nM) of BAY 2402234

Cell LineDifferentiation MarkerEC50 (nM)[2]
MOLM-13CD11b3.16
HELCD11b0.96
THP-1CD148.8
TF-1CD11b2.9
SKM-1CD149.0

Comparative In Vivo Efficacy

The subsequent tables summarize the in vivo efficacy of BAY 2402234 and comparator drugs in AML xenograft models.

Table 3: Efficacy of BAY 2402234 in Subcutaneous AML Xenograft Models[5]

AML ModelTreatmentDose (mg/kg, oral, daily)Tumor Growth Inhibition (%)
MOLM-13BAY 24022340.9Significant
1.8Significant
3.75Significant
7.5Significant
MV4-11BAY 24022341.25Significant
2.5Significant
5Significant

Table 4: Survival Benefit of BAY 2402234 in Disseminated AML Xenograft Models[5]

AML ModelTreatmentDose (mg/kg, oral, daily)Median Survivalp-value
HL-60Vehicle-21 days<0.0001
BAY 2402234535 days
Cytarabine529 days
MV4-11Vehicle-21 days<0.0001
BAY 24022344>46 days

Table 5: Efficacy of Comparator Drugs in AML Xenograft Models

Drug/CombinationAML ModelEfficacy MetricResultReference
GilteritinibMOLM-13Tumor Growth InhibitionPotent antitumor effect[6]
QuizartinibMOLM-13Tumor Growth InhibitionPotent antitumor effect[6]
Venetoclax + AzacitidineKMT2A-rearranged infant ALL xenograftsSurvival AdvantageSignificant[7]
IvosidenibIDH1-mutant PDXTumor GrowthInhibitionNot specified
EnasidenibIDH2-mutant PDXTumor GrowthInhibitionNot specified

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by BAY 2402234 and the comparator drugs.

DHODH_Inhibition Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Pyrimidine Synthesis Pyrimidine Synthesis UMP->Pyrimidine Synthesis BAY2402234 BAY2402234 BAY2402234->Orotate Inhibits BCL2_Inhibition cluster_Mitochondrion Mitochondrion BCL2 BCL2 BAX/BAK BAX/BAK BCL2->BAX/BAK Inhibits Cytochrome c Cytochrome c BAX/BAK->Cytochrome c Release Apoptosis Apoptosis Cytochrome c->Apoptosis Venetoclax Venetoclax Venetoclax->BCL2 Inhibits FLT3_Inhibition FLT3-ITD FLT3-ITD STAT5 STAT5 FLT3-ITD->STAT5 PI3K/AKT PI3K/AKT FLT3-ITD->PI3K/AKT RAS/MEK/ERK RAS/MEK/ERK FLT3-ITD->RAS/MEK/ERK Proliferation & Survival Proliferation & Survival STAT5->Proliferation & Survival PI3K/AKT->Proliferation & Survival RAS/MEK/ERK->Proliferation & Survival Gilteritinib Gilteritinib Gilteritinib->FLT3-ITD Inhibits IDH_Inhibition Mutant IDH1/2 Mutant IDH1/2 alpha-KG alpha-KG 2-HG (Oncometabolite) 2-HG (Oncometabolite) alpha-KG->2-HG (Oncometabolite) Mutant IDH1/2 TET2 TET2 2-HG (Oncometabolite)->TET2 Inhibits Hypermethylation Hypermethylation TET2->Hypermethylation Differentiation Block Differentiation Block Hypermethylation->Differentiation Block Ivosidenib Ivosidenib Ivosidenib->2-HG (Oncometabolite) Inhibits production in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis AML Cell Lines AML Cell Lines Cell Seeding Cell Seeding AML Cell Lines->Cell Seeding Drug Dilution Drug Dilution Drug Treatment Drug Treatment Drug Dilution->Drug Treatment Cell Seeding->Drug Treatment Incubation Incubation Drug Treatment->Incubation Proliferation Assay Proliferation Assay Incubation->Proliferation Assay Differentiation Assay Differentiation Assay Incubation->Differentiation Assay in_vivo_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Immunodeficient Mice Immunodeficient Mice AML Cell Injection AML Cell Injection Immunodeficient Mice->AML Cell Injection Tumor Establishment Tumor Establishment AML Cell Injection->Tumor Establishment Randomization Randomization Tumor Establishment->Randomization Drug Administration Drug Administration Randomization->Drug Administration Monitoring Monitoring Drug Administration->Monitoring Tumor Volume Tumor Volume Monitoring->Tumor Volume Survival Survival Monitoring->Survival

References

Benchmarking BAY-204 (miR-204) Against Standard AML Treatments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of restoring microRNA-204 (miR-204), potentially referred to as BAY-204, against standard-of-care treatments for Acute Myeloid Leukemia (AML). This document synthesizes available experimental data to offer an objective comparison of their mechanisms of action and anti-leukemic effects.

Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells. Standard treatment regimens, while effective in some patients, are often associated with significant toxicity and the development of resistance. Emerging therapeutic strategies targeting microRNAs, such as miR-204, offer a novel approach to AML treatment. Preclinical studies have identified miR-204 as a tumor suppressor that is frequently downregulated in AML. Its restoration has been shown to inhibit leukemia cell growth and induce apoptosis by targeting key oncogenic pathways. This guide benchmarks the performance of miR-204 mimics against standard AML treatments, including conventional chemotherapy and targeted agents, based on available preclinical data.

Data Presentation: Quantitative Comparison of Anti-Leukemic Activity

The following tables summarize the quantitative data on the efficacy of miR-204 mimics and standard AML drugs in various AML cell lines. It is important to note that this data is compiled from different studies and direct head-to-head comparisons are limited. Experimental conditions, such as drug concentration and exposure time, may vary between studies.

Table 1: Inhibition of Cell Viability (IC50) of Standard AML Drugs

DrugAML Cell LineIC50 (Concentration)Duration of TreatmentReference
Cytarabine (B982)THP-1~6 µM72 hours[1]
U937Not specified72 hours[1]
HL-60Not specified72 hours[1]
MOLM-13Not specified72 hours[1]
DaunorubicinTHP-1~0.4 µM72 hours[1]
U937Not specified72 hours[1]
HL-60Not specified72 hours[1]
MOLM-13Not specified72 hours[1]
Venetoclax (B612062)Various AML cell linesVaries72 hours[2]

Table 2: Pro-Apoptotic Effects of miR-204 Mimics and Standard Treatments

TreatmentAML Cell LineEffect on ApoptosisExperimental AssayReference
miR-204 mimicAML5, HL-60, Kasumi-1, U937Increased apoptosis (augmented subG1 population)Flow Cytometry (Annexin V/PI)[3][4]
miR-204 mimicTHP-1, HL-60Increased apoptosisFlow Cytometry[3]
7+3 (Cytarabine + Daunorubicin)HL60, MOLM13, OCIAML3Increased cell deathNot specified[5]
Venetoclax + AzacitidineAML cell linesInduction of apoptosisNot specified[6]

Signaling Pathways and Mechanisms of Action

miR-204: A Multi-Targeting Tumor Suppressor

miR-204 functions as a tumor suppressor in AML by post-transcriptionally downregulating the expression of multiple oncogenes. Two primary signaling pathways have been identified as being directly targeted by miR-204.

Caption: miR-204 signaling pathways in AML.

Standard AML Treatments: Mechanisms of Action

Standard AML therapies employ different mechanisms to eliminate leukemic cells.

Standard_AML_Treatments cluster_chemo Conventional Chemotherapy cluster_targeted Targeted Therapy Chemo 7+3 Regimen (Cytarabine + Daunorubicin) DNA_Synth DNA Synthesis Chemo->DNA_Synth inhibits CellCycle Cell Cycle Arrest DNA_Synth->CellCycle Apoptosis_Chemo Apoptosis CellCycle->Apoptosis_Chemo FLT3i FLT3 Inhibitors (e.g., Midostaurin) FLT3 FLT3 Signaling FLT3i->FLT3 inhibits BCL2i BCL-2 Inhibitors (e.g., Venetoclax) BCL2 BCL-2 BCL2i->BCL2 inhibits Proliferation_FLT3 Proliferation & Survival FLT3->Proliferation_FLT3 Apoptosis_BCL2 Apoptosis BCL2->Apoptosis_BCL2 inhibits

Caption: Mechanisms of action of standard AML treatments.

Experimental Protocols

This section outlines the general methodologies employed in the preclinical studies cited in this guide.

In Vitro Studies with miR-204 Mimics

  • Cell Lines: Human AML cell lines such as HL-60, THP-1, U937, Kasumi-1, and AML5 are commonly used.

  • Transfection of miR-204 Mimics: AML cells are transfected with synthetic miR-204 mimics or a negative control mimic at a final concentration of typically 20 nM using lipid-based transfection reagents like Lipofectamine 3000.[4] Transfection efficiency is confirmed by quantitative real-time PCR (qRT-PCR).

  • Cell Viability Assay: Cell viability is assessed using assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay after a specified incubation period (e.g., 48 or 72 hours) post-transfection.

  • Apoptosis Assay: Apoptosis is quantified by flow cytometry after staining cells with Annexin V and Propidium Iodide (PI). An increase in the Annexin V positive population indicates apoptosis.

  • Western Blot Analysis: Protein levels of miR-204 targets (e.g., HGF, c-Met, BIRC6, p53) and downstream effectors are measured by Western blotting to confirm the mechanism of action.

  • Luciferase Reporter Assay: To confirm direct targeting, the 3'UTR of the target gene (e.g., HGF, BIRC6) containing the predicted miR-204 binding site is cloned into a luciferase reporter vector. Co-transfection of this vector with a miR-204 mimic into cells should result in a decrease in luciferase activity compared to a control mimic.

In Vitro Studies with Standard AML Drugs (e.g., 7+3 Regimen)

  • Cell Lines: A panel of AML cell lines with varying sensitivities to chemotherapy is often used (e.g., HL-60, MOLM-13, OCI-AML3, THP-1, U937).[1][7]

  • Drug Treatment: Cells are treated with a range of concentrations of cytarabine and daunorubicin, either as single agents or in combination, to mimic the 7+3 regimen. For in vitro simulation of the 7+3 regimen, cells might be exposed to a continuous low dose of cytarabine and a bolus dose of daunorubicin.[7]

  • Cell Viability and IC50 Determination: Cell viability is measured after 48 to 72 hours of drug exposure using assays like CellTiter-Glo or MTT. The half-maximal inhibitory concentration (IC50) is calculated to determine the drug's potency.[2]

  • Apoptosis and Cell Cycle Analysis: The induction of apoptosis and cell cycle arrest are assessed by flow cytometry using Annexin V/PI staining and DNA content analysis, respectively.

  • In Vivo Xenograft Models: To evaluate in vivo efficacy, immunodeficient mice are engrafted with human AML cell lines or patient-derived xenografts (PDXs). The mice are then treated with the experimental therapy (e.g., miR-204 mimic delivered via nanoparticles) or standard chemotherapy, and tumor burden and survival are monitored.

Experimental Workflow

The following diagram illustrates a general workflow for preclinical benchmarking of a novel therapeutic agent like a miR-204 mimic against standard AML treatments.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation CellLines Select AML Cell Lines Treatment Treat with: - miR-204 mimic - Standard Drugs CellLines->Treatment Viability Assess Cell Viability (IC50) Treatment->Viability Apoptosis Measure Apoptosis Treatment->Apoptosis Mechanism Investigate Mechanism (Western Blot, Luciferase) Treatment->Mechanism DataAnalysis Comparative Data Analysis Viability->DataAnalysis Apoptosis->DataAnalysis Xenograft Establish AML Xenograft Model InVivoTreatment Administer Treatments Xenograft->InVivoTreatment TumorGrowth Monitor Tumor Growth InVivoTreatment->TumorGrowth Survival Analyze Survival InVivoTreatment->Survival TumorGrowth->DataAnalysis Survival->DataAnalysis

Caption: Preclinical benchmarking workflow.

Conclusion

The available preclinical data strongly suggest that miR-204 is a potent tumor suppressor in AML with a well-defined mechanism of action targeting the HGF/c-Met and BIRC6/p53 pathways. The use of miR-204 mimics effectively inhibits AML cell proliferation and induces apoptosis in vitro. While direct comparative studies with standard-of-care AML treatments are limited, the initial findings position miR-204-based therapies as a promising novel approach that warrants further investigation. Future preclinical studies should focus on direct, head-to-head comparisons with standard regimens like "7+3" and targeted agents such as venetoclax and FLT3 inhibitors in a wider range of AML subtypes, including patient-derived xenograft models. Such studies will be crucial in determining the potential clinical utility of this compound (miR-204) as a standalone or combination therapy for AML.

References

In Vitro Potency of BAY-204 Versus Other Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of BAY-204 with other relevant kinase inhibitors, supported by experimental data and detailed methodologies. The focus is on inhibitors of Casein Kinase 1 alpha (CSNK1α), a critical regulator in various cellular processes, including a significant role in the pathology of Acute Myeloid Leukemia (AML).

Data Presentation: Comparative Potency of CSNK1α Inhibitors

The following table summarizes the in vitro potency of this compound and a comparable CSNK1α inhibitor, D4476, presented as their half-maximal inhibitory concentrations (IC50).

InhibitorTarget KinaseIC50 (nM)ATP ConcentrationNotes
This compound CSNK1α210 µMPotent, ATP-competitive, and selective inhibitor.
121 mM
D4476 CSNK1α (from S. pombe)200Not SpecifiedA selective and cell-permeant CK1 inhibitor.[1][2]
CSNK1δ3000.1 mMAlso acts as an ALK5 inhibitor (IC50 = 500 nM).[1][2][3]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

G cluster_0 CSNK1α Signaling in AML cluster_1 Effect of CSNK1α Inhibition CSNK1A1 CSNK1α MDM2 MDM2 CSNK1A1->MDM2 phosphorylates Rps6 Rps6 CSNK1A1->Rps6 phosphorylates p53 p53 MDM2->p53 promotes degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis activates Leukemia_Survival Leukemia Cell Survival Rps6->Leukemia_Survival promotes BAY204 This compound / D4476 BAY204->CSNK1A1 inhibits

Caption: CSNK1α signaling pathway in AML and the inhibitory action of this compound.

G cluster_workflow In Vitro Kinase Assay Workflow for IC50 Determination arrow arrow prep 1. Reagent Preparation - Kinase (CSNK1α) - Substrate (e.g., α-casein) - ATP ([γ-32P]ATP for radiometric) - Kinase Buffer - Inhibitor (this compound) Dilution Series plate 2. Assay Plate Setup - Add inhibitor dilutions to wells - Add kinase to all wells except negative control prep->plate incubate 3. Pre-incubation - Allow inhibitor to bind to kinase (e.g., 10 min at RT) plate->incubate start 4. Reaction Initiation - Add Substrate/ATP mix to all wells incubate->start reaction 5. Kinase Reaction - Incubate at 30°C for a defined period (e.g., 30-60 min) start->reaction stop 6. Reaction Termination - Add stop solution (e.g., EDTA) or spot onto membrane reaction->stop detect 7. Signal Detection - Measure radioactivity (radiometric) or luminescence (ADP-Glo) stop->detect analyze 8. Data Analysis - Plot % inhibition vs. log[inhibitor] - Determine IC50 value detect->analyze

Caption: Experimental workflow for in vitro kinase IC50 determination.

Experimental Protocols: In Vitro Kinase Assay for IC50 Determination

The following is a representative protocol for determining the IC50 value of a kinase inhibitor against CSNK1α, based on commonly used methods. This protocol can be adapted for both radiometric and luminescence-based detection.

1. Materials and Reagents:

  • Kinase: Recombinant human CSNK1α

  • Substrate: α-casein or a specific peptide substrate

  • ATP: Adenosine triphosphate, including [γ-³²P]ATP for radiometric assays

  • Kinase Assay Buffer: Typically contains Tris-HCl (pH 7.5), MgCl₂, DTT, and a source of protein (e.g., BSA) to prevent non-specific binding.

  • Inhibitors: this compound and D4476, prepared as a serial dilution in DMSO.

  • Assay Plates: 96-well or 384-well plates, appropriate for the detection method.

  • Detection Reagents:

    • Radiometric: Phosphocellulose paper or membrane, wash buffers, and scintillation fluid.

    • Luminescence-based (e.g., ADP-Glo™): ADP-Glo™ Reagent and Kinase Detection Reagent.

2. Assay Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the kinase inhibitor in 100% DMSO. Perform a serial dilution to generate a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).

    • Thaw the recombinant CSNK1α enzyme on ice and dilute to the desired working concentration in cold Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically through an enzyme titration.

    • Prepare the substrate and ATP solutions in Kinase Assay Buffer to the desired final concentrations. For ATP-competitive inhibitors, it is crucial to state the ATP concentration used, as it will affect the IC50 value.

  • Assay Plate Setup:

    • To the wells of the assay plate, add a small volume (e.g., 1-5 µL) of the serially diluted inhibitor or DMSO for the vehicle control.

    • Add the diluted CSNK1α enzyme to all wells except for the negative control (no enzyme) wells.

  • Pre-incubation:

    • Gently mix the plate and incubate at room temperature for approximately 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding the Substrate/ATP mixture to all wells.

  • Kinase Reaction Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the assay, which should be determined in preliminary experiments.

  • Reaction Termination and Signal Detection:

    • For Radiometric Assay:

      • Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose membrane.

      • Wash the membrane extensively with a suitable wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.

      • Quantify the incorporated radioactivity using a scintillation counter.

    • For Luminescence-based Assay (ADP-Glo™):

      • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.

      • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

      • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Subtract the background signal (from the no-enzyme control wells) from all experimental data points.

  • Normalize the data by setting the signal from the DMSO control (no inhibitor) as 100% kinase activity and the signal from a high concentration of a potent inhibitor as 0% activity.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of kinase activity.

Discussion

The data presented clearly demonstrates the superior in vitro potency of this compound as a CSNK1α inhibitor compared to D4476. With an IC50 in the low nanomolar range, this compound is significantly more potent. The potency of ATP-competitive inhibitors like this compound is influenced by the ATP concentration in the assay, as evidenced by the higher IC50 value at a higher ATP concentration. This is an important consideration when comparing data from different studies.

The inhibition of CSNK1α has emerged as a promising therapeutic strategy in AML. CSNK1α has been shown to regulate the p53 tumor suppressor pathway.[4][5][6] Inhibition of CSNK1α can lead to the activation of p53, resulting in apoptosis and cell cycle arrest in leukemia cells.[5] Specifically, CSNK1α can interact with and influence the function of MDM2, a key negative regulator of p53.[4][6] Furthermore, inhibition of CSNK1α has been shown to reduce the phosphorylation of ribosomal protein S6 (Rps6), which is implicated in leukemia cell survival.[5] The potent and selective inhibition of CSNK1α by this compound highlights its potential as a valuable tool for further research into AML and as a potential therapeutic candidate.

References

A Comparative Guide to CSNK1α Inhibitors: Unraveling the Phenotypic Differences of BAY-204

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1 Alpha (CSNK1α), a serine/threonine kinase, plays a pivotal role in regulating a multitude of cellular processes, including Wnt signaling, cell division, and p53 activation.[1] Its dysregulation has been implicated in various malignancies, making it a compelling therapeutic target. BAY-204 has emerged as a potent and selective ATP-competitive inhibitor of CSNK1α, showing promise in preclinical studies for the treatment of various cancers, including acute myeloid leukemia (AML).[1][2] This guide provides a comprehensive comparison of the phenotypic effects of this compound with other notable CSNK1α inhibitors, including D4476, PF-670462, and IC261. By presenting key experimental data and detailed methodologies, this guide aims to facilitate a deeper understanding of the distinct cellular consequences of inhibiting CSNK1α with different chemical scaffolds.

Quantitative Comparison of CSNK1α Inhibitor Activity

The following tables summarize the in vitro potency and cellular effects of this compound and other well-characterized CSNK1α inhibitors. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Kinase Inhibitory Activity

InhibitorTarget(s)CSNK1α IC50Key Off-TargetsReference(s)
This compound CSNK1α 2 nM (10 µM ATP), 12 nM (1 mM ATP) Not extensively reported[1][2]
D4476CSNK1α, ALK5~300 nM (CK1δ)ALK5N/A
PF-670462CSNK1δ/ε14 nM (CK1δ)JNK, p38N/A
IC261CSNK1δ/ε~1 µM (CK1δ/ε)Tubulin polymerizationN/A

Table 2: Phenotypic Effects on Cancer Cell Lines

InhibitorCancer TypeCell Line(s)Effect on Cell Viability (IC50)Induction of ApoptosisCell Cycle ArrestReference(s)
This compound DLBCL, Gastric, UrothelialTMD8, IM-95, KU-19-19Nanomolar antiproliferative potencyData not availableData not available[3]
D4476Acute Myeloid Leukemia (AML)LSCsSelective killing of LSCsYesYesN/A
PF-670462Not specifiedHEK293, HT1080Weak inhibitor of cell proliferationData not availableNoN/A
IC261Not specifiedHEK293, HT1080Potent inhibitor of cell proliferationYesYesN/A

Phenotypic Differences and Mechanistic Insights

The distinct phenotypic outcomes elicited by these CSNK1α inhibitors can be attributed to their differing selectivity profiles and downstream effects on key signaling pathways.

This compound: A Potent and Selective CSNK1α Inhibitor with Broad Anti-Tumor Potential

Preclinical data indicates that this compound is a highly potent and selective inhibitor of CSNK1α.[1][2] It demonstrates significant anti-proliferative effects in a range of solid tumor cell lines, including diffuse large B-cell lymphoma (DLBCL), gastric, and urothelial cancers.[3] The sensitivity to this compound has been correlated with the expression of FAM83B and FAM83H, proteins that may mediate the subcellular localization of CSNK1α.[1] In vivo studies have shown promising efficacy in multiple xenograft models, suggesting a favorable therapeutic index.[1] The downstream effects of this compound include the modulation of RPS6 phosphorylation, a key regulator of protein synthesis and cell growth.[1]

D4476: p53-Dependent Efficacy in Acute Myeloid Leukemia

D4476 exhibits a distinct mechanism of action in AML, where its anti-leukemic effects are dependent on functional p53. Inhibition of CSNK1α by D4476 leads to reduced phosphorylation of RPS6, activation of the p50 tumor suppressor pathway, and subsequent apoptosis and cell cycle arrest in leukemia stem cells (LSCs). This p53-dependence highlights a key phenotypic difference and suggests a potential patient stratification strategy for CSNK1α-targeted therapies in AML.

PF-670462 and IC261: Divergent Effects on Wnt Signaling and Cell Proliferation

A compelling example of phenotypic divergence is observed between PF-670462 and IC261. While both inhibit CSNK1δ/ε, PF-670462 is a potent inhibitor of the canonical Wnt/β-catenin signaling pathway but only weakly affects cell proliferation. Conversely, IC261 is a potent inhibitor of cell proliferation, inducing both apoptosis and cell cycle arrest, but has a less pronounced effect on the Wnt pathway. This suggests that the anti-proliferative effects of IC261 may be mediated through off-target effects, such as the inhibition of tubulin polymerization, or through CSNK1α-dependent pathways other than Wnt signaling.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by CSNK1α and a general workflow for evaluating the phenotypic effects of its inhibitors.

G cluster_wnt Canonical Wnt/β-catenin Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CSNK1α) LRP5_6->DestructionComplex inhibits Dsh->DestructionComplex inhibits beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF co-activates Proteasome Proteasomal Degradation beta_catenin->Proteasome TargetGenes Target Gene Transcription TCF_LEF->TargetGenes CSNK1a_inhibitor CSNK1α Inhibitor (e.g., this compound) CSNK1a_inhibitor->DestructionComplex

Caption: Canonical Wnt/β-catenin signaling pathway and the role of CSNK1α.

G cluster_workflow Experimental Workflow for Phenotypic Comparison cluster_assays Phenotypic Assays start Cancer Cell Lines (e.g., AML, Solid Tumors) treatment Treat with CSNK1α Inhibitors (this compound, D4476, etc.) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) treatment->cell_cycle wnt_assay Wnt Signaling Assay (e.g., TCF/LEF Reporter) treatment->wnt_assay analysis Data Analysis and Comparison (IC50, % Apoptosis, Cell Cycle Distribution) viability->analysis apoptosis->analysis cell_cycle->analysis wnt_assay->analysis conclusion Determine Phenotypic Differences and Mechanisms of Action analysis->conclusion

Caption: General workflow for comparing the phenotypic effects of CSNK1α inhibitors.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the CSNK1α inhibitors (e.g., this compound, D4476) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cancer cells with the desired concentrations of CSNK1α inhibitors for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cancer cells with CSNK1α inhibitors for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA histogram.

Wnt/β-catenin Signaling Assay (TCF/LEF Reporter Assay)
  • Cell Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Compound Treatment: After 24 hours, treat the transfected cells with the CSNK1α inhibitors.

  • Luciferase Assay: After the desired treatment period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A decrease in the normalized luciferase activity indicates inhibition of the Wnt/β-catenin signaling pathway.

Conclusion

This compound is a potent and selective CSNK1α inhibitor with a promising preclinical anti-tumor profile across a range of solid tumors. Its phenotypic effects, including potent anti-proliferative activity, appear to be distinct from other CSNK1α inhibitors like D4476, which shows p53-dependent efficacy in AML, and PF-670462 and IC261, which exhibit divergent effects on Wnt signaling and cell proliferation. The choice of a specific CSNK1α inhibitor for research or therapeutic development should be guided by a thorough understanding of its unique phenotypic consequences and underlying mechanism of action in the specific cellular context of interest. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences between these promising therapeutic agents.

References

A Comparative Guide to Clinical Candidates Targeting Casein Kinase 1α (CSNK1α)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Casein Kinase 1α (CSNK1α), a serine/threonine kinase, has emerged as a compelling therapeutic target in oncology, particularly in hematological malignancies. Its pivotal role in regulating key signaling pathways, including p53 tumor suppression and Wnt/β-catenin signaling, has spurred the development of novel inhibitors. This guide provides a comparative analysis of publicly disclosed clinical candidates targeting CSNK1α, with a focus on their mechanism of action, preclinical and clinical data, and the experimental methodologies employed in their evaluation.

Clinical Candidate Overview

Currently, the clinical landscape of CSNK1α-targeted therapies is led by a multi-kinase inhibitor, BTX-A51, with other promising candidates, BMS-986397 and GLB-001, in early-stage clinical development. These agents, while all targeting CSNK1α, exhibit distinct mechanisms of action.

FeatureBTX-A51BMS-986397 (CC-91633)GLB-001
Mechanism of Action Multi-kinase inhibitor (CSNK1α, CDK7, CDK9)Molecular glue degrader of CSNK1α (via Cereblon E3 ligase)Molecular glue degrader of CSNK1α
Developer BioTheryX / Edgewood OncologyBristol Myers SquibbGluBio Therapeutics
Clinical Trial ID NCT04243785, NCT04872166NCT04951778NCT06146257
Indications Relapsed/Refractory Acute Myeloid Leukemia (R/R AML), High-Risk Myelodysplastic Syndromes (HR-MDS), Solid Tumors (including Liposarcoma and Breast Cancer)R/R AML, R/R HR-MDSR/R AML, R/R HR-MDS
Development Phase Phase 1/2Phase 1Phase 1

Preclinical and Clinical Data Summary

BTX-A51

BTX-A51 has demonstrated promising anti-leukemic activity in both preclinical models and early-phase clinical trials.[1][2][3]

Clinical Efficacy in R/R AML and HR-MDS (NCT04243785/NCT04872166):

ParameterValue
Overall Response Rate (CR/CRi) 10% (3/30 patients)[4]
CR/CRi in RUNX1-mutated patients (at doses ≥11mg) 30%[1][3]
Median Duration of Response ~1.5 - 1.9 months[3][4]

Clinical Safety in R/R AML and HR-MDS:

The most common treatment-emergent adverse events (TEAEs) of any grade were nausea (67%), emesis (63%), hypokalemia (53%), and diarrhea (40%).[1] Grade 3 or higher TEAEs included anemia, febrile neutropenia, and decreased platelet count.[4] Dose-limiting toxicities (DLTs) observed were grade 3 hepatic failure and grade 3 alkaline phosphatase elevation.[4]

Preclinical Activity:

In preclinical models of liposarcoma, BTX-A51 was shown to reduce MDM2 overexpression and induce p53 expression, leading to apoptosis.[5][6][7] It also demonstrated efficacy in patient-derived xenograft (PDX) models of liposarcoma.[5][7]

BMS-986397 (CC-91633)

BMS-986397 is a first-in-class molecular glue degrader that selectively targets CSNK1α for proteasomal degradation via the Cereblon (CRBN) E3 ubiquitin ligase.[8][9][10]

Preclinical Activity:

Preclinical studies have shown that BMS-986397 induces rapid apoptosis and cell cycle arrest in TP53 wild-type AML cells.[9] Its anti-leukemic activity is dependent on CRBN, CSNK1α, and p53.[11] Combination studies in preclinical AML models have demonstrated synergistic or additive effects with venetoclax (B612062) and/or azacitidine.[12]

Clinical Data:

A Phase 1 clinical trial (NCT04951778) is currently ongoing to evaluate the safety, tolerability, and preliminary efficacy of BMS-986397 in patients with R/R AML or R/R HR-MDS.[13][14][15] As of the current date, no clinical data from this trial have been publicly disclosed.

GLB-001

GLB-001 is another orally bioavailable molecular glue degrader of CSNK1α.[16]

Mechanism of Action:

Similar to BMS-986397, GLB-001 facilitates the interaction between CSNK1α and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of CSNK1α.[16] This leads to the activation of p53-mediated pathways.[16]

Clinical Data:

A first-in-human, Phase 1 clinical trial (NCT06146257) is currently recruiting patients with R/R AML or R/R HR-MDS to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of GLB-001.[17][18][19][20][21] No clinical data are available at this time.

Signaling Pathways and Mechanism of Action

CSNK1α plays a crucial role in two major signaling pathways implicated in cancer: the p53 tumor suppressor pathway and the Wnt/β-catenin signaling pathway.

CSNK1α in the p53 Signaling Pathway

CSNK1α can negatively regulate p53 by phosphorylating MDMX, which enhances its binding to p53, and by forming a complex with MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[16] Inhibition or degradation of CSNK1α disrupts these interactions, leading to p53 stabilization and activation. Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.

p53_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest CSNK1a CSNK1α MDM2 MDM2 CSNK1a->MDM2 activates p53_cyto p53 MDM2->p53_cyto ubiquitinates p53_cyto->p53 translocation Proteasome Proteasome p53_cyto->Proteasome degradation Inhibitor CSNK1α Inhibitor (e.g., BTX-A51) Inhibitor->CSNK1a Degrader CSNK1α Degrader (e.g., BMS-986397, GLB-001) Degrader->CSNK1a degradation wnt_pathway cluster_off Wnt OFF cluster_on Wnt ON DestructionComplex Destruction Complex (Axin, APC, GSK3β, CSNK1α) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off phosphorylates Proteasome_off Proteasome beta_catenin_off->Proteasome_off degradation Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dsh Dsh Frizzled->Dsh DestructionComplex_inactivated Destruction Complex (Inactivated) Dsh->DestructionComplex_inactivated beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus translocation TCF_LEF TCF/LEF GeneTranscription Gene Transcription (Proliferation) TCF_LEF->GeneTranscription activates

References

Safety Operating Guide

Proper Disposal Procedures for BAY-204: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of the research chemical BAY-204 are critical for ensuring laboratory safety and environmental protection. As a potent, ATP-competitive, and selective CSNK1α inhibitor, this compound and its associated waste must be handled with the assumption of biological and chemical hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, targeting researchers, scientists, and drug development professionals.

Due to the limited publicly available, specific quantitative safety and environmental data for this compound, the following procedures are based on established best practices for the disposal of potent, biologically active small molecule compounds and cytotoxic agents.[1][2] It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific regulations and guidance.[1]

Waste Identification and Segregation

Proper segregation of waste at the point of generation is the first and most crucial step to ensure safe and compliant disposal.[1] All materials that have come into contact with this compound must be treated as hazardous chemical waste.

Table 1: this compound Waste Stream Segregation

Waste TypeDescriptionDisposal Container
Solid Waste Unused or expired neat this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, weighing papers, pipette tips, and any other contaminated disposable labware.[1]Designated, leak-proof, and clearly labeled hazardous solid waste container.[3]
Liquid Waste Solutions containing this compound (e.g., from experiments, stock solutions), and the first rinse of emptied containers.[1][4]Designated, leak-proof, and shatter-resistant hazardous liquid waste container.[1]
Sharps Waste Needles, syringes, scalpels, or any other sharp objects contaminated with this compound.Puncture-proof, clearly labeled sharps container designated for cytotoxic or potent compound waste.[5]

Crucially, do not mix this compound waste with other waste streams unless explicitly approved by your institution's EHS department. [6] Incompatible chemicals can react, leading to dangerous situations.[7]

Containment and Labeling Protocols

Proper containment and clear labeling are essential for the safe storage and handling of hazardous waste.

Container Requirements:

  • Compatibility: Use containers made of materials compatible with the chemical nature of the waste. For instance, avoid metal containers for corrosive substances.[3]

  • Integrity: Ensure containers are in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.[6]

  • Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.[7]

Labeling: All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste".[7]

  • The full chemical name: "this compound".[1]

  • The primary hazard(s) associated with the waste (e.g., "Toxic," "Cytotoxic").[7][8]

  • The accumulation start date (the date the first drop of waste was added).

Experimental Protocol: Decontamination of Surfaces

Any surface or piece of equipment that comes into contact with this compound must be decontaminated. The following is a general protocol for surface decontamination:

  • Preparation: Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Initial Cleaning: Wipe the contaminated surface with a disposable towel soaked in a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol) to remove the bulk of the compound.

  • Secondary Cleaning: Further clean the surface with a laboratory-grade detergent solution.

  • Final Rinse: Rinse the surface with water, if appropriate for the surface material.

  • Waste Disposal: All cleaning materials (wipes, towels, etc.) must be disposed of as solid hazardous waste contaminated with this compound.[1]

Disposal Workflow

The proper disposal of this compound follows a structured workflow from generation to final pickup. Adherence to this process is mandatory for safety and regulatory compliance.

G cluster_0 Waste Generation Point cluster_1 Waste Streams cluster_2 Containment & Labeling cluster_3 Interim Storage cluster_4 Final Disposal A This compound Usage in Experiment B Segregate Waste Immediately A->B C Solid Waste (Gloves, Tips, etc.) B->C D Liquid Waste (Solutions, Rinsate) B->D E Sharps Waste (Needles, etc.) B->E F Place in Labeled Solid Waste Container C->F G Place in Labeled Liquid Waste Container D->G H Place in Labeled Sharps Container E->H I Store in Designated Satellite Accumulation Area (SAA) F->I G->I H->I J Arrange for Pickup by Institutional EHS I->J K Professional Hazardous Waste Disposal J->K

Workflow for the proper disposal of this compound waste.

Final Disposal Procedures

Never dispose of this compound down the drain or in the regular trash. [9][10] This compound and its containers must be handled by a licensed hazardous waste disposal service.

Storage:

  • Store all this compound waste in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[9]

  • Ensure that incompatible waste types are segregated within the SAA to prevent accidental mixing.[7]

Pickup and Disposal:

  • Once a waste container is full, or as per your institution's guidelines, arrange for it to be collected by your EHS department or a contracted hazardous waste disposal company.[9]

  • Do not attempt to transport hazardous waste outside of the laboratory yourself.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Essential Safety and Handling Protocols for BAY-204

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, operational, and disposal guidance for the handling of BAY-204 (also known as BRD3727), a potent, ATP-competitive, and selective CSNK1α inhibitor utilized in research, particularly in the study of acute myeloid leukemia (AML). Due to its potency, a high degree of caution and strict adherence to the following protocols are mandatory to ensure personal safety and a secure laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required when working with this compound. The following table summarizes the recommended PPE for various laboratory activities.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately upon contamination. Eye Protection: Chemical splash goggles to ensure a complete seal around the eyes. Lab Coat: A dedicated, disposable, or non-absorbent lab coat. Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.
Solution Preparation and Handling Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant risk of splashing. Lab Coat: Standard laboratory coat. Ventilation: All work should be conducted in a chemical fume hood.
Cell Culture and In Vitro Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Biological Safety Cabinet: All cell culture work involving this compound should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.

Operational Plan for Safe Handling

A systematic approach is critical to minimize exposure risk when handling this compound.

Pre-Handling Preparations
  • Designated Area: All work with solid and concentrated solutions of this compound must be conducted in a designated and clearly marked area within the laboratory.

  • Fume Hood Certification: Ensure that the chemical fume hood has been certified within the last year.

  • Gather Materials: Assemble all necessary equipment, including dedicated spatulas, glassware, and consumables, before commencing work to minimize movement in and out of the containment area.

  • PPE Donning: Correctly don all required PPE as specified in the table above before entering the designated handling area.

Experimental Protocols

Weighing and Aliquoting the Solid Compound:

  • Perform all weighing and aliquoting of this compound powder inside a certified chemical fume hood or a powder containment hood.

  • Use a dedicated and calibrated analytical balance.

  • Work on a disposable absorbent bench protector to contain any potential spills.

  • Handle the compound with care to avoid generating dust.

Solution Preparation:

  • In a chemical fume hood, slowly add the solvent to the pre-weighed this compound powder to avoid splashing.

  • Cap the container securely and mix by gentle inversion or vortexing until the compound is fully dissolved.

  • Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard symbols.

Cell Culture and In Vitro Assays:

  • All manipulations involving cell culture with this compound must be performed in a Class II biological safety cabinet.

  • Use filtered pipette tips to prevent aerosol-mediated cross-contamination.

  • After treating cells with this compound, all subsequent handling of the cells and culture medium should be considered potentially hazardous.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Collect all contaminated solid waste, including gloves, disposable lab coats, pipette tips, and empty vials, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused solutions and contaminated cell culture media, in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not pour any liquid waste containing this compound down the drain.

  • Decontamination:

    • Decontaminate all non-disposable equipment, such as glassware and spatulas, by thoroughly rinsing with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) in a chemical fume hood. Collect the rinse solvent as hazardous liquid waste.

    • Wipe down the work surfaces of the chemical fume hood and biological safety cabinet with a suitable decontaminating solution after each use.

  • Waste Pickup:

    • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling Procedures cluster_disposal Disposal prep1 Designate Handling Area prep2 Certify Fume Hood prep1->prep2 prep3 Assemble Materials prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 weigh Weigh Solid in Fume Hood prep4->weigh Begin Experiment dissolve Prepare Solution in Fume Hood weigh->dissolve cell_culture Cell Culture Work in BSC dissolve->cell_culture collect_solid Collect Solid Waste cell_culture->collect_solid collect_liquid Collect Liquid Waste cell_culture->collect_liquid decontaminate Decontaminate Equipment cell_culture->decontaminate dispose EHS Waste Pickup collect_solid->dispose collect_liquid->dispose decontaminate->dispose

Caption: Workflow for the safe handling and disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.